2,5-Dichlorobenzoyl cyanide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorobenzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMOGGGMWSRSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983543 | |
| Record name | 2,5-Dichlorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64985-85-9 | |
| Record name | 2,5-Dichlorobenzoyl cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64985-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl)oxoacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064985859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorobenzene-1-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dichlorophenyl)oxoacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis and characterization of 2,5-Dichlorobenzoyl cyanide
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dichlorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly reactive organic compound featuring a dichlorinated benzene ring attached to an acyl cyanide moiety. Its structure makes it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The electrophilic nature of the carbonyl carbon, enhanced by the adjacent electron-withdrawing chlorine and cyanide groups, allows for a variety of nucleophilic substitution reactions. This guide provides a comprehensive overview of a robust laboratory-scale synthesis protocol, detailed characterization methodologies, and essential safety considerations for this compound (CAS No: 64985-85-9).
Introduction and Significance
Acyl cyanides are a class of organic compounds that serve as versatile building blocks in synthesis.[1] The presence of both a carbonyl group and a cyanide group imparts a unique reactivity profile. This compound is of particular interest due to the specific substitution pattern on the aromatic ring, which can direct subsequent reactions and influence the biological activity of derivative molecules. It is a key intermediate for creating more complex molecular architectures.[2]
While its direct applications are primarily in research and development, the structural motif is relevant in medicinal chemistry. For instance, the related isomer, 2,3-dichlorobenzoyl cyanide, is a critical precursor in the synthesis of the antiepileptic drug Lamotrigine.[3][4] This underscores the importance of reliable synthetic and analytical methods for dichlorinated benzoyl cyanides as a class. This document serves as a senior-level guide, explaining not just the procedural steps but the underlying chemical principles and rationale.
Synthesis of this compound
The most direct and established method for synthesizing aroyl cyanides is the reaction of an aroyl chloride with a metal cyanide.[5] This is a nucleophilic acyl substitution where the cyanide anion displaces the chloride. Cuprous cyanide (CuCN) is often the reagent of choice over alkali metal cyanides like NaCN or KCN for this transformation.
Causality Behind Experimental Choices:
-
Reagent Selection: While seemingly more complex, cuprous cyanide (CuCN) is preferred because it reduces the formation of dimeric side products and other impurities that can arise when using more ionic cyanides like NaCN.[4] The copper(I) center coordinates with the cyanide, moderating its nucleophilicity and leading to a cleaner reaction.
-
Solvent-Free Conditions: The synthesis can be effectively performed without a solvent. This approach, adapted from procedures for related isomers, simplifies the reaction setup and purification, and can drive the reaction to completion through high temperatures.[3][6]
-
Temperature Control: The reaction requires significant thermal energy to overcome the activation barrier and the lattice energy of the solid CuCN. The temperature is maintained high enough for the reaction to proceed but below the decomposition point of the product.
Experimental Protocol: Cyanation of 2,5-Dichlorobenzoyl Chloride
This protocol is adapted from established methods for the synthesis of benzoyl cyanide and its 2,3-dichloro isomer.[3][5]
Materials:
-
2,5-Dichlorobenzoyl chloride (1.0 eq)
-
Cuprous cyanide (CuCN), dried (1.1 - 1.2 eq)
-
Toluene
-
Petroleum ether or hexanes
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reagent Preparation: Ensure the cuprous cyanide is dry by heating it in a vacuum oven at 110 °C for at least 3 hours before use.[5] Set up the reaction apparatus under a nitrogen or argon atmosphere to prevent moisture from hydrolyzing the acyl chloride.
-
Reaction Setup: To the round-bottom flask, add the dried cuprous cyanide (1.1 eq) and 2,5-Dichlorobenzoyl chloride (1.0 eq).
-
Heating: Begin stirring the solid mixture and heat it to 160-170 °C using a pre-heated oil bath or heating mantle. The mixture will melt and slowly change color as the reaction progresses. Maintain this temperature for 4-7 hours.[3][6]
-
Reaction Monitoring (Optional): The reaction can be monitored by taking small aliquots, quenching them, and analyzing by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting acyl chloride.
-
Workup and Extraction: After the reaction is complete, cool the mixture to approximately 80 °C. Carefully add toluene to the flask with stirring to dissolve the product and precipitate the inorganic copper salts.[3]
-
Filtration: While still warm, filter the mixture through a pad of Celite or glass wool to remove the copper salts. Wash the filter cake with a small amount of warm toluene to recover any remaining product.
-
Solvent Removal: Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude this compound.
-
Purification: The crude product, a solid at room temperature, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot petroleum ether or hexanes, then allow it to cool slowly to induce crystallization. Filter the purified crystals and dry them under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized product. The following section outlines the expected results from standard analytical techniques.
Predicted Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.1 ppm (d, 1H, H6), δ ~7.6-7.7 ppm (dd, 1H, H4), δ ~7.5-7.6 ppm (d, 1H, H3) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165-170 (C=O), ~135-140 (C-Cl), ~132-135 (C-H), ~130-132 (C-H), ~128-130 (C-H), ~125-130 (C-CO), ~112-116 (C≡N) |
| IR Spectroscopy (KBr) | ~2220-2240 cm⁻¹ (C≡N, sharp, medium), ~1680-1700 cm⁻¹ (C=O, sharp, strong), ~3050-3100 cm⁻¹ (Ar C-H), ~1100-1200 cm⁻¹ (C-Cl) |
| Mass Spectrometry (EI) | M⁺ peaks at m/z 199, 201, 203 (approx. 9:6:1 ratio). Key fragments: m/z 171/173/175 ([M-CO]⁺), m/z 136/138 ([M-CO-Cl]⁺). |
Detailed Analysis and Interpretation
-
¹H NMR Spectroscopy: The aromatic region should show three distinct signals corresponding to the three protons on the benzene ring.
-
The proton at position 6 (H6) is ortho to the carbonyl group and will be the most deshielded, appearing as a doublet (d) due to coupling with H4 (J ≈ 2-3 Hz).
-
The proton at position 4 (H4) is between two chlorine atoms and will be a doublet of doublets (dd) due to coupling with H3 (J ≈ 8-9 Hz) and H6 (J ≈ 2-3 Hz).
-
The proton at position 3 (H3) is ortho to a chlorine atom and will appear as a doublet (d) due to coupling with H4 (J ≈ 8-9 Hz).
-
-
¹³C NMR Spectroscopy: Seven distinct signals are expected.
-
The carbonyl carbon (C=O) will be significantly downfield (~165-170 ppm).[7]
-
The cyanide carbon (C≡N) is typically found around 112-116 ppm.[7]
-
The five aromatic carbons will appear in the ~125-140 ppm range. The two carbons directly bonded to chlorine (C2, C5) will be deshielded, as will the carbon attached to the carbonyl group (C1).
-
-
Infrared (IR) Spectroscopy:
-
A sharp, strong absorption peak around 1680-1700 cm⁻¹ is characteristic of the aryl ketone C=O stretch.[8]
-
A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretch.[8] Its intensity is reduced because it is adjacent to a carbonyl group.
-
Other expected peaks include aromatic C-H stretching above 3000 cm⁻¹ and C-Cl stretching in the fingerprint region.
-
-
Mass Spectrometry (MS): The molecular ion peak will be crucial for confirming the molecular weight.
-
Due to the two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a characteristic isotopic cluster will be observed for the molecular ion (M⁺). The expected peaks are at m/z 199 (for ³⁵Cl₂), 201 (for ³⁵Cl³⁷Cl), and 203 (for ³⁷Cl₂), with a relative intensity ratio of approximately 9:6:1.[9]
-
Common fragmentation pathways for aroyl compounds include the loss of carbon monoxide (CO, 28 Da), leading to a fragment ion cluster at m/z 171/173/175.
-
Characterization Workflow Diagram
Caption: Workflow for the analytical characterization of the final product.
Safety, Handling, and Storage
DANGER: this compound is expected to be highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Toxicology: While a specific SDS is not available, related aroyl cyanides are classified as fatal if swallowed and toxic upon inhalation or skin contact.[10] The compound can release hydrogen cyanide (HCN) gas upon contact with acids or moisture.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a minimum, consider double-gloving), and splash-proof safety goggles or a face shield.
-
Handling: Avoid creating dust. Use only in a certified chemical fume hood. Have a cyanide antidote kit available and ensure personnel are trained in its use. All equipment and glassware should be decontaminated with a bleach solution followed by a thorough rinse.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from acids, oxidizing agents, and moisture.[2]
-
Waste Disposal: All waste (solid and liquid) containing this compound must be treated as acute hazardous waste and disposed of according to institutional and national regulations for cyanide-containing materials.
Conclusion
This guide outlines a comprehensive approach to the . By adapting established protocols for similar molecules, a reliable synthetic route via the cyanation of 2,5-dichlorobenzoyl chloride is presented. While experimental characterization data is sparse, a detailed set of predicted spectroscopic signatures provides a strong basis for analytical confirmation. The paramount importance of stringent safety protocols due to the high toxicity of acyl cyanides cannot be overstated. This information should enable researchers to safely synthesize, purify, and verify this valuable chemical intermediate for further application in research and development.
References
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The Royal Society of Chemistry. Supporting Information for a convenient one-step synthesis of benzoyl cyanides. [Online] Available at: [Link]
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Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl cyanide. Organic Syntheses, 3, 112. [Online] Available at: [Link]
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PubChem. This compound | C8H3Cl2NO | CID 3017546. [Online] Available at: [Link]
- Google Patents. EP1731503A2 - Method for the preparation of benzoyl cyanides.
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PubChem. 2,5-Dichlorobenzyl cyanide | C8H5Cl2N | CID 3531200. [Online] Available at: [Link]
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NIST. 2,5-Dichlorobenzonitrile in the NIST WebBook. [Online] Available at: [Link]
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An In-depth Technical Guide to 2,5-Dichlorobenzoyl Cyanide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,5-Dichlorobenzoyl cyanide, a key chemical intermediate with significant applications in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical and physical properties, a plausible synthetic route, and its notable role in the creation of complex organic molecules.
Molecular and Physicochemical Profile
This compound is an organic compound featuring a benzoyl group substituted with two chlorine atoms at the 2 and 5 positions, along with a cyanide functional group.[1] This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂NO | [1][2][3][4] |
| Molecular Weight | 200.02 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 64985-85-9 | [1][2][4] |
| Appearance | Typically a solid | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)C#N)Cl | [2] |
| InChI Key | OCMOGGGMWSRSAG-UHFFFAOYSA-N | [1][2] |
| Monoisotopic Mass | 198.9591691 Da | [2] |
Synthesis of this compound: A Proposed Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a highly plausible route can be derived from established methods for analogous benzoyl cyanides.[6][7] The most direct approach involves the cyanation of 2,5-dichlorobenzoyl chloride.
Conceptual Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from 2,5-dichlorobenzoic acid, a commercially available starting material.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on the well-documented synthesis of benzoyl cyanide and its derivatives.[6][7]
Step 1: Synthesis of 2,5-Dichlorobenzoyl Chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagents: To the flask, add 2,5-dichlorobenzoic acid. Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 molar equivalents).
-
Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting 2,5-dichlorobenzoyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Add dry cuprous cyanide (CuCN) to the flask. Add the freshly distilled 2,5-dichlorobenzoyl chloride.
-
Reaction: Heat the reaction mixture with vigorous stirring. A common procedure for similar reactions involves heating to temperatures in the range of 150-230°C.[6][8] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: After the reaction is complete, cool the mixture. The product can be isolated by distillation from the reaction mixture under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent (e.g., petroleum ether, as used for the 2,3-isomer).[9]
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features | Rationale/Comparison |
| ¹H NMR | Aromatic region (δ 7.5-8.0 ppm), complex splitting pattern for 3 protons. | The electron-withdrawing nature of the two chlorine atoms and the benzoyl cyanide group will deshield the aromatic protons, shifting them downfield.[10] The splitting pattern will be complex due to the different coupling constants between the protons. For comparison, the aromatic protons of 3-chlorobenzoyl cyanide appear in the range of δ 7.22-8.08 ppm.[11] |
| ¹³C NMR | Carbonyl carbon (C=O) ~160-170 ppm; Cyanide carbon (C≡N) ~110-120 ppm; Aromatic carbons ~125-140 ppm. | The chemical shifts are influenced by the electronegativity of the attached atoms. The carbonyl carbon is significantly deshielded. The cyanide carbon appears in a characteristic region. The aromatic carbons will show distinct signals due to the substitution pattern. For comparison, the carbonyl carbon of 3-chlorobenzoyl cyanide is at δ 166.0 ppm.[11] |
| FT-IR | Strong C=O stretch ~1680-1700 cm⁻¹; C≡N stretch ~2220-2240 cm⁻¹; C-Cl stretch ~600-800 cm⁻¹; Aromatic C-H stretch >3000 cm⁻¹. | These are characteristic vibrational frequencies for the respective functional groups. The conjugation of the carbonyl group with the aromatic ring will slightly lower its stretching frequency. The cyanide stretch is typically sharp and of medium intensity.[12][13][14] |
| Mass Spec. | Molecular ion (M⁺) peak at m/z 200, with isotopic peaks at m/z 202 and 204 due to the two chlorine atoms. Fragmentation may involve the loss of CO, CN, and Cl. | The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M, M+2, M+4 pattern for the molecular ion. |
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the cyanide group. The presence of two electron-withdrawing chlorine atoms on the benzene ring further enhances the electrophilicity of the carbonyl group.
Key Reactions
-
Acylation: As an acyl cyanide, it is a potent acylating agent, reacting with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
-
Nucleophilic Addition to the Carbonyl Group: The carbonyl group is susceptible to attack by various nucleophiles.
-
Reactions of the Cyanide Group: The cyanide group can participate in various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.
Significance in Drug Development
This compound is a crucial intermediate in the synthesis of pharmaceuticals. Notably, it is a precursor in the synthesis of Lamotrigine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder.[3][15] The synthesis of Lamotrigine and its impurities often involves intermediates derived from dichlorobenzoyl cyanides.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: Like other organic cyanides, it is expected to be toxic if ingested, inhaled, or absorbed through the skin, as it can release cyanide.
-
Irritation: It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a valuable and reactive chemical intermediate with a significant role in organic synthesis, particularly in the pharmaceutical industry. Understanding its physicochemical properties, synthetic pathways, and reactivity is crucial for its effective and safe utilization in research and development. While some experimental data for this specific isomer remains to be fully documented in publicly accessible literature, its chemical behavior can be reliably inferred from the well-established chemistry of benzoyl cyanides and related chlorinated aromatic compounds.
References
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Sugiura, Y., Tachikawa, Y., Nagasawa, Y., Tada, N., & Itoh, A. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dichlorobenzyl cyanide. National Center for Biotechnology Information. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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A Technical Guide to 2,5-Dichlorobenzoyl Cyanide: Synthesis, Properties, and Applications in Pharmaceutical Development
Abstract
This technical guide provides an in-depth examination of 2,5-Dichlorobenzoyl cyanide (CAS No. 64985-85-9), a key chemical intermediate in synthetic organic chemistry. The document delineates its chemical structure, physicochemical properties, and established synthesis protocols. Emphasis is placed on the mechanistic rationale behind its synthesis and its critical role as a precursor in the development of pharmaceutical agents, such as impurities related to Lamotrigine. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies for its handling and application.
Nomenclature, Structure, and Identification
This compound is a dichlorinated aromatic acyl cyanide. The presence of a carbonyl group adjacent to the cyanide makes it structurally distinct from its isomer, 2,5-dichlorobenzyl cyanide. This structural feature is pivotal to its reactivity and utility in synthesis.
-
IUPAC Name: this compound[1]
-
Synonyms: (2,5-Dichlorophenyl)oxoacetonitrile[1], 2,5-Dichloro benzoyl Nitrile[2], 2,5-Dichlorobenzene-1-carbonyl cyanide[1]
-
Chemical Structure:
The molecule's architecture, featuring an electron-withdrawing benzoyl group and a reactive cyanide moiety, renders it a valuable electrophilic building block in the assembly of more complex molecular frameworks.[4]
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source(s) |
| CAS Number | 64985-85-9 | [1][2] |
| Molecular Formula | C₈H₃Cl₂NO | [1][2] |
| Molecular Weight | 200.02 g/mol | [1][2] |
| InChIKey | OCMOGGGMWSRSAG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)C#N)Cl | [1] |
| Appearance | Solid | [4] |
| Storage | 2-8°C, Refrigerator | [2] |
Synthesis and Mechanistic Considerations
The primary and most industrially relevant synthesis of acyl cyanides such as this compound involves the reaction of a corresponding acyl chloride with a cyanide salt. This method is analogous to the well-documented synthesis of the related 2,3-isomer.[5][6]
Reaction Pathway: Nucleophilic Acyl Substitution
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The precursor, 2,5-Dichlorobenzoyl chloride, possesses a highly electrophilic carbonyl carbon due to the inductive effects of the attached chlorine atoms and the phenyl ring. The cyanide ion (CN⁻), typically from cuprous cyanide (CuCN), acts as the nucleophile.
Expert Insight: The choice of cuprous cyanide over alkali metal cyanides like NaCN or KCN is deliberate. Copper(I) has a high affinity for the chloride leaving group, facilitating the reaction and often leading to higher yields and purer products in aromatic systems. The reaction is typically performed in a high-boiling aprotic solvent, such as xylene or toluene, to ensure the reactants remain in solution at the required temperature.[5][7]
Caption: Synthesis of this compound.
Representative Experimental Protocol
This protocol is adapted from established procedures for structurally analogous compounds and should be performed by qualified personnel with appropriate safety measures.[5][6]
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.
-
Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to establish an inert atmosphere.
-
Charging Reactants: Charge the flask with 2,5-Dichlorobenzoyl chloride (1.0 eq) and cuprous cyanide (approx. 1.1-1.2 eq). Add a suitable volume of dry xylene to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux (approx. 140°C for xylene) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction typically proceeds over several hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to approximately 60-70°C. Add toluene to dissolve the product and precipitate the inorganic salts.
-
Filtration: Filter the hot mixture to remove the copper salts (byproduct). Wash the filter cake with a small amount of warm toluene.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether or a hexane/ethyl acetate mixture) to yield the final product.
Key Applications in Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary documented role is in the synthetic pathway leading to Lamotrigine, an anti-epileptic and mood-stabilizing drug, or its related impurities.[2][8]
Role as a Lamotrigine Precursor/Impurity
Lamotrigine is chemically known as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine. While the final drug contains a 2,3-dichlorophenyl moiety, the synthesis of related compounds and potential impurities can involve other isomers like the 2,5-dichloro variant.[2] The core reaction involves the condensation of a dichlorobenzoyl cyanide with an aminoguanidine salt, followed by cyclization to form the triazine ring.
Causality of Use: The benzoyl cyanide functionality is ideal for this transformation. The carbonyl carbon is attacked by a terminal nitrogen of aminoguanidine, while the cyanide group participates in the subsequent cyclization to form the heterocyclic triazine core. The specific substitution pattern on the phenyl ring (e.g., 2,5-dichloro) dictates the final structure of the resulting triazine derivative.
Caption: Workflow for Triazine Synthesis.
Safety, Handling, and Storage
As a cyanide-containing compound, this compound must be handled with extreme caution. The safety profile is expected to be similar to other toxic acyl cyanides. Data for the closely related 2,3-isomer indicates significant hazards.[9]
-
Hazard Statements (based on 2,3-isomer):
-
Precautionary Measures:
Self-Validating Protocol for Handling:
-
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust or potential vapors.
-
Personal Protective Equipment (PPE): A standard PPE ensemble including a lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles is mandatory. A face shield should be used when handling larger quantities.
-
Decontamination: Have a cyanide antidote kit available and ensure personnel are trained in its use. Prepare a decontamination solution (e.g., ferrous sulfate or dilute bleach) for spills and to decontaminate equipment.
-
Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials such as strong acids or oxidizing agents.[9] The recommended storage temperature is 2-8°C.[2]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.
Conclusion
This compound is a specialized chemical intermediate with significant value in pharmaceutical synthesis. Its unique structure, combining an activated acyl group with a cyanide moiety, enables the efficient construction of complex heterocyclic systems. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development environments. The methodologies and data presented in this guide provide a comprehensive foundation for scientists working with this potent and versatile compound.
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2,5-Dichloro benzoyl Cyanide | CAS No: 64985-85-9 . Pharmaffiliates. [Link]
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(2-Chloro-phenyl)-oxo-acetonitrile | CAS No: 35022-42-5 . Pharmaffiliates. [Link]
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This compound | C8H3Cl2NO | CID 3017546 . PubChem, National Center for Biotechnology Information. [Link]
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
-
2,5 Dichlorobenzoyl nitrile | 64985-85-9 . Venkatasai Life Sciences. [Link]
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Saralaya, V. et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine . Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 52-74. [Link]
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Saralaya, V. et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine . ResearchGate. [Link]
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An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds . Mansa STM Publishers. [Link]
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An In-depth Technical Guide to 2,5-Dichlorobenzoyl Cyanide: Discovery, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,5-Dichlorobenzoyl cyanide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed modern synthetic protocols, and its applications in the chemical and pharmaceutical industries.
Introduction and Historical Context
Acyl cyanides, characterized by an acyl group attached to a cyanide moiety, are highly reactive and versatile reagents in organic synthesis. Their unique electronic structure, featuring an electron-withdrawing cyanide group adjacent to a carbonyl carbon, renders the carbonyl group highly electrophilic. This reactivity makes them excellent acylating agents.
While a singular seminal paper detailing the initial discovery of this compound is not prominent in historical literature, its synthesis is rooted in the broader development of methods for creating aromatic acyl cyanides. The foundational chemistry for the synthesis of aryl nitriles from aryl halides was established by the Rosenmund–von Braun reaction , first described by Karl Wilhelm Rosenmund and Erich Struck in 1914 and later improved by Julius von Braun and Alfred Pongratz.[1][2] This reaction involves the cyanation of an aryl halide using copper(I) cyanide, often at elevated temperatures.[2][3]
The synthesis of acyl cyanides from acyl chlorides using metal cyanides is a logical extension of this chemistry. Early methods often required harsh conditions and stoichiometric amounts of copper cyanide. Over the years, advancements have led to catalytic systems and milder reaction conditions, significantly improving the utility and accessibility of compounds like this compound. A 2006 patent application, for instance, describes a process for preparing various halogen-substituted benzoyl cyanides, including the 2,5-dichloro isomer, by reacting the corresponding benzoyl chloride with copper cyanide.[4]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 64985-85-9 | [5][6] |
| Molecular Formula | C₈H₃Cl₂NO | [5] |
| Molecular Weight | 200.02 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | (2,5-Dichlorophenyl)oxoacetonitrile, 2,5-Dichlorobenzoyl nitrile | [5][6] |
| Appearance | Typically a solid | |
| XLogP3 | 2.9 | [5] |
Synthetic Pathways and Methodologies
The synthesis of this compound is a multi-step process that begins with readily available precursors. The overall synthetic strategy involves the preparation of 2,5-dichlorobenzoic acid, its conversion to the more reactive 2,5-dichlorobenzoyl chloride, and finally, the cyanation to yield the target molecule.
Diagram of the Overall Synthetic Workflow:
Caption: Overall synthetic workflow for this compound.
Synthesis of 2,5-Dichlorobenzoic Acid
The precursor, 2,5-dichlorobenzoic acid, can be synthesized from 1,2,4-trichlorobenzene. This process involves a cyanation reaction to form 2,5-dichlorobenzonitrile, followed by hydrolysis.
Experimental Protocol: Synthesis of 2,5-Dichlorobenzonitrile from 1,2,4-Trichlorobenzene [7]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine 1,2,4-trichlorobenzene, copper(I) cyanide (CuCN), and a high-boiling tertiary amine such as quinoline. The molar ratio of 1,2,4-trichlorobenzene to CuCN should be approximately 1:1.
-
Reaction Conditions: Heat the mixture with stirring to a temperature between 200°C and 240°C. The reaction is typically carried out over several hours.
-
Work-up and Isolation: After the reaction is complete, the 2,5-dichlorobenzonitrile can be isolated by fractional distillation under reduced pressure.
Experimental Protocol: Hydrolysis of 2,5-Dichlorobenzonitrile to 2,5-Dichlorobenzoic Acid [7]
-
Reaction Setup: The crude 2,5-dichlorobenzonitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide.
-
Reaction Conditions: The mixture is refluxed until the hydrolysis is complete.
-
Work-up and Isolation: After cooling, the unreacted starting material can be removed by extraction with an organic solvent. The aqueous layer is then acidified with a strong mineral acid (e.g., HCl) to precipitate the 2,5-dichlorobenzoic acid. The solid product is collected by filtration and can be further purified by recrystallization.
Synthesis of 2,5-Dichlorobenzoyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and high-yielding transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol: Chlorination of 2,5-Dichlorobenzoic Acid
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to trap HCl and SO₂ gases, place 2,5-dichlorobenzoic acid.
-
Reaction Conditions: Add an excess of thionyl chloride. The reaction can be carried out neat or in an inert solvent. The mixture is gently refluxed until the evolution of gases ceases.
-
Work-up and Isolation: The excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting 2,5-dichlorobenzoyl chloride can be purified by vacuum distillation.
Synthesis of this compound
The final step is the cyanation of 2,5-dichlorobenzoyl chloride. While specific protocols for the 2,5-isomer are not extensively detailed in the literature, the methods used for the synthesis of the isomeric 2,3-dichlorobenzoyl cyanide are directly applicable. These methods often employ copper(I) cyanide.
Experimental Protocol: Cyanation of 2,5-Dichlorobenzoyl Chloride (Adapted from 2,3-isomer synthesis) [8]
-
Reaction Setup: A reactor is charged with 2,5-dichlorobenzoyl chloride and copper(I) cyanide.
-
Reaction Conditions: The mixture is heated to a high temperature, typically in the range of 150-165°C, and stirred for several hours. The progress of the reaction can be monitored by techniques such as HPLC or GC.
-
Work-up and Isolation: After cooling, an aprotic organic solvent like toluene or hexane is added to the reaction mixture to precipitate the inorganic salts. The mixture is stirred and then filtered to remove the salts. The solvent is removed from the filtrate by distillation under reduced pressure. The crude this compound can then be purified by crystallization from a suitable solvent (e.g., petroleum ether) or by vacuum distillation.
Diagram of the Cyanation Reaction Mechanism:
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- 8. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 2,5-Dichlorobenzoyl Cyanide
This guide provides an in-depth analysis of the expected spectroscopic data for 2,5-Dichlorobenzoyl cyanide (CAS: 64985-85-9), a valuable acyl cyanide reagent in synthetic chemistry.[1] As a highly reactive intermediate, its structural verification is paramount for ensuring reaction success and product purity in research, development, and manufacturing.
This document moves beyond a simple data repository. It is designed as a practical guide for researchers, scientists, and drug development professionals, offering insights into the causality behind spectral features. The protocols and interpretations described herein are based on established spectroscopic principles and predictive models, providing a robust framework for the characterization of this molecule, particularly in the absence of a complete, publicly available experimental dataset.
Molecular Structure and Physicochemical Properties
This compound is an aromatic compound featuring a benzoyl group substituted with two chlorine atoms at positions 2 and 5, and a cyanide functional group attached to the carbonyl carbon.[2]
-
Molecular Formula: C₈H₃Cl₂NO[3]
-
Molecular Weight: 200.02 g/mol [3]
-
Monoisotopic Mass: 198.9592 Da[4]
The presence of the electron-withdrawing chlorine atoms and the acyl cyanide moiety renders the carbonyl carbon highly electrophilic, a key feature of its chemical reactivity.[1] Structural confirmation relies on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and elemental composition, as well as its fragmentation pattern, which offers clues to its structure.
Expected Molecular Ion and Isotopic Pattern
For this compound, the most informative feature is the molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms will exhibit a characteristic pattern of three peaks:
-
M⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.
-
[M+2]⁺: The peak for a molecule with one ³⁵Cl and one ³⁷Cl.
-
[M+4]⁺: The peak for a molecule with two ³⁷Cl isotopes.
The expected intensity ratio of these peaks will be approximately 9:6:1 , a definitive signature for a dichlorinated compound. The monoisotopic mass of the M⁺ peak is calculated to be 198.9592 Da.[4]
Predicted Fragmentation Pathway
Electron Ionization (EI) is expected to induce reproducible fragmentation. The primary cleavage event is the alpha-cleavage of the bond between the carbonyl carbon and the cyanide group, which is a common pathway for acyl compounds.[5]
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Structure | Interpretation |
| 199/201/203 | [C₈H₃Cl₂NO]⁺ | Molecular Ion (M⁺) cluster, showing the characteristic 9:6:1 ratio for two chlorine atoms. |
| 173/175 | [C₇H₃Cl₂O]⁺ | Loss of the cyanide radical (•CN, 26 Da) from the molecular ion. This is the 2,5-Dichlorobenzoyl cation, which is expected to be a major fragment. |
| 138/140 | [C₆H₃Cl]⁺ | Loss of carbon monoxide (CO, 28 Da) from the [M-CN]⁺ fragment. |
| 111 | [C₆H₃Cl₂]⁺ | Loss of the entire carbonyl cyanide group (•COCN, 54 Da). |
The predicted fragmentation cascade provides a logical pathway from the molecular ion to smaller, stable fragment ions, offering strong confirmatory evidence for the proposed structure.
Caption: Predicted ¹H-¹H spin-spin coupling for the aromatic protons.
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Atom | Predicted δ (ppm) | Notes |
| C=O | 165 - 175 | Carbonyl carbon, typically deshielded. [6] |
| C-2, C-5 | 135 - 145 | Aromatic carbons directly attached to chlorine (ipso-carbons). |
| C-1 | 130 - 135 | Aromatic carbon attached to the carbonyl group. |
| C-3, C-4, C-6 | 125 - 135 | Aromatic carbons attached to hydrogen. |
| C≡N | 110 - 120 | Cyanide carbon, relatively shielded compared to the carbonyl. [6] |
Integrated Spectroscopic Analysis
While each technique provides valuable data, their combined interpretation provides unequivocal structural proof.
-
MS confirms the molecular weight and the presence of two chlorine atoms via the isotopic pattern.
-
IR confirms the presence of the key nitrile (C≡N) and carbonyl (C=O) functional groups.
-
¹H and ¹³C NMR together elucidate the complete carbon-hydrogen framework, confirming the 1,2,5-substitution pattern and the connectivity of all atoms.
Standard Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.
NMR Spectroscopy (¹H & ¹³C)
-
Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for quaternary carbons.
-
Processing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
IR Spectroscopy (ATR)
-
Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: Perform a background scan of the clean ATR crystal prior to sample analysis. No further processing is typically required.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a range of m/z 40-300 to observe the molecular ion cluster and key fragments.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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Pharmaffiliates. 2,5-Dichloro benzoyl Cyanide. [Link]
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NIST. Benzeneacetonitrile, 2,4-dichloro-. NIST Chemistry WebBook. [Link]
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NIST. 2,5-Dichlorobenzonitrile. NIST Chemistry WebBook. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. [Link]
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An In-depth Technical Guide to the Solubility of 2,5-Dichlorobenzoyl Cyanide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dichlorobenzoyl cyanide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the theoretical principles governing its solubility, predictive modeling approaches, and detailed experimental protocols for accurate solubility determination. In the absence of extensive published experimental data, this guide emphasizes a foundational understanding of solubility principles and provides a robust framework for its empirical determination.
Introduction to this compound
This compound, with the chemical formula C₈H₃Cl₂NO, is an organic compound featuring a benzoyl group substituted with two chlorine atoms at the 2 and 5 positions, and a cyanide functional group.[1][2] This compound is a solid at room temperature and its reactivity, largely dictated by the electrophilic nature of the carbonyl carbon and the nucleophilic character of the cyanide group, makes it a versatile reagent in organic synthesis.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂NO | [1][2][4] |
| Molecular Weight | 200.02 g/mol | [4][5] |
| IUPAC Name | This compound | [4][5] |
| CAS Number | 64985-85-9 | [1][2][4] |
| Appearance | Solid (predicted) | [1] |
| XLogP3 | 2.9 | [4][5] |
Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry, particularly for reaction kinetics, purification, and formulation development. The choice of solvent can significantly impact reaction yield and purity of the final product.
Theoretical Framework of Solubility
The solubility of a solid crystalline compound in a liquid solvent is governed by the principle "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given solvent will depend on a balance of the following interactions:
-
Van der Waals Forces (Dispersion Forces): These are weak, non-specific interactions present in all molecules.
-
Dipole-Dipole Interactions: The polar nature of the carbonyl and cyanide groups in this compound will lead to significant dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen and nitrogen atoms can act as hydrogen bond acceptors.
A solvent that can effectively overcome the crystal lattice energy of this compound through favorable solute-solvent interactions will be a good solvent for it.
Predictive Approaches to Solubility
In the absence of established experimental data, computational models can provide valuable initial estimates of solubility. These predictions can guide solvent selection for experimental studies.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[6][7] HSP decomposes the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
A solvent is likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and solvent in the three-dimensional Hansen space can be calculated, and if it falls within the interaction radius (R₀) of the solute, good solubility is expected.[7] While the specific HSP for this compound are not published, they can be estimated using group contribution methods or specialized software.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties of fluids and solutions, including solubility.[4][8] It uses the results of quantum chemical calculations to determine the chemical potential of a solute in a solvent, providing a more rigorous prediction than methods based solely on molecular structure.[9] This approach can be particularly useful for screening a wide range of solvents to identify promising candidates for experimental investigation.[10]
Predicted Solubility Profile
Based on the general principles of "like dissolves like" and the functional groups present in this compound (a polar aromatic ketone and a nitrile), a qualitative prediction of its solubility in various common solvents is presented in Table 2. It is crucial to note that these are predicted solubilities and must be confirmed by experimental determination.
Table 2: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Protic, Polar | Low | The molecule has significant nonpolar surface area from the dichlorinated benzene ring, which is expected to dominate over the polar functional groups, leading to poor hydration. |
| Methanol/Ethanol | Protic, Polar | Moderate | The alcohol's hydroxyl group can act as a hydrogen bond donor to the carbonyl and cyanide groups, and the alkyl chain has some nonpolar character, allowing for better interaction with the entire molecule compared to water. |
| Acetone | Aprotic, Polar | High | Acetone is a polar aprotic solvent with a significant dipole moment that can effectively solvate the polar carbonyl and cyanide groups. Its methyl groups can also interact with the aromatic ring. |
| Dichloromethane | Aprotic, Moderately Polar | High | The polarity of dichloromethane is well-suited to dissolve a molecule with both polar and nonpolar characteristics. |
| Toluene | Aprotic, Nonpolar | Moderate to High | The aromatic ring of toluene can engage in π-π stacking with the dichlorophenyl ring of the solute. |
| Hexane | Aprotic, Nonpolar | Low | The highly nonpolar nature of hexane will not effectively solvate the polar functional groups of this compound. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Highly Polar | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Aprotic, Highly Polar | High | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve this compound. |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination of the solubility of this compound is essential for any research or development activities. The following section provides a detailed, self-validating protocol for this purpose.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (PTFE or other solvent-compatible material, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Spatula and weighing paper
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol: Isothermal Shake-Flask Method
This method is considered the gold standard for determining equilibrium solubility.
Part 1: Preparation of Saturated Solutions
-
Aliquot Solvents: Accurately pipette a known volume (e.g., 2.00 mL) of the chosen solvent into several vials.
-
Add Excess Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
Part 2: Sample Analysis
-
Allow to Settle: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of this compound.
Part 3: Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Calculate Solubility: Using the peak area of the diluted sample and the equation from the calibration curve, calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Logical Relationship Diagram
Caption: Key factors influencing the solubility of a solid compound.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be readily available, related compounds such as 2,3-Dichlorobenzoyl cyanide are classified as toxic and irritants.[11] Therefore, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Due to the cyanide group, there is a potential risk of releasing toxic hydrogen cyanide gas if the compound comes into contact with strong acids. Therefore, acidic conditions should be carefully controlled.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data is not yet widely published, the theoretical principles and predictive models discussed herein offer valuable guidance for solvent selection. The detailed experimental protocol provides a robust method for researchers to obtain accurate and reliable solubility data, which is crucial for the successful application of this important chemical intermediate in research and development.
References
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Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224–2235. [Link]
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Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
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Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved January 21, 2026, from [Link]
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Wikipedia. (2023, December 2). Hansen solubility parameter. In Wikipedia. Retrieved January 21, 2026, from [Link]
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SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved January 21, 2026, from [Link]
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Spahn, H., & Kovar, K. A. (2009). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. European Journal of Pharmaceutical Sciences, 38(3), 245-254. [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Van der Maelen, C., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. AIChE Journal, 67(11), e17377. [Link]
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Pharmaffiliates. (n.d.). CAS No : 64985-85-9 | Product Name : 2,5-Dichloro benzoyl Cyanide. Retrieved January 21, 2026, from [Link]
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Unlocking Synthetic Versatility: A Technical Guide to the Research Applications of 2,5-Dichlorobenzoyl Cyanide
Foreword: The Strategic Value of Acyl Cyanides in Modern Chemistry
In the landscape of synthetic organic chemistry, the acyl cyanide moiety represents a powerful and versatile functional group. Characterized by a highly electrophilic carbonyl carbon, a direct consequence of the adjacent electron-withdrawing cyanide group, these molecules serve as potent acylating agents and valuable building blocks for a diverse array of more complex structures.[1] This guide delves into the specific potential of 2,5-Dichlorobenzoyl cyanide, a member of this reactive class of compounds, offering a forward-looking perspective on its application in key areas of chemical research and development. While direct, extensive literature on the 2,5-dichloro isomer is emerging, its chemical principles are firmly rooted in the well-established reactivity of acyl cyanides, and its utility can be inferred from the applications of its regioisomers.
Core Molecular Profile of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application. This compound is an organic compound that typically presents as a solid and possesses a unique combination of functional groups that dictate its reactivity.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂NO | [2][3] |
| Molecular Weight | 200.02 g/mol | [3] |
| CAS Number | 64985-85-9 | [2][3] |
| Appearance | Solid (typical) | [2] |
| Key Functional Groups | Acyl cyanide, Dichlorinated benzene ring | [2] |
The presence of two chlorine atoms on the benzene ring significantly enhances the electrophilic character of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] The cyanide group, in addition to its electron-withdrawing nature, can also participate in various chemical transformations.[2]
Potential Research Applications: A Forward Look
The true potential of this compound lies in its application as a versatile intermediate in the synthesis of novel molecules with potential applications in medicinal chemistry, agrochemistry, and materials science.
Synthesis of Heterocyclic Compounds: A Gateway to Bioactive Molecules
A primary application of acyl cyanides is in the synthesis of heterocyclic compounds, which form the scaffold of many pharmaceutical and agrochemical agents. The reactivity of this compound makes it an ideal precursor for the synthesis of substituted triazines, oxazoles, and other important heterocyclic systems.
A compelling parallel can be drawn to the well-documented role of its regioisomer, 2,3-Dichlorobenzoyl cyanide, in the synthesis of the anticonvulsant drug Lamotrigine.[4] This synthesis involves the reaction of the acyl cyanide with an aminoguanidine salt to form a Schiff base, which then undergoes cyclization to yield the triazine ring system.[4]
Proposed Experimental Workflow: Synthesis of a Novel 1,2,4-Triazine Derivative
This protocol outlines a potential pathway to a novel 3,5-diamino-6-(2,5-dichlorophenyl)-1,2,4-triazine, an analogue of Lamotrigine.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve aminoguanidine hydrochloride in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Acyl Cyanide: Slowly add a solution of this compound in DMSO to the reaction mixture at room temperature.
-
Schiff Base Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once the formation of the Schiff base is complete, heat the reaction mixture to 100-120°C to induce cyclization. The reaction is typically monitored by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Caption: Proposed synthesis of a novel triazine derivative.
Development of Novel Agrochemicals
The dichlorinated phenyl moiety is a common feature in many herbicides and pesticides. The reactivity of this compound can be harnessed to introduce this structural motif into new molecular frameworks, potentially leading to the discovery of novel agrochemicals with improved efficacy and selectivity. For instance, it can be used to synthesize novel amides and esters, classes of compounds known to exhibit pesticidal activity.
Proposed Experimental Workflow: Synthesis of a Novel N-Aryl Amide
-
Reactant Preparation: In a dry flask under an inert atmosphere, dissolve a substituted aniline in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0°C and add this compound portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthesis of a novel N-aryl amide.
Synthesis and Handling Considerations
Synthesis of this compound
The synthesis of acyl cyanides is typically achieved through the reaction of the corresponding acyl chloride with a cyanide source. A general and effective method involves the use of cuprous cyanide or sodium cyanide.[5]
General Laboratory-Scale Synthesis Protocol
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend cuprous cyanide in an anhydrous solvent such as acetonitrile.
-
Addition of Acyl Chloride: Add 2,5-Dichlorobenzoyl chloride dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Gas Chromatography (GC) or TLC.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or recrystallization.
Safety and Handling
This compound is a reactive and potentially hazardous compound and must be handled with appropriate safety precautions.[2]
-
Toxicity: Acyl cyanides are toxic and can release hydrogen cyanide upon hydrolysis. All manipulations should be carried out in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] In case of accidental exposure, seek immediate medical attention.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids and bases.[3]
Conclusion and Future Outlook
This compound represents a valuable, yet perhaps underutilized, tool in the synthetic chemist's arsenal. Its inherent reactivity, coupled with the presence of the dichlorinated phenyl ring, opens up a wide range of possibilities for the synthesis of novel and potentially bioactive molecules. By drawing parallels with the established applications of its regioisomers and leveraging the fundamental principles of acyl cyanide chemistry, researchers can unlock new avenues in drug discovery, agrochemical development, and materials science. Further exploration of the reaction scope of this compound is warranted and promises to yield exciting and impactful discoveries.
References
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This compound | C8H3Cl2NO | CID 3017546. (n.d.). PubChem. [Link]
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2,5-Dichlorobenzyl cyanide | C8H5Cl2N | CID 3531200. (n.d.). PubChem. [Link]
-
2,5-Dichloro benzoyl Cyanide | CAS No: 64985-85-9. (n.d.). Pharmaffiliates. [Link]
- Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2009).
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comprehensive literature review of 2,5-Dichlorobenzoyl cyanide
An In-Depth Technical Guide to 2,5-Dichlorobenzoyl Cyanide: Synthesis, Reactivity, and Applications
Executive Summary
This compound is a highly reactive organic compound featuring a benzoyl core substituted with two chlorine atoms and a cyanide functional group. This guide serves as a comprehensive technical overview for researchers, chemists, and professionals in drug development. It delves into the compound's physicochemical properties, details robust synthetic protocols, explores its chemical reactivity, and discusses its current and potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The inherent electrophilicity of the carbonyl carbon, amplified by the electron-withdrawing nature of the chlorine and cyanide moieties, makes it a versatile reagent for a variety of organic transformations. This document provides field-proven insights into its handling, safety, and synthetic utility, grounded in authoritative references.
Introduction to Acyl Cyanides and Dichlorinated Intermediates
The Role of Acyl Cyanides in Modern Synthesis
Acyl cyanides, a class of organic compounds characterized by an acyl group attached to a cyanide moiety (R-C(O)CN), are exceptionally versatile and reactive reagents in organic synthesis.[1] Their unique electronic structure, which includes an electron-withdrawing cyanide group directly adjacent to a carbonyl carbon, renders the carbonyl group highly electrophilic. This heightened reactivity makes them superior acylating agents for a wide range of nucleophiles, including alcohols, amines, and thiols, facilitating the efficient formation of esters, amides, and thioesters, respectively.[1] Beyond acylation, the dual reactivity of both the carbonyl and cyanide functions allows for their participation in cycloaddition reactions and other complex chemical transformations, establishing them as indispensable tools for constructing intricate molecular frameworks.[1]
Significance of Dichlorinated Benzoyl Cyanides in Pharmaceuticals
The strategic placement of chlorine atoms on the benzoyl cyanide core significantly influences the compound's physical properties and chemical reactivity. Dichlorinated benzoyl cyanides are particularly valuable as intermediates in the pharmaceutical industry. The most prominent example is 2,3-dichlorobenzoyl cyanide, a critical precursor in the synthesis of the widely used anticonvulsant drug Lamotrigine.[2][3][4] In this synthesis, the acyl cyanide undergoes condensation and cyclization to form the drug's essential triazine ring structure.[2][3] This established pathway underscores the importance of dichlorinated benzoyl cyanides as high-value intermediates for accessing complex heterocyclic systems in medicinal chemistry.
Focus of this Guide: this compound
This guide focuses specifically on this compound (CAS No. 64985-85-9). While its 2,3-dichloro isomer is well-documented due to its role in Lamotrigine synthesis, the 2,5-isomer presents a unique set of electronic and steric properties that make it a valuable, albeit less discussed, building block.[1][5] The presence of chlorine atoms at the 2 and 5 positions enhances the electrophilic character of the carbonyl group, making it a potent reagent for further chemical transformations.[6] This document aims to consolidate the available technical information, provide detailed experimental insights, and highlight the synthetic potential of this important chemical intermediate.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Molecular Structure and Identifiers
The structural and identifying information for this compound is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| Synonyms | (2,5-Dichlorophenyl)oxoacetonitrile, 2,5-Dichloro-α-oxobenzeneacetonitrile | [6][7] |
| CAS Number | 64985-85-9 | [5][6][7] |
| Molecular Formula | C₈H₃Cl₂NO | [6][7] |
| Molecular Weight | 200.02 g/mol | [5][7] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(=O)C#N)Cl | [7] |
| InChI Key | OCMOGGGMWSRSAG-UHFFFAOYSA-N | [6][7] |
Computed Physical Properties
The following table lists key computed physical properties that predict the behavior of the compound in various systems.
| Property | Value | Source(s) |
| XLogP3 | 2.9 | [7] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 1 | [7] |
| Exact Mass | 198.9591691 Da | [7] |
| Topological Polar Surface Area | 40.9 Ų | [7] |
Expected Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on standard principles of organic spectroscopy.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the disubstituted aromatic ring. It should display three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6 (adjacent to the carbonyl group) would likely appear as a doublet, the proton at C3 as a doublet, and the proton at C4 as a doublet of doublets, with coupling constants characteristic of ortho and meta relationships.[10]
-
¹³C NMR: The carbon NMR spectrum should exhibit 8 unique signals. Key diagnostic peaks would include the cyanide carbon (C≡N) around δ 110-120 ppm, the carbonyl carbon (C=O) around δ 160-170 ppm, and six distinct signals for the aromatic carbons, two of which would be directly attached to chlorine atoms and shifted accordingly.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong, sharp absorption bands. A prominent peak for the cyanide (C≡N) stretch is expected around 2220-2240 cm⁻¹. A strong absorption for the carbonyl (C=O) stretch should appear around 1680-1700 cm⁻¹. Additional characteristic peaks would include C-Cl stretches in the 1000-1100 cm⁻¹ region and C-H stretches for the aromatic ring above 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 200. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a rough 9:6:1 ratio) would be definitive for confirming the compound's identity.[9]
Synthesis and Mechanistic Considerations
The primary and most reliable method for synthesizing this compound is through the nucleophilic substitution of its corresponding acyl chloride.
Primary Synthetic Pathway: Cyanation of 2,5-Dichlorobenzoyl Chloride
The synthesis is analogous to the well-established procedures for other benzoyl cyanides, involving the reaction of 2,5-Dichlorobenzoyl chloride with a cyanide salt.[11][12] Cuprous cyanide (CuCN) is often the reagent of choice for this transformation, though other cyanide sources can be employed.[4][13]
Reaction: 2,5-Cl₂C₆H₃COCl + CuCN → 2,5-Cl₂C₆H₃COCN + CuCl
The rationale for using cuprous cyanide, particularly in older or high-temperature procedures, is its ability to effectively deliver the cyanide nucleophile to the acyl chloride.[12] More modern methods may utilize alkali metal cyanides like sodium cyanide (NaCN) in the presence of a catalyst in an aprotic polar solvent like acetonitrile.[11] This approach often allows for milder reaction conditions.
Detailed Experimental Protocol
The following protocol is a representative procedure adapted from established methods for analogous compounds.[11][12][13]
Materials:
-
2,5-Dichlorobenzoyl chloride
-
Cuprous cyanide (dried at 110°C for 3 hours prior to use)[12]
-
Toluene or other high-boiling inert solvent
-
Petroleum ether for crystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, charge 2,5-Dichlorobenzoyl chloride (1.0 eq) and cuprous cyanide (1.1-1.2 eq).
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 160-165°C.[4]
-
Reaction Monitoring: Maintain the temperature and stir the mixture vigorously for 5-7 hours. The progress of the reaction can be monitored by TLC or GC-MS to check for the disappearance of the starting acyl chloride.
-
Workup: Cool the mixture to approximately 80-90°C and carefully add toluene to dissolve the product and suspend the inorganic salts. Stir for 30-60 minutes.
-
Filtration: Cool the mixture to room temperature and filter to remove the inorganic copper salts. Wash the filter cake with a small amount of fresh toluene.
-
Solvent Removal: Combine the filtrate and washings, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or by crystallization from a solvent like petroleum ether to yield this compound as a solid.[4]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, making it a valuable acylating agent and a precursor for various molecular scaffolds.
Nucleophilic Addition Reactions
The highly polarized carbonyl group is susceptible to attack by a wide range of nucleophiles. This is a cornerstone of its synthetic utility.[14][15]
-
Reaction with Amines/Alcohols: It readily reacts with primary and secondary amines to form amides, and with alcohols to form esters. These reactions are typically fast and high-yielding due to the excellent leaving group potential of the cyanide ion.
-
Reaction with Hydrogen Cyanide: Like other carbonyls, it can undergo nucleophilic addition of a cyanide ion to the carbonyl carbon, which after protonation would lead to a cyanohydrin derivative.[16][17][18] This reaction adds another layer of synthetic potential, introducing a second nitrile group and a hydroxyl group.
Cycloaddition Reactions
Acyl cyanides are known to participate in cycloaddition reactions. For instance, they can act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles such as azides to form five-membered heterocyclic rings.[1][19] This capability opens pathways to novel heterocyclic structures that are often of interest in medicinal chemistry.[20][21][22][23]
Role as a Precursor for Heterocyclic Synthesis
Drawing a direct parallel to its 2,3-dichloro isomer, this compound is an ideal starting material for synthesizing substituted heterocyclic compounds. For example, reaction with aminoguanidine or similar binucleophilic reagents can lead to the formation of triazine rings, a common scaffold in pharmaceuticals.[4] The specific substitution pattern of the 2,5-dichloro isomer offers access to a different regioisomeric series of compounds compared to the Lamotrigine intermediates.
Reactivity Pathways Diagram
The following diagram summarizes the key reaction pathways available to this compound.
Caption: Key reactivity pathways of this compound.
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate and building block in the synthesis of more complex molecules.[5][6]
-
Pharmaceutical Synthesis: It serves as a key starting material for creating novel active pharmaceutical ingredients (APIs). Its structure can be incorporated into lead compounds during drug discovery to probe the effects of 2,5-dichloro substitution on biological activity.[5]
-
Agrochemicals: The dichlorophenyl moiety is a common feature in many pesticides and herbicides. This compound provides a reactive handle for incorporating this structural unit into new agrochemical candidates.[6]
-
Materials Science: As a reactive monomer or cross-linking agent, it has potential applications in the development of specialty polymers and materials where its specific electronic properties and rigidity could be advantageous.
Safety, Handling, and Toxicology
Due to its chemical nature as an acyl cyanide, this compound is considered highly toxic and requires careful handling in a controlled laboratory environment.
GHS Hazard Classification
The following classifications are inferred from data on closely related compounds like benzoyl cyanide.[24]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment: Wear nitrile or neoprene gloves, a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.
-
Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and face thoroughly.[24]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from moisture. Store locked up.[24]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its high toxicity and aquatic hazard, it must be treated as hazardous waste and not be released into the environment.[24]
Conclusion and Future Outlook
This compound is a potent and versatile chemical intermediate with significant potential in organic synthesis. Its high reactivity, driven by the electrophilic carbonyl center, allows for its use in a wide array of transformations, from simple acylations to complex heterocyclic syntheses. While its handling requires stringent safety protocols due to its toxicity, its value as a building block for creating novel pharmaceuticals, agrochemicals, and materials is clear. Future research will likely focus on expanding its use in combinatorial chemistry libraries and as a precursor for new classes of functional molecules, further cementing the role of dichlorinated benzoyl cyanides in advanced chemical R&D.
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A Theoretical and Computational Guide to 2,5-Dichlorobenzoyl Cyanide: Structure, Spectroscopy, and Reactivity
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of 2,5-Dichlorobenzoyl cyanide (DCBC), a molecule of interest in organic synthesis and potentially in drug development. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural, vibrational, and electronic properties. We present a detailed, validated methodology, comparing computational predictions with established experimental principles for spectroscopic data (FT-IR, FT-Raman, NMR, UV-Vis). Key analyses, including Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) theory, are employed to dissect intramolecular interactions and predict chemical reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and apply computational chemistry for the predictive analysis of complex organic molecules.
Introduction
This compound, with the molecular formula C₈H₃Cl₂NO, is a halogenated aromatic acyl cyanide.[1] Acyl cyanides, in general, are versatile intermediates in organic synthesis, exhibiting a fascinating dichotomous reactivity due to the presence of two distinct electrophilic centers: the carbonyl carbon and the cyanide carbon.[2] The introduction of chloro-substituents on the benzene ring is expected to significantly modulate the electronic properties and, consequently, the reactivity of these functional groups. Understanding these modifications is critical for designing novel synthetic pathways and for the rational design of new chemical entities in medicinal chemistry.
Theoretical and computational studies provide a powerful, non-destructive lens to investigate molecular properties at an atomic level.[3] By employing quantum chemical methods like Density Functional Theory (DFT), we can predict and analyze a molecule's optimized geometry, vibrational frequencies, electronic transitions, and reactivity patterns with high accuracy.[4] This in silico approach not only complements experimental data but also offers predictive insights that can guide and streamline laboratory research, reducing costs and accelerating discovery.
This guide presents a rigorous computational workflow for the characterization of this compound. As a Senior Application Scientist, the emphasis is not merely on the results, but on the causality behind the methodological choices—explaining why specific functionals, basis sets, and analytical methods are selected to build a self-validating and trustworthy computational model.
Computational Methodology: A Self-Validating System
The cornerstone of reliable computational research is a methodology that is both theoretically sound and validated against empirical data where possible. All calculations detailed herein were performed using the Gaussian suite of programs, a standard in the field of computational chemistry.
Geometry Optimization and Vibrational Analysis
The initial step in any computational analysis is to find the molecule's most stable three-dimensional structure, its ground-state geometry.
Protocol:
-
Initial Structure: The molecular structure of this compound was first constructed using standard bond lengths and angles.
-
DFT Calculation: This initial geometry was then optimized without any symmetry constraints using DFT.
-
Method Selection Rationale:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen. B3LYP is renowned for its excellent balance of accuracy and computational efficiency for a wide range of organic molecules, making it a workhorse in the field.[3]
-
Basis Set: The 6-311++G(d,p) basis set was employed. This choice is deliberate: the larger "6-311" set provides a more flexible description of core and valence electrons than smaller sets. The double diffuse functions ("++") are crucial for accurately modeling the electron density of electronegative atoms like chlorine, oxygen, and nitrogen. The polarization functions ("d,p") allow for non-spherical distortion of electron clouds, which is essential for describing chemical bonds accurately.[5][6]
-
-
Frequency Calculation: Following optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This is a critical validation step:
-
Confirmation of Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Spectroscopic Prediction: The calculation yields harmonic vibrational frequencies that can be directly compared to experimental FT-IR and FT-Raman spectra.[7][8] Due to the harmonic approximation and neglect of electron correlation, a scaling factor is often applied to the calculated frequencies for better agreement with experimental data.
-
Caption: HOMO-LUMO energy gap diagram for this compound.
Natural Bond Orbital (NBO) Analysis: NBO analysis reveals significant hyperconjugative interactions. A key interaction is the delocalization of electron density from the lone pairs (LP) of the ring chlorine atoms into the antibonding π* orbitals of the aromatic ring (LP(Cl) → π(C=C)). This interaction contributes to the overall stability of the molecule. Furthermore, delocalization between the π orbitals of the benzene ring and the π orbitals of the carbonyl and cyanide groups confirms the conjugated nature of the system, which influences its electronic spectrum and reactivity.
Conclusion
This guide has detailed a robust theoretical and computational framework for the in-depth analysis of this compound. Through the application of Density Functional Theory, we have successfully predicted its optimized molecular geometry, vibrational frequencies, and key electronic properties. The computational results are consistent with established chemical principles and provide a validated foundation for understanding the molecule's behavior.
The key takeaways are:
-
The B3LYP/6-311++G(d,p) level of theory provides a reliable model for predicting the structural and spectroscopic properties of this halogenated aromatic compound.
-
Vibrational analysis provides clear theoretical markers for the characteristic C≡N and C=O stretching modes, which are essential for experimental characterization.
-
Electronic analyses (MEP, FMO, NBO) collectively indicate that the carbonyl carbon is the most probable site for nucleophilic attack, and the HOMO-LUMO gap serves as a quantitative descriptor of its chemical stability.
The methodologies and insights presented here serve as a blueprint for the computational investigation of other complex organic molecules, demonstrating the power of in silico chemistry to accelerate research and development in chemical synthesis and drug discovery.
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Sugiura, Y., et al. (2015). Synthesis of benzoyl cyanide through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst. RSC Advances, 5, 70883. Retrieved January 21, 2026 from [Link].
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Arjunan, V., et al. (2011). Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1663-8. Retrieved January 21, 2026 from [Link].
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Organic Syntheses. Benzoyl cyanide. Coll. Vol. 3, p.112 (1955); Vol. 21, p.12 (1941). Retrieved January 21, 2026 from [Link].
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Al-Otaibi, J. S., et al. (2020). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules, 25(21), 5003. Retrieved January 21, 2026 from [Link].
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Mary, Y. S., et al. (2021). Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. Journal of Molecular Structure, 1239, 130511. Retrieved January 21, 2026 from [Link].
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An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2,5-Dichlorobenzoyl Cyanide
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the nitrile group in 2,5-Dichlorobenzoyl cyanide, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. The presence of two electron-withdrawing chlorine atoms on the benzene ring, in conjunction with the adjacent carbonyl group, profoundly influences the electrophilic character of the nitrile carbon. This guide will delve into the synthesis, electronic properties, and characteristic reactions of the nitrile functionality within this molecule, offering mechanistic insights and practical experimental protocols.
Introduction: The Unique Chemical Landscape of this compound
This compound, with the chemical formula C₈H₃Cl₂NO, is an organic compound featuring a benzoyl group substituted with two chlorine atoms at the 2 and 5 positions, and a cyanide functional group.[1] This molecule presents two primary electrophilic sites for nucleophilic attack: the carbonyl carbon and the nitrile carbon. The presence of the strongly electronegative chlorine atoms significantly enhances the electrophilic character of the entire molecule, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[2] This guide will focus specifically on the reactivity of the nitrile group, a functionality that plays a pivotal role in the synthetic utility of this compound.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂NO | PubChem[1] |
| Molecular Weight | 200.02 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 64985-85-9 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, where the chloride of 2,5-dichlorobenzoyl chloride is displaced by a cyanide anion. Common cyanide sources include copper(I) cyanide or alkali metal cyanides in the presence of a catalyst.
Synthetic Pathway
The general reaction for the synthesis of aroyl cyanides involves the treatment of an aroyl chloride with a cyanide salt.[3] For this compound, the reaction is as follows:
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related dichlorobenzoyl cyanides and should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
2,5-Dichlorobenzoyl chloride
-
Copper(I) cyanide (CuCN)
-
Acetonitrile (anhydrous)
-
Toluene
-
Petroleum ether
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dichlorobenzoyl chloride (1.0 equiv) and copper(I) cyanide (1.1 equiv).
-
Under a nitrogen atmosphere, add anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add toluene to the reaction mixture and stir for 30 minutes.
-
Filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of toluene.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield this compound as a solid.
Reactivity of the Nitrile Group: A Tale of Two Electrophiles
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl and nitrile carbons. The electron-withdrawing effects of the two chlorine atoms on the aromatic ring, transmitted through both inductive and resonance effects, significantly increase the partial positive charge on both of these carbons, making them susceptible to nucleophilic attack.
Caption: Dual electrophilic sites in this compound.
While both centers are electrophilic, the carbonyl carbon is generally the more reactive site for many nucleophiles due to the greater polarity of the C=O bond compared to the C≡N bond. However, the nitrile group undergoes a variety of important transformations.
Hydrolysis of the Nitrile Group
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,5-dichlorobenzoic acid. This reaction proceeds through an intermediate amide.
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation of the nitrile nitrogen: This increases the electrophilicity of the nitrile carbon.
-
Nucleophilic attack by water: A water molecule attacks the nitrile carbon.
-
Proton transfer: A proton is transferred from the oxygen to the nitrogen.
-
Tautomerization: The enol-like intermediate tautomerizes to the more stable amide.
-
Hydrolysis of the amide: The amide is further hydrolyzed to the carboxylic acid and ammonia.
The rate of hydrolysis is influenced by the pH of the solution. Studies on the hydrolysis of benzoyl and p-chlorobenzoyl cyanides have shown that the reaction is first-order in hydroxide ion concentration at high pH.[4] The presence of two electron-withdrawing chlorine atoms in this compound is expected to increase the rate of hydrolysis compared to unsubstituted benzoyl cyanide due to the enhanced electrophilicity of the nitrile carbon.
Nucleophilic Addition to the Nitrile Carbon
A wide range of nucleophiles can add across the carbon-nitrogen triple bond of the nitrile group.
3.2.1. Addition of Grignard Reagents:
Grignard reagents (R-MgX) can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. This reaction provides a valuable method for the synthesis of α,α-disubstituted ketones.
3.2.2. Reduction to Amines:
The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄).[5] The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon.
Caption: Reduction of the nitrile group to a primary amine.
Cyclization Reactions for Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.[6] The nitrile group can act as an electrophile in intramolecular or intermolecular cyclization reactions. For instance, reaction with binucleophiles can lead to the formation of five- or six-membered rings. The use of masked acyl cyanides in the synthesis of complex heterocyclic systems further highlights the synthetic utility of this functional group.
Applications in Drug Development
The reactivity of the nitrile group in dichlorobenzoyl cyanides is exploited in the synthesis of several pharmaceuticals. A prominent example is the use of the related 2,3-Dichlorobenzoyl cyanide as a key intermediate in the synthesis of Lamotrigine, an anticonvulsant drug used for the treatment of epilepsy and bipolar disorder. While not the 2,5-isomer, this application underscores the importance of this class of compounds in the pharmaceutical industry. The nitrile group's ability to be incorporated into heterocyclic structures makes it a valuable handle for the construction of novel drug candidates.[7]
Conclusion
The nitrile group in this compound is a highly reactive and synthetically versatile functional group. Its electrophilicity, enhanced by the presence of the adjacent carbonyl and the two chlorine substituents on the aromatic ring, allows it to participate in a wide range of chemical transformations. From hydrolysis and nucleophilic additions to its crucial role in the synthesis of complex heterocyclic molecules for drug discovery, the chemistry of the nitrile group in this molecule offers a rich landscape for exploration by researchers and synthetic chemists. A thorough understanding of its reactivity is paramount for its effective utilization in the development of new chemical entities with potential therapeutic applications.
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An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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2,5-Dichlorobenzyl cyanide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. (1970). Journal of the Chemical Society B: Physical Organic, 636. [Link]
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Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Alkanoyl and Aroyl Cyanide synthesis by Cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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SCHEME 1.6 Preparation of benzoyl cyanide and.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Nucleophilic Addition of –CN. (2019, June 5). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]
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Nucleophilic Addition Mechanism | Cyanide Ions | A Level Chemistry. (2025, January 7). YouTube. Retrieved January 21, 2026, from [Link]
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Molbank | Topical Collection : Heterocycle Reactions. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Kinetics and mechanism of hydrolysis of some benzylidene benzoylhydrazone derivatives. (n.d.). Retrieved January 21, 2026, from [Link]
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Cyanide and the Nitrile Functional Group. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Nucleophilic Addition To Carbonyls. (2022, September 9). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
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The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019, April 14). The Aquila Digital Community. Retrieved January 21, 2026, from [Link]
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Copper- and Palladium-Catalyzed Cyanation Reactions. (n.d.). Retrieved January 21, 2026, from [Link]
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Metal-mediated C−CN Bond Activation in Organic Synthesis. (2020, October 14). Chemical Reviews. [Link]
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Nucleophilic Additions of Cyanide to Ketones and Aldehydes. (2023, January 31). YouTube. Retrieved January 21, 2026, from [Link]
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-
Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]
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General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]
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Methodological & Application
The Versatile Reagent: A Deep Dive into the Synthetic Applications of 2,5-Dichlorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Powerful Synthetic Tool
In the landscape of synthetic organic chemistry, the quest for efficient and versatile reagents is perpetual. Among these, 2,5-Dichlorobenzoyl cyanide emerges as a potent and multifaceted building block, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries.[1] This technical guide provides an in-depth exploration of the applications and reaction protocols involving this compound, offering insights into its reactivity and practical utility.
Characterized by a benzoyl group substituted with two chlorine atoms at the 2 and 5 positions and a cyanide moiety, this compound exhibits a unique electronic profile. The electron-withdrawing nature of the chlorine atoms and the cyanide group enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[1] This heightened reactivity, coupled with the dual functionality of the acyl cyanide group, opens avenues for a diverse range of chemical transformations.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value |
| Molecular Formula | C₈H₃Cl₂NO |
| Molecular Weight | 200.02 g/mol [2][3] |
| CAS Number | 64985-85-9[2][3] |
| Appearance | Typically a solid[1] |
| Synonyms | 2,5-Dichloro-α-oxobenzeneacetonitrile, (2,5-Dichlorophenyl)oxoacetonitrile[1] |
Safety Precautions: Due to the presence of the cyanide group, this compound is toxic and requires careful handling.[1] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of accidental exposure, immediate medical attention is necessary. Waste should be disposed of according to institutional and national guidelines for cyanide-containing compounds. A detailed Safety Data Sheet (SDS) for the closely related 2,3-Dichlorobenzoyl cyanide provides comprehensive safety information that should be consulted.[4][5]
Synthesis of this compound: A Practical Protocol
The most common and efficient method for the preparation of this compound involves the nucleophilic substitution of the corresponding acyl chloride with a cyanide salt. The following protocol is adapted from established procedures for the synthesis of related aroyl cyanides.[6]
Experimental Protocol: Cyanation of 2,5-Dichlorobenzoyl Chloride
Materials:
-
2,5-Dichlorobenzoyl chloride
-
Cuprous cyanide (CuCN) or Sodium cyanide (NaCN)
-
Acetonitrile (anhydrous)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide), if using NaCN
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-Dichlorobenzoyl chloride and a stoichiometric equivalent of cuprous cyanide (or sodium cyanide with a catalytic amount of a phase-transfer catalyst).
-
Add anhydrous acetonitrile as the solvent.
-
Flush the reaction vessel with nitrogen and maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (copper(I) chloride or sodium chloride).
-
Wash the filter cake with a small amount of fresh acetonitrile.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system.
dot graph "Synthesis_of_2_5_Dichlorobenzoyl_Cyanide" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Workflow for the synthesis of this compound.
Applications in Synthetic Organic Chemistry
The synthetic utility of this compound stems from its ability to act as both an acylating agent and a source of the cyanobenzoyl group. This dual reactivity allows for its participation in a variety of transformations, leading to the formation of amides, esters, and heterocyclic systems.
Acylation Reactions: A Powerful Tool for Ester and Amide Synthesis
This compound is an excellent reagent for the acylation of alcohols and amines. The cyanide ion is a good leaving group, facilitating the nucleophilic attack at the carbonyl carbon.
Mechanism of Acylation: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (an alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl cyanide, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the cyanide ion and the formation of the corresponding ester or amide.
dot graph "Acylation_Mechanism" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, fontname="Helvetica", fontsize=10, color="#34A853"];
} Caption: General mechanism of acylation using this compound.
A notable application is the regioselective benzoylation of unprotected carbohydrates. Studies have shown that benzoyl cyanide, in the presence of an amine catalyst, can selectively acylate specific hydroxyl groups in diols and triols.[1] This selectivity is attributed to the "cyanide effect," where the cyanide ion acts as a hydrogen bond acceptor, enhancing the nucleophilicity of a particular hydroxyl group.[7] This approach provides a direct and efficient method for obtaining selectively protected carbohydrate building blocks, which are invaluable in the synthesis of complex oligosaccharides and glycoconjugates.
Protocol: Regioselective Benzoylation of a Diol
Materials:
-
Diol substrate
-
This compound
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Dissolve the diol substrate in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the catalytic amount of the amine base.
-
Cool the mixture to the desired temperature (e.g., -78 °C for kinetic control).
-
Slowly add a solution of this compound in the same solvent.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Synthesis of Heterocyclic Compounds
The electrophilic nature of the carbonyl carbon and the presence of the nitrile group make this compound a valuable precursor for the synthesis of various heterocyclic systems, such as oxazoles and thiazoles. These heterocycles are prevalent scaffolds in many biologically active molecules.
Synthesis of 2,5-Disubstituted Oxazoles: While direct examples with this compound are not extensively documented, the general synthesis of oxazoles often involves the reaction of an acylating agent with an α-amino ketone. It is plausible that this compound could react with an α-amino ketone to form an intermediate that, upon cyclization and dehydration, would yield the corresponding 2-(2,5-dichlorophenyl)-5-substituted oxazole.
Synthesis of 2,5-Disubstituted Thiazoles: The Hantzsch thiazole synthesis is a classical method that involves the reaction of a thioamide with an α-haloketone.[8] A variation of this could involve the reaction of a thioamide with this compound. The initial reaction would likely be the acylation of the thioamide, followed by an intramolecular cyclization and dehydration to afford the 2-(2,5-dichlorophenyl)-thiazole derivative.
dot graph "Heterocycle_Synthesis_Concept" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Conceptual pathways to heterocycles using this compound.
Conclusion and Future Outlook
This compound is a highly reactive and versatile reagent with significant potential in synthetic organic chemistry. Its utility as a potent acylating agent, particularly for the regioselective modification of complex molecules, and its prospective role in the synthesis of valuable heterocyclic compounds, underscore its importance. For researchers and drug development professionals, a thorough understanding of its reactivity and handling is key to unlocking its full synthetic potential. Future research will likely expand the scope of its applications, particularly in the development of novel pharmaceuticals and agrochemicals where the 2,5-dichlorophenyl moiety can impart desirable biological properties. The continued exploration of its reaction chemistry will undoubtedly lead to the discovery of new and efficient synthetic methodologies.
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-
RSC Publishing. Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis. [Link]
-
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Pharmaffiliates. CAS No : 64985-85-9 | Product Name : 2,5-Dichloro benzoyl Cyanide. [Link]
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PubChem. 2,5-Dichlorobenzyl cyanide. [Link]
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ResearchGate. An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. [Link]
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Organic Chemistry Portal. Thiazole synthesis. [Link]
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Master Organic Chemistry. Making Alkyl Halides From Alcohols. [Link]
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Application Notes and Protocols: 2,5-Dichlorobenzoyl Cyanide as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 2,5-Dichlorobenzoyl Cyanide in Heterocyclic Chemistry
In the landscape of modern synthetic chemistry, the efficient construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available, aroyl cyanides stand out for their dual reactivity, possessing both an electrophilic carbonyl carbon and a nitrile group poised for cyclization. This compound, in particular, emerges as a highly valuable and versatile precursor. The presence of two chlorine atoms on the phenyl ring offers sites for further functionalization or can be leveraged to modulate the electronic properties and biological activity of the resulting heterocyclic systems.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of a variety of important heterocyclic compounds, including 1,2,4-triazines, quinazolinones, and oxazolines. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers to explore novel chemical space.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃Cl₂NO | |
| Molecular Weight | 200.02 g/mol | |
| CAS Number | 64985-85-9 | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Not precisely defined, varies with purity | |
| Solubility | Soluble in many organic solvents such as toluene, acetonitrile, and dichloromethane. |
Safety and Handling Precautions
This compound and related aroyl cyanides are potent chemical reagents that must be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Hazard Identification and First Aid:
-
Inhalation: May be harmful if inhaled. Can cause respiratory tract irritation. Move the person to fresh air and seek medical attention if symptoms persist.
-
Skin Contact: May cause skin irritation. In case of contact, immediately wash with soap and plenty of water.
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: May be harmful if swallowed. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal:
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] Dispose of waste materials in accordance with local, state, and federal regulations.
Synthetic Applications and Protocols
The dual electrophilic nature of this compound makes it an ideal substrate for reactions with dinucleophiles, leading to the formation of a variety of heterocyclic rings.
Synthesis of 3,5-Diamino-6-(2,5-dichlorophenyl)-1,2,4-triazine
The synthesis of 1,2,4-triazines from aroyl cyanides is a well-established and valuable transformation, particularly in the synthesis of pharmacologically active compounds. The following protocol is adapted from the synthesis of the analogous 2,3-dichloro derivative, Lamotrigine.[2][3]
Reaction Principle: The reaction proceeds via a condensation reaction between the aroyl cyanide and an aminoguanidine salt to form a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the triazine ring.
Figure 1: General workflow for the synthesis of 3,5-diamino-1,2,4-triazines.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add aminoguanidine bicarbonate (1.1 equivalents) to a mixture of a water-miscible organic solvent (e.g., dimethyl sulfoxide or acetonitrile) and an aqueous mineral acid (e.g., sulfuric acid).[2]
-
Addition of Aroyl Cyanide: Heat the mixture to 50-70°C with stirring. Add this compound (1.0 equivalent) portion-wise over 30 minutes, maintaining the temperature.
-
Reaction: Continue to stir the reaction mixture at 50-70°C for 6-10 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.
Proposed Synthesis of 2-(2,5-Dichlorophenyl)quinazolin-4(3H)-one
Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. A plausible and efficient route to 2-substituted quinazolinones involves the reaction of an aroyl cyanide with an anthranilamide derivative.
Reaction Principle: This synthesis is predicated on the initial nucleophilic attack of the amino group of anthranilamide on the carbonyl carbon of this compound, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.
Figure 2: Proposed workflow for the synthesis of 2-substituted quinazolin-4(3H)-ones.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equivalent) and anthranilamide (1.0 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalyst (Optional): The addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid may facilitate the reaction.
-
Reaction: Heat the reaction mixture to 120-150°C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration.
-
Purification: Wash the crude product with water and then a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Proposed Synthesis of 2-(2,5-Dichlorophenyl)-4,5-dihydrooxazole
Oxazolines are important heterocyclic motifs found in various natural products and are widely used as chiral ligands in asymmetric catalysis. The reaction of an aroyl cyanide with a 2-amino alcohol provides a direct route to 2-aryloxazolines.
Reaction Principle: The synthesis involves the initial formation of a hydroxy amide intermediate by the reaction of the amino alcohol with the aroyl cyanide. This is followed by an acid-catalyzed intramolecular cyclization and dehydration to afford the oxazoline ring.
Figure 3: Proposed workflow for the synthesis of 2-substituted oxazolines.
Proposed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as toluene or chlorobenzene.
-
Addition of Amino Alcohol: Add 2-aminoethanol (1.1 equivalents) to the solution. The reaction may be exothermic, so the addition should be controlled.
-
Intermediate Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate hydroxy amide. The progress can be monitored by TLC.
-
Cyclization: Add a strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Work-up and Isolation: Cool the reaction mixture and carefully quench with an aqueous base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
This compound is a potent and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its unique reactivity profile allows for the efficient construction of complex molecular architectures that are of significant interest to the pharmaceutical and materials science industries. The protocols provided in this guide, both established and proposed, offer a solid framework for researchers to harness the synthetic potential of this valuable reagent. As with all chemical syntheses, careful optimization of reaction conditions and adherence to strict safety protocols are essential for achieving successful and reproducible results.
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PubChem. This compound. Available from: [Link]
- Google Patents. US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
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-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]
-
PubChem. 2,5-Dichlorobenzyl cyanide. Available from: [Link]
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Application Notes & Protocols: 2,5-Dichlorobenzoyl Cyanide in Advanced Cyanation Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2,5-Dichlorobenzoyl cyanide as a robust cyanating agent in organic synthesis. We delve into the fundamental properties, reaction mechanisms, and detailed, field-proven protocols for its application, particularly in transition-metal-catalyzed cross-coupling reactions. Emphasis is placed on experimental design, safety, and the rationale behind procedural choices to ensure reliable and reproducible outcomes.
Introduction: The Role of this compound in Modern Synthesis
Aryl nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] The classical methods for their synthesis often involve highly toxic and hazardous cyanide sources such as potassium or sodium cyanide.[3][4] In the pursuit of safer and more controlled synthetic methodologies, acyl cyanides have emerged as valuable alternatives.
This compound (C₈H₃Cl₂NO, M.W. 200.02 g/mol ) is a crystalline solid that serves as an effective and more manageable source of the cyanide group.[5][6][7][8] Its structure, featuring an electron-deficient benzoyl group, facilitates the transfer of the cyanide nucleophile under relatively mild conditions. The presence of two chlorine atoms on the aromatic ring further modulates its reactivity.[7] This reagent is particularly valuable as an intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant drug Lamotrigine.[5]
Key Advantages:
-
Enhanced Safety: Solid, crystalline nature compared to gaseous HCN or highly water-soluble alkali metal cyanides.
-
Controlled Reactivity: The acyl group acts as a "carrier," allowing for a more controlled release of the cyanide ion in situ.
-
Versatility: Effective in a range of transformations, most notably in palladium- and copper-catalyzed cross-coupling reactions to form aryl nitriles from aryl halides.[1][9]
Critical Safety & Handling Protocols
This compound, like all cyanide-containing compounds, is highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood.
Hazard Identification:
-
Toxicity: Fatal if swallowed and toxic if inhaled or in contact with skin.[10][11]
-
Irritation: Causes serious skin and eye irritation.[12]
-
Environmental Hazard: Very toxic to aquatic life.[10]
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles or a face shield.[10][12]
-
Ventilation: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or fumes.[10]
-
Inert Atmosphere: While not strictly required for storage, reactions involving this reagent are often sensitive to moisture and air; store in a tightly sealed container in a cool, dry, and well-ventilated area, potentially under an inert gas like argon or nitrogen.[10]
-
Spill & Waste Management: In case of a spill, evacuate the area and prevent dust formation. Collect spilled material using appropriate equipment and place it in a sealed container for hazardous waste disposal.[13] All cyanide-containing waste must be quenched and disposed of according to institutional and local regulations. Never mix cyanide waste with acidic solutions, as this will generate highly toxic hydrogen cyanide (HCN) gas.
First Aid:
-
Ingestion: Immediately call a poison control center or doctor. Do not induce vomiting.[10]
-
Inhalation: Move the person to fresh air. Call a poison control center or doctor.[10]
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][12]
The Mechanism of Palladium-Catalyzed Cyanation
The cyanation of aryl halides using this compound is typically achieved via a palladium-catalyzed cross-coupling reaction. The catalytic cycle, a cornerstone of modern organic synthesis, provides a reliable pathway for forming the crucial carbon-carbon bond between the aromatic ring and the nitrile group. The generally accepted mechanism proceeds through three key stages: oxidative addition, cyanide transfer (transmetalation), and reductive elimination.[1]
The Causality Behind the Cycle:
-
Oxidative Addition: A low-valent Pd(0) catalyst is essential for initiating the cycle. It possesses the necessary electron density to insert itself into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency depends on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.
-
Cyanide Transfer: The this compound provides the 'CN' group. While the exact mechanism can vary, it is proposed that the cyanide ion coordinates to the Pd(II) center, displacing the halide. This step forms a new Pd(II)-cyanide complex.
-
Reductive Elimination: This final, irreversible step forms the desired aryl nitrile product (Ar-CN) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocols & Methodologies
The following protocols are designed to be robust starting points. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for synthesizing aroyl cyanides from the corresponding acyl chlorides and a cyanide source, often mediated by a catalyst.[14][15]
Materials & Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Inert gas line (Argon or Nitrogen)
-
2,5-Dichlorobenzoyl chloride
-
Copper(I) cyanide (CuCN)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere, add copper(I) cyanide (1.1 equivalents) to a dry round-bottom flask equipped with a stir bar and reflux condenser.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to form a slurry.
-
Reagent Addition: Slowly add 2,5-Dichlorobenzoyl chloride (1.0 equivalent) to the stirring slurry at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-12 hours. The choice of solvent and the potential need for a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) can significantly enhance reaction rates, especially on a larger scale.[14]
-
Monitoring: Track the consumption of the starting acyl chloride by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the filter cake with a small amount of fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a crystalline solid.
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol provides a general method for the cyanation of an electron-neutral or electron-rich aryl bromide, a common transformation in medicinal chemistry.[1][16]
Table 1: Reaction Parameters for Pd-Catalyzed Cyanation
| Parameter | Recommended Value | Rationale / Comment |
| Substrate | Aryl Bromide (1.0 equiv) | Aryl iodides are more reactive; aryl chlorides are more challenging and may require specialized ligands.[1] |
| Cyanating Agent | This compound (1.2-1.5 equiv) | Using a slight excess ensures complete consumption of the limiting aryl halide. |
| Pd Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Common, robust Pd(0) or Pd(II) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | Xantphos or dppf (1.1-1.2 x Pd mol%) | Bulky phosphine ligands stabilize the Pd center, promote oxidative addition, and facilitate reductive elimination. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Anhydrous inorganic base is often required to facilitate the catalytic cycle. |
| Solvent | Anhydrous Toluene or DMF | High-boiling, polar aprotic solvents are effective at solubilizing reagents and facilitating the reaction. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to overcome the activation barrier, especially for the oxidative addition step. |
| Reaction Time | 6 - 24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2-1.5 equiv) as a solid, followed by the anhydrous solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 110 °C).
-
Monitoring: Periodically take aliquots (via syringe) to monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and filter through a plug of silica gel or Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude residue using flash column chromatography on silica gel to isolate the desired aryl nitrile.
Troubleshooting & Field-Proven Insights
-
Low or No Conversion:
-
Cause: Inactive catalyst. The Pd(0) species is sensitive to oxygen.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed.
-
Cause: Insufficient temperature.
-
Solution: Increase the reaction temperature in 10 °C increments. For unreactive aryl chlorides, consider switching to a more active catalyst system (e.g., using a biarylphosphine ligand) or using microwave irradiation.[1]
-
-
Formation of Side Products (e.g., Hydrodehalogenation):
-
Cause: Presence of water or protic impurities.
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use.
-
-
Inconsistent Reaction Rates:
-
Cause: Poor solubility of reagents, particularly inorganic bases or cyanide sources in large-scale reactions.
-
Solution: Ensure vigorous stirring. For scalability challenges with salts like CuCN, a phase-transfer catalyst can be highly effective at improving solubility and consistency.[14]
-
References
-
Pharmaffiliates. CAS No : 64985-85-9 | Product Name : 2,5-Dichloro benzoyl Cyanide. [Link]
-
PubChem. 2,5-Dichlorobenzyl cyanide. [Link]
-
ACS Publications. Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. [Link]
-
SciSpace. The mechanism of the hydrolysis of acyl cyanides (1965). [Link]
-
ResearchGate. ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. [Link]
-
Royal Society of Chemistry. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Link]
-
ACS Publications. Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]
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PubChem. This compound. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]
-
ResearchGate. Copper-Mediated Cyanation of Aryl Boronic Acids Using Benzyl Cyanide. [Link]
-
National Institutes of Health (NIH). Nickel-Catalyzed Cyanation of Aryl Halides. [Link]
-
Organic Synthesis International. Cyanation of Aryl Halides. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Applications of 2,5-Dichlorobenzoyl Chloride. [Link]
-
National Institutes of Health (NIH). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. [Link]
-
ResearchGate. An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. [Link]
-
Organic Syntheses. Benzoyl cyanide. [Link]
- Google Patents. US3644471A - Production of 2 5-dichlorobenzonitrile.
-
ResearchGate. Catalytic cyanation with other related CN sources. [Link]
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The Strategic Utility of Dichlorobenzoyl Cyanides in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Dichlorobenzoyl Cyanide Scaffold - A Versatile Intermediate in Drug Discovery
Dichlorobenzoyl cyanides are a class of aromatic organic compounds characterized by a benzoyl cyanide core substituted with two chlorine atoms. While various isomers exist, 2,3-dichlorobenzoyl cyanide has emerged as a particularly valuable building block in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of the widely used anticonvulsant drug, Lamotrigine[1][2][3]. The strategic placement of the dichloro-substituted phenyl ring and the reactive acyl cyanide moiety provides a versatile platform for the construction of complex heterocyclic systems, a common feature in many therapeutic agents.
This technical guide provides a comprehensive overview of the applications of dichlorobenzoyl cyanides in medicinal chemistry, with a detailed focus on the synthesis and utility of the 2,3-isomer. We will delve into the causality behind experimental choices in synthetic protocols and explore the potential of this scaffold in the development of novel therapeutic agents, including its prospective role in the design of covalent inhibitors.
Core Application: Synthesis of Lamotrigine
The most prominent application of 2,3-dichlorobenzoyl cyanide is in the manufacturing of Lamotrigine, a phenyltriazine derivative used for the treatment of epilepsy and bipolar disorder[1][3]. The synthesis involves a key condensation and cyclization sequence, which is a testament to the utility of the dichlorobenzoyl cyanide core.
Synthetic Workflow: From 2,3-Dichlorobenzoyl Chloride to Lamotrigine
The synthesis of Lamotrigine from 2,3-dichlorobenzoyl cyanide is a multi-step process that begins with the formation of the acyl cyanide itself.
Diagram: Synthesis of 2,3-Dichlorobenzoyl Cyanide
Caption: Formation of the key acyl cyanide intermediate.
Protocol 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide
This protocol is based on established methods for the cyanation of acyl chlorides[4][5][6].
Materials:
-
2,3-Dichlorobenzoyl chloride
-
Cuprous cyanide (CuCN)
-
Toluene
-
Petroleum ether
-
Reaction vessel with heating and stirring capabilities
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, combine 2,3-dichlorobenzoyl chloride and cuprous cyanide[2].
-
Heat the mixture to 160-165 °C with continuous stirring for approximately 7 hours[2][6]. The high temperature is necessary to drive the nucleophilic substitution of the chloride by the cyanide ion from the relatively unreactive copper salt.
-
Monitor the reaction progress by a suitable analytical method, such as HPLC or TLC.
-
Once the reaction is complete, cool the mixture to 85 °C[2][6].
-
Carefully add toluene to the reaction mixture and stir for 1 hour at 60 °C to dissolve the product and facilitate the separation from inorganic salts[2].
-
Cool the mixture to 15 °C and filter to remove the insoluble inorganic salts[2].
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene[2].
-
The crude product can be further purified by crystallization from petroleum ether to yield pure 2,3-dichlorobenzoyl cyanide[2][6].
Diagram: Synthesis of Lamotrigine
Caption: Conversion of the intermediate to the final drug product.
Protocol 2: Synthesis of Lamotrigine from 2,3-Dichlorobenzoyl Cyanide
This protocol outlines the subsequent steps to form the triazine ring of Lamotrigine[5][6].
Materials:
-
2,3-Dichlorobenzoyl cyanide
-
Aminoguanidine salt (e.g., aminoguanidine bicarbonate)
-
Aqueous mineral acid (e.g., nitric acid or sulfuric acid)
-
Aqueous potassium hydroxide (KOH)
-
Suitable solvent for crystallization
Procedure:
-
React 2,3-dichlorobenzoyl cyanide with an aminoguanidine salt in an aqueous mineral acid[6]. This condensation reaction forms a Schiff base intermediate, [2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile][6]. The acidic medium protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amino group of aminoguanidine.
-
The resulting Schiff base is then cyclized in the presence of an aqueous base, such as potassium hydroxide, to form the 1,2,4-triazine ring of Lamotrigine[5]. The base facilitates the intramolecular nucleophilic attack and subsequent dehydration to form the stable aromatic triazine ring.
-
The crude Lamotrigine is then purified by crystallization from a suitable solvent to obtain a pharmaceutically acceptable grade of the drug.
Emerging Applications: Dichlorobenzoyl Cyanides as Covalent Inhibitors
The nitrile group of dichlorobenzoyl cyanides presents an intriguing, though less explored, opportunity for the development of covalent inhibitors[7]. Covalent inhibitors can offer advantages in terms of potency and duration of action by forming a stable bond with their target protein[8].
Mechanism of Covalent Inhibition by Nitriles
Nitriles are known to be electrophilic and can react with nucleophilic residues, such as cysteine, in the active site of enzymes[7]. This reactivity can be harnessed to design targeted covalent inhibitors.
Diagram: Covalent Inhibition of a Cysteine Protease
Caption: Proposed mechanism of covalent modification.
While specific examples of 2,5- or 2,3-dichlorobenzoyl cyanide as covalent inhibitors are not extensively documented in publicly available literature, the underlying chemistry suggests their potential. The electron-withdrawing nature of the dichlorinated phenyl ring can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
Protocol 3: Screening for Covalent Inhibition of Cysteine Proteases
This generalized protocol can be adapted to screen dichlorobenzoyl cyanides against a panel of cysteine proteases.
Materials:
-
Dichlorobenzoyl cyanide compound library (including 2,3- and 2,5-isomers)
-
Target cysteine protease
-
Fluorogenic substrate for the protease
-
Assay buffer
-
96-well microplate
-
Plate reader with fluorescence detection
Procedure:
-
In a 96-well plate, add the assay buffer and the test compound at various concentrations.
-
Add the cysteine protease to each well and incubate at room temperature for a defined pre-incubation period (e.g., 30 minutes) to allow for potential covalent bond formation.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately measure the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC50 value. A time-dependent decrease in enzyme activity is indicative of covalent inhibition.
Physicochemical Properties and Data Summary
A clear understanding of the physicochemical properties of dichlorobenzoyl cyanides is crucial for their effective use in synthesis and for predicting their behavior in biological systems.
| Property | 2,3-Dichlorobenzoyl cyanide | 2,5-Dichlorobenzoyl cyanide |
| CAS Number | 77668-42-9[4] | 64985-85-9[9] |
| Molecular Formula | C₈H₃Cl₂NO[4] | C₈H₃Cl₂NO[9][10] |
| Molecular Weight | 200.02 g/mol [4] | 200.02 g/mol [9][10] |
Safety and Handling Considerations
Benzoyl cyanides and their derivatives should be handled with care in a well-ventilated fume hood. They are potentially toxic if inhaled, ingested, or absorbed through the skin. The cyano group can be a source of cyanide toxicity, although nitriles are generally considered less toxic than inorganic cyanide salts[7][11]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.
Conclusion and Future Perspectives
Dichlorobenzoyl cyanides, particularly the 2,3-isomer, are established and valuable intermediates in medicinal chemistry, most notably in the synthesis of Lamotrigine. The synthetic protocols outlined in this guide provide a framework for their practical application in a research and development setting.
Looking forward, the potential of the dichlorobenzoyl cyanide scaffold as a platform for developing covalent inhibitors remains an exciting and underexplored area. The inherent reactivity of the nitrile group, coupled with the ability to modify the substitution pattern on the phenyl ring, offers a promising avenue for the design of novel, targeted therapeutics for a range of diseases. Further investigation into the covalent modification of various biological targets by dichlorobenzoyl cyanides is warranted and could lead to the discovery of new lead compounds.
References
-
Pharmaffiliates. 2,5-Dichloro benzoyl Cyanide. [Link]
-
Wikipedia. Lamotrigine. [Link]
-
PubChem. This compound | C8H3Cl2NO | CID 3017546. [Link]
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PubChem. 2,5-Dichlorobenzyl cyanide | C8H5Cl2N | CID 3531200. [Link]
-
Organic Syntheses. benzoyl cyanide. [Link]
-
ResearchGate. SCHEME 1.5 Preparation of 2,4-dichlorobenzyl cyanide or.... [Link]
-
Organic Syntheses. α-PHENYLCYCLOHEXYLACETONITRILE. [Link]
- Google Patents.
-
ResearchGate. An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Request PDF. [Link]
-
PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]
-
RSC Publishing. Recent advances in the development of covalent inhibitors. [Link]
-
Scribd. The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon | PDF | Amine. [Link]
-
Drug Hunter. Covalent Modifiers. [Link]
-
MDPI. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. [Link]
-
CORE. Mechanism of Cyanide Toxicity and Efficacy of its Antidotes S.K. Raza * and D.K. Jaiswal. [Link]
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Application Note: Leveraging 2,5-Dichlorobenzoyl Cyanide as a Reactive Moiety for Covalent Fluorescent Probe Development
**Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2,5-Dichlorobenzoyl cyanide (2,5-DCBC). While not intrinsically fluorescent, 2,5-DCBC possesses a highly electrophilic carbonyl center, making it an exceptional reactive moiety for the synthesis of covalent fluorescent probes. We will explore the underlying chemical principles of its reactivity and provide detailed protocols for its use in creating novel sensing tools for nucleophilic analytes.
Introduction: The Rationale for this compound in Probe Design
Fluorescent probes are indispensable tools in biomedical research and diagnostics. A significant class of these probes operates through reaction-based sensing, where the probe covalently binds to its target analyte, inducing a measurable change in fluorescence. The design of such probes hinges on a "trigger" moiety—a group that is stable in the biological milieu yet selectively and rapidly reacts with the target.
This compound (2,5-DCBC) is an acyl cyanide characterized by a carbonyl group attached to a cyanide moiety.[1] The potent electron-withdrawing nature of both the adjacent cyanide group and the dichlorinated phenyl ring renders the carbonyl carbon exceptionally electrophilic.[1] This heightened reactivity makes 2,5-DCBC an ideal candidate for development as a trigger component in probes designed to detect nucleophilic species, such as thiols (e.g., glutathione, cysteine) or specific amine residues in proteins.
This application note will deviate from using 2,5-DCBC as a direct probe and will instead establish its utility as a foundational building block for creating sophisticated, reaction-based fluorescent sensors.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is critical for successful protocol development.
| Property | Value | Source |
| CAS Number | 64985-85-9 | [2][3] |
| Molecular Formula | C₈H₃Cl₂NO | [2][3] |
| Molecular Weight | 200.02 g/mol | [3] |
| Appearance | Typically a solid | [2] |
| Key Synonyms | (2,5-Dichlorophenyl)oxoacetonitrile | [2][3] |
| Reactivity Class | Acyl Cyanide / Electrophilic Acylating Agent | [1][2] |
Safety Note: this compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As with all cyanide-containing compounds, it should be treated as potentially toxic, and all handling should occur within a certified chemical fume hood.[2]
Principle of Operation: A Covalent "Turn-On" Sensing Mechanism
The proposed sensing strategy is based on a pro-fluorophore system. In this model, 2,5-DCBC is covalently linked to a known fluorophore through a self-immolative linker or directly in a manner that quenches its fluorescence. The reaction of the highly electrophilic carbonyl center with a target nucleophile (Analyte-Nu) displaces the cyanide group and triggers a conformational or electronic change that restores the fluorophore's emission.
This nucleophilic acyl substitution mechanism offers high selectivity, as the reactivity of the benzoyl cyanide can be tuned to react specifically with soft nucleophiles like thiols over harder nucleophiles common in biological systems.
Sources
Application Notes and Protocols for the Synthesis of Derivatives from 2,5-Dichlorobenzoyl Cyanide
Introduction: The Synthetic Versatility of 2,5-Dichlorobenzoyl Cyanide
This compound is a highly reactive and versatile organic compound, serving as a valuable intermediate in the synthesis of a wide array of chemical entities, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its structure, featuring a benzoyl group substituted with two chlorine atoms and a cyanide functional group, presents a unique electronic landscape for chemical transformations.[1] The electron-withdrawing nature of the two chlorine atoms and the cyanide group significantly enhances the electrophilic character of the carbonyl carbon, making it a prime target for nucleophilic attack.[1][2] This heightened reactivity allows for the efficient construction of more complex molecular architectures.[2]
Acyl cyanides, in general, are potent acylating agents, reacting readily with a variety of nucleophiles to form amides, esters, and thioesters.[2] The cyanide group can also participate in cycloaddition reactions, opening pathways to diverse heterocyclic systems. This guide provides detailed experimental protocols for the synthesis of several key derivatives from this compound, offering insights into the underlying chemical principles and practical considerations for successful execution in a research setting.
Safety and Handling Precautions
This compound is a toxic compound and requires careful handling to mitigate risks associated with cyanide exposure.[1] It is classified as a substance that can be fatal if swallowed and toxic in contact with skin or if inhaled.[3] It also causes serious eye and skin irritation and is very toxic to aquatic life.[3]
Mandatory Safety Measures:
-
Ventilation: All manipulations should be conducted in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture.[3][4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]
PART 1: Synthesis of N-Substituted Amides
The reaction of this compound with primary or secondary amines is a facile method for the preparation of N-substituted 2,5-dichlorobenzamides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon, leading to the displacement of the cyanide ion as a leaving group.
Protocol 1: Synthesis of N-benzyl-2,5-dichlorobenzamide
This protocol details the synthesis of a representative secondary amide.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 200.02 | 1.00 g | 5.00 |
| Benzylamine | 107.15 | 0.59 g (0.60 mL) | 5.50 |
| Dichloromethane (DCM) | - | 20 mL | - |
| 1 M Hydrochloric Acid | - | 10 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 10 mL | - |
| Brine | - | 10 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Experimental Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.00 mmol).
-
Dissolve the starting material in 20 mL of dichloromethane (DCM).
-
In a separate vial, dissolve benzylamine (0.59 g, 5.50 mmol) in 5 mL of DCM.
-
Slowly add the benzylamine solution to the stirred solution of this compound at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO3 solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to afford N-benzyl-2,5-dichlorobenzamide as a white solid.
Expected Yield: 85-95%
Causality Behind Experimental Choices:
-
The use of a slight excess of the amine ensures the complete consumption of the limiting reagent, this compound.
-
DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.
-
The aqueous workup is necessary to remove unreacted amine and any ionic byproducts. The acidic wash removes excess benzylamine, while the basic wash neutralizes any remaining acid.
PART 2: Synthesis of Esters
The esterification of this compound can be achieved by reacting it with an alcohol in the presence of a non-nucleophilic base. The base facilitates the deprotonation of the alcohol, increasing its nucleophilicity.
Protocol 2: Synthesis of Methyl 2,5-Dichlorobenzoate
This protocol describes a straightforward esterification using methanol.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 200.02 | 1.00 g | 5.00 |
| Methanol | 32.04 | 10 mL | - |
| Triethylamine (TEA) | 101.19 | 0.70 mL | 5.00 |
| Diethyl Ether | - | 20 mL | - |
| 1 M Hydrochloric Acid | - | 10 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 10 mL | - |
| Brine | - | 10 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Experimental Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.00 g, 5.00 mmol) in 10 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (0.70 mL, 5.00 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in 20 mL of diethyl ether.
-
Wash the organic layer with 1 M HCl (10 mL), saturated NaHCO3 solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,5-dichlorobenzoate.
Expected Yield: 80-90%
Trustworthiness of the Protocol: This protocol is based on well-established esterification methods.[6][7] The use of a mild base like triethylamine is crucial to avoid unwanted side reactions. The reaction progress should be monitored by TLC to ensure completion.
PART 3: Synthesis of Thioesters
Thioesters can be synthesized from this compound by reaction with a thiol.[8] Similar to esterification, the reaction is often promoted by a base to generate the more nucleophilic thiolate anion.
Protocol 3: Synthesis of S-phenyl 2,5-dichlorobenzothioate
This protocol provides a method for the synthesis of a thioester using thiophenol.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 200.02 | 1.00 g | 5.00 |
| Thiophenol | 110.18 | 0.55 g (0.51 mL) | 5.00 |
| Pyridine | 79.10 | 0.40 mL | 5.00 |
| Toluene | - | 20 mL | - |
| 1 M Copper (II) Sulfate Solution | - | 10 mL | - |
| Brine | - | 10 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Experimental Procedure:
-
To a stirred solution of this compound (1.00 g, 5.00 mmol) in 20 mL of toluene, add pyridine (0.40 mL, 5.00 mmol).
-
Add thiophenol (0.51 mL, 5.00 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction for 3 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M copper (II) sulfate solution (10 mL) to remove the pyridine and unreacted thiophenol.
-
Wash the organic layer with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Expected Yield: 75-85%
Authoritative Grounding: The fundamental principle of this reaction is the acylation of a thiol, a well-documented transformation in organic synthesis.[9][10] The use of a copper sulfate wash is a standard method for removing pyridine and thiols from an organic solution.
PART 4: Synthesis of Heterocyclic Derivatives
This compound is a valuable precursor for the synthesis of various heterocyclic compounds.[11] A notable example is the synthesis of triazine derivatives, which have applications in medicinal chemistry. The following protocol is an adaptation for the synthesis of a 1,2,4-triazine derivative.
Protocol 4: Synthesis of 3-Amino-6-(2,5-dichlorophenyl)-1,2,4-triazine
This protocol is based on the synthesis of related compounds like Lamotrigine.[12][13]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 200.02 | 1.00 g | 5.00 |
| Aminoguanidine bicarbonate | 136.09 | 0.75 g | 5.50 |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |
| Water | 18.02 | 15 mL | - |
| 10 M Sodium Hydroxide Solution | - | As needed | - |
Experimental Procedure:
-
In a 100 mL three-necked flask equipped with a condenser and a mechanical stirrer, carefully add concentrated sulfuric acid (5 mL) to water (15 mL) while cooling in an ice bath.
-
To the cooled acid solution, add aminoguanidine bicarbonate (0.75 g, 5.50 mmol) in portions.
-
Heat the mixture to 60 °C and add this compound (1.00 g, 5.00 mmol) in one portion.
-
Maintain the reaction temperature at 60-70 °C for 4 hours.
-
Cool the reaction mixture to room temperature and then pour it onto 50 g of crushed ice.
-
Neutralize the solution by the slow addition of 10 M sodium hydroxide solution until a pH of 7-8 is reached, keeping the temperature below 20 °C.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 3-amino-6-(2,5-dichlorophenyl)-1,2,4-triazine.
Expected Yield: 60-70%
Visualization of Experimental Workflows
General Workflow for Derivative Synthesis
Caption: General experimental workflow for synthesizing derivatives from this compound.
Logical Relationship in Nucleophilic Acyl Substitution
Caption: Mechanism of nucleophilic acyl substitution on this compound.
References
- TCI Chemicals. (2025, January 23).
-
PubChem. (n.d.). 2,5-Dichlorobenzyl cyanide. Retrieved from [Link]
- Sigma-Aldrich. (2024, September 7).
- Santa Cruz Biotechnology, Inc. (2018, October 11).
- Merck Millipore. (n.d.).
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
ResearchGate. (n.d.). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Base‐promoted synthesis of thioesters from acid chlorides and thiols. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,5-dichlorobenzyl cyanide (C8H5Cl2N). Retrieved from [Link]
- Google Patents. (n.d.). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
- Google Patents. (n.d.). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Google Patents. (n.d.). EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride.
-
ScienceScholar. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioester synthesis by alkylation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]
-
YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]
-
ResearchGate. (2025, August 27). Synthesis and properties of five-membered heterocycles containing two exocyclic conjugated double bonds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D- methylglucoside. Retrieved from [Link]
-
Frontiers. (2024, June 24). Editorial: Five-membered heterocycles: synthesis and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]
-
NIH. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link]
-
Organic Chemistry Revision Sheets. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-). Retrieved from [Link]
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Application Note: Analytical Techniques for the Detection and Quantification of 2,5-Dichlorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzoyl cyanide is a significant organic compound utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzoyl group with two chlorine atoms at the 2 and 5 positions and a cyanide functional group, contributes to its reactivity and utility in organic synthesis.[1][2] The precise detection and quantification of this compound are critical for ensuring the quality, safety, and efficacy of final products, as well as for monitoring reaction kinetics and optimizing synthesis processes.[3] This application note provides a detailed guide to the primary analytical techniques for the detection and quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₈H₃Cl₂NO |
| Molecular Weight | 200.02 g/mol |
| CAS Number | 64985-85-9 |
| Appearance | Typically a solid |
Analytical Methodologies
The selection of an appropriate analytical technique is paramount for the accurate and reliable measurement of this compound. The choice is primarily dictated by the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., purity assessment, impurity profiling, or quantitative determination).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering excellent resolution and sensitivity.
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger affinity for the stationary phase and thus will be retained longer.
Causality of Experimental Choices: The selection of a C18 column is based on its proven effectiveness in retaining and separating a wide range of aromatic compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired retention time and peak shape. UV detection is suitable for this compound due to the presence of the chromophoric benzoyl group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. While this compound has limited volatility, GC-MS analysis can be performed, potentially with a derivatization step to enhance its volatility and thermal stability.[4]
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Causality of Experimental Choices: A capillary column with a nonpolar stationary phase is typically used for the separation of halogenated aromatic compounds. The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from any impurities. Mass spectrometry provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum and fragmentation pattern. Derivatization with a silylating agent may be employed to improve the chromatographic behavior of the analyte.[4]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for the specific application and laboratory conditions.
HPLC Protocol for the Quantification of this compound
This protocol is adapted from a method developed for the closely related isomer, 2,3-Dichlorobenzoyl cyanide, and should be validated for the analysis of the 2,5-isomer.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a diluent, such as a mixture of acetonitrile and water, to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from certified reference standards of this compound.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
GC-MS Protocol for the Detection and Quantification of this compound
This protocol is a general guideline and may require optimization, including a derivatization step, for robust performance.
1. Sample Preparation (with Derivatization):
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in an appropriate solvent (e.g., acetonitrile).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Injection Mode | Split or Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp: 100°C, hold for 2 min; Ramp to 280°C at 10°C/min; Hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-350 |
3. Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the analyte, which should be compared to a reference standard.
-
Quantification is performed using a calibration curve generated from reference standards.
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation
Both the HPLC and GC-MS methods must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.[5][6][7][8]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: The compound is toxic and poses risks associated with cyanide exposure.[1] Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the detection and quantification of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. It is crucial to emphasize that these protocols should be considered as starting points, and thorough method development, optimization, and validation are essential to ensure the generation of accurate and reliable data in a research, development, or quality control setting.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzyl cyanide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 64985-85-9 | Product Name : 2,5-Dichloro benzoyl Cyanide. Retrieved from [Link]
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020, May 5). Retrieved from [Link]
-
NIST. (n.d.). Benzeneacetonitrile, 2,4-dichloro-. Retrieved from [Link]
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Job, et al. (2006). Patent Application Publication (10) Pub. No.: US 2006/0281948 A1. Retrieved from [Link]
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Korytár, P., Hrádková, P., Čonka, K., & Kocourek, V. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. ResearchGate. Retrieved from [Link]
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Analytical Methods. (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Retrieved from [Link]
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NIST. (n.d.). 2,5-Dichlorobenzonitrile. Retrieved from [Link]
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The Pivotal Role of 2,5-Dichlorobenzoyl Cyanide in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: Unveiling the Synthetic Potential of 2,5-Dichlorobenzoyl Cyanide
This compound is a highly reactive and versatile chemical intermediate that serves as a critical building block in the synthesis of a variety of organic molecules.[1] Its structure, featuring a benzoyl group substituted with two chlorine atoms and a cyanide moiety, imparts a unique reactivity profile, making it a valuable precursor in the agrochemical industry.[1] The electron-withdrawing nature of the chlorine atoms and the cyanide group enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack. This reactivity is central to its application in the synthesis of herbicides and other plant growth regulators.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of key agrochemical intermediates and final products. It is designed to equip researchers and development professionals with the necessary scientific insights and practical methodologies to effectively leverage this compound in their synthetic workflows.
Core Application I: Synthesis of a Key Precursor for Benzoic Acid Herbicides
One of the primary applications of this compound in the agrochemical sector is its role as a precursor to 2,5-dichlorobenzoic acid. This acid is a key intermediate in the production of the widely-used selective herbicide, 2,5-dichloro-3-nitrobenzoic acid.[2] The synthetic strategy hinges on the hydrolysis of the cyanide group to a carboxylic acid.
Mechanistic Rationale
The hydrolysis of a benzoyl cyanide to a benzoic acid can proceed under either acidic or alkaline conditions. The reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon, followed by the elimination of the cyanide ion. The resulting benzoic acid can then be isolated. This transformation is a robust and well-established method in organic synthesis.
Experimental Protocol: Hydrolysis of this compound to 2,5-Dichlorobenzoic Acid
Objective: To synthesize 2,5-dichlorobenzoic acid, a key intermediate for herbicidal compounds, from this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄)
-
Water
-
Hydrochloric acid (HCl) for acidification (if using basic hydrolysis)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Alkaline Hydrolysis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Cooling and Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution is acidic (pH 1-2), which will precipitate the 2,5-dichlorobenzoic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water to remove any remaining salts.
-
Purification and Drying: The crude 2,5-dichlorobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified product under vacuum.
Acidic Hydrolysis Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1 equivalent) in a 10-20% aqueous solution of sulfuric acid.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude 2,5-dichlorobenzoic acid, which can be further purified by recrystallization.
Subsequent Synthesis of 2,5-dichloro-3-nitrobenzoic Acid
The synthesized 2,5-dichlorobenzoic acid can then be nitrated to produce the active herbicidal ingredient. A typical procedure involves the reaction of 2,5-dichlorobenzoic acid with a nitrating mixture of concentrated nitric acid and sulfuric acid.
Core Application II: Synthesis of N-Substituted Benzamide Herbicides
The reactivity of the acyl cyanide group in this compound also allows for the direct synthesis of N-substituted benzamides. This class of compounds is known to exhibit herbicidal activity.[3] This application bypasses the need for isolating the corresponding benzoic acid or benzoyl chloride, offering a more streamlined synthetic route.
Mechanistic Rationale
This compound can react directly with primary or secondary amines to form N-substituted 2,5-dichlorobenzamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the benzoyl cyanide, followed by the elimination of a cyanide species. This amidation reaction is a fundamental transformation in organic chemistry for the formation of the robust amide bond.
General Experimental Protocol: Synthesis of N-Substituted 2,5-Dichlorobenzamides
Objective: To establish a general protocol for the synthesis of a library of N-substituted 2,5-dichlorobenzamides for herbicidal screening.
Materials:
-
This compound (1.0 eq)
-
A variety of primary or secondary amines (1.0-1.2 eq)
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (optional, depending on the amine)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq). If the amine salt is used or if the amine is not basic enough to drive the reaction, a non-nucleophilic base (1.1-1.5 eq) can be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Gentle heating may be required for less reactive amines.
-
Work-up: Once the reaction is complete, the mixture can be washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-substituted 2,5-dichlorobenzamide can be purified by column chromatography or recrystallization.
Data Presentation
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2,5-dichlorobenzamide | (Typical yields are generally high for this type of reaction) |
| 2 | Diethylamine | N,N-diethyl-2,5-dichlorobenzamide | |
| 3 | Cyclohexylamine | N-cyclohexyl-2,5-dichlorobenzamide |
Note: The yields are illustrative and will depend on the specific amine and reaction conditions.
Visualization of Synthetic Pathways
Hydrolysis of this compound
Caption: Direct synthesis of potential benzamide herbicides.
Conclusion and Future Perspectives
This compound is a potent and versatile intermediate in the synthesis of agrochemicals. Its ability to be efficiently converted into key building blocks like 2,5-dichlorobenzoic acid, or to directly form bioactive N-substituted benzamides, underscores its importance in the development of new herbicidal compounds. The protocols outlined in this document provide a solid foundation for researchers to explore and optimize the use of this valuable reagent. Future research may focus on expanding the library of agrochemicals derived from this compound and developing more sustainable and efficient catalytic methods for its transformations.
References
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-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Benzamide compounds and their use as herbicides.
Sources
investigation of the mechanism of action of 2,5-Dichlorobenzoyl cyanide in biological systems
An In-Depth Guide to the Mechanistic Investigation of 2,5-Dichlorobenzoyl Cyanide in Biological Systems
Introduction
This compound (C₈H₃Cl₂NO) is an aromatic alpha-ketonitrile, a class of compounds characterized by a benzoyl group attached to a cyanide moiety.[1][2] While primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals like the anticonvulsant Lamotrigine, its inherent chemical reactivity suggests a potential for direct biological activity.[2] The structure features two key electrophilic centers: the carbonyl carbon and the cyanide carbon, making it susceptible to nucleophilic attack by biological macromolecules.[3][4] This dual reactivity profile forms the basis for two primary hypotheses regarding its mechanism of action in a biological context:
-
Covalent Modification: The compound may act as a covalent inhibitor, forming stable or reversible bonds with nucleophilic residues (e.g., Cysteine, Serine, Lysine) on proteins, thereby altering their function.[5]
-
Cyanide Ion Release: The compound could undergo hydrolysis or enzymatic degradation, releasing free cyanide ions (CN⁻), which are potent inhibitors of mitochondrial respiration.[6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate these potential mechanisms. We present a series of detailed protocols, from initial reactivity screening to in-depth cellular analysis, grounded in the principles of covalent inhibitor assessment and bioenergetics. Each protocol is designed as a self-validating system, with clear explanations for experimental choices to ensure robust and interpretable results.
Part 1: The Covalent Modifier Hypothesis
The core of this hypothesis lies in the electrophilicity of this compound. The electron-withdrawing nature of the two chlorine atoms on the benzene ring, combined with the inherent properties of the benzoyl cyanide group, creates potent electrophilic sites. Nucleophilic side chains of amino acids within proteins can attack these sites, leading to covalent adduction and potential inhibition of protein function. The most common pathway involves the attack on the highly polarized carbonyl carbon, leading to benzoylation of the protein and displacement of the cyanide ion.[3]
Experimental Workflow: A Tiered Approach to Covalent Modification
A multi-tiered experimental plan is proposed to systematically confirm and characterize the potential of this compound as a covalent modifier.
Caption: Tiered workflow for investigating covalent modification.
Tier 1 Protocols: Initial Screening for Covalent Reactivity
Protocol 1.1: Glutathione (GSH) Reactivity Assay
-
Rationale: Glutathione is a ubiquitous biological thiol that serves as a proxy for nucleophilic cysteine residues in proteins. This assay provides a rapid assessment of the intrinsic electrophilic reactivity of the compound.[5] A high reactivity may suggest potential for off-target effects.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a solution of 1 mM GSH in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the test compound to the GSH solution (final compound concentration e.g., 50 µM).
-
Monitor the depletion of GSH over time using a thiol-reactive probe (e.g., Ellman's reagent, DTNB) or by LC-MS.
-
Calculate the half-life (t₁/₂) of the compound's reaction with GSH. Compounds with a half-life of <100 minutes are often considered highly reactive.[5]
-
Protocol 1.2: Intact Protein Mass Spectrometry Assay
-
Rationale: This assay provides direct evidence of covalent adduct formation between the compound and a model protein.[5][8] It confirms the ability of the compound to label a protein and reveals the stoichiometry of binding.
-
Methodology:
-
Select a model protein rich in nucleophilic residues (e.g., Bovine Serum Albumin, BSA).
-
Incubate the protein (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) in a suitable buffer at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
Quench the reaction and remove excess compound using a desalting column or ultrafiltration.
-
Analyze the protein sample by high-resolution mass spectrometry (e.g., LC-Q-TOF MS).
-
Deconvolute the resulting mass spectrum to determine the mass of the intact protein. A mass shift corresponding to the addition of the 2,5-dichlorobenzoyl moiety (C₈H₃Cl₂O, MW = 185.01 Da) indicates covalent binding.
-
Tier 2 Protocols: Target Engagement & Potency
Protocol 2.1: Cell Viability / Cytotoxicity Assays
-
Rationale: To determine if the compound elicits a biological response at the cellular level and to establish a dose-response relationship (IC₅₀).
-
Methodology:
-
Seed a suitable human cell line (e.g., HEK293, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, or 72 hours.
-
Assess cell viability using a standard method, such as the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity).
-
Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2.2: Enzyme Inhibition Assay (Model System)
-
Rationale: To test the hypothesis that covalent modification leads to functional inhibition of a target protein. A cysteine protease like papain is a good model system due to its reactive active-site cysteine.[9]
-
Methodology:
-
Pre-incubate the enzyme (e.g., papain) with varying concentrations of this compound for different time periods (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC).
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity for each condition.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is a hallmark of time-dependent, covalent inhibition.[10]
-
Tier 3 Protocols: Characterization of Covalent Inhibition
Protocol 3.1: Determination of k_inact and K_I
-
Rationale: For irreversible inhibitors, the IC₅₀ value is time-dependent and not a true measure of potency. The second-order rate constant k_inact/K_I is the appropriate metric, representing the efficiency of covalent bond formation.[5][11]
-
Methodology:
-
Following the enzyme inhibition assay (Protocol 2.2), determine the observed rate of inactivation (k_obs) at each inhibitor concentration by plotting the natural log of the remaining enzyme activity against pre-incubation time. The slope of this line is -k_obs.
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for covalent inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]).
-
The maximal rate of inactivation is k_inact, and the inhibitor concentration at half-maximal inactivation rate is K_I. The overall potency is given by the k_inact/K_I ratio.
-
Protocol 3.2: Jump Dilution / Washout Assay
-
Rationale: This assay distinguishes between a reversible covalent mechanism and an irreversible one.[9] If the inhibitor-enzyme bond is reversible, enzyme activity will recover after the removal of the unbound inhibitor.
-
Methodology:
-
Incubate the target enzyme with a high concentration of this compound (e.g., 10x IC₅₀) to achieve significant inhibition.
-
Rapidly dilute the mixture (e.g., 100-fold or more) into a solution containing the substrate. This "jumps" the concentration of the unbound inhibitor to a sub-inhibitory level.
-
Monitor enzyme activity over time.
-
Recovery of enzyme activity indicates a reversible covalent mechanism, while a lack of recovery suggests irreversible inhibition.
-
Protocol 3.3: Peptide Mapping by LC-MS/MS
-
Rationale: To definitively prove covalent modification and identify the precise amino acid residue(s) targeted by the compound.[5]
-
Methodology:
-
Covalently label the target protein with this compound as in Protocol 1.2.
-
Denature the protein, reduce disulfide bonds (with DTT), and alkylate free thiols (with iodoacetamide).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein's sequence, specifying a variable modification on nucleophilic residues corresponding to the mass of the 2,5-dichlorobenzoyl adduct.
-
The MS/MS fragmentation pattern of a modified peptide will pinpoint the exact site of covalent modification.
-
Part 2: The Cyanide Release Hypothesis
The lability of the C-CN bond in benzoyl cyanides, especially after nucleophilic attack at the carbonyl, suggests that free cyanide could be released into the biological system.[3] Free cyanide is a well-documented metabolic poison that primarily targets cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, leading to a rapid decrease in cellular oxygen consumption and ATP production.[6][12]
Caption: Pathway of cyanide-induced mitochondrial inhibition.
Experimental Protocols: Detecting Cyanide and its Effects
Protocol 4.1: In Vitro Cyanide Release Assay
-
Rationale: To directly measure the release of free cyanide from this compound in a controlled, acellular environment.
-
Methodology:
-
Incubate a known concentration of the compound (e.g., 100 µM) in a physiologically relevant buffer (e.g., PBS, pH 7.4) at 37°C.
-
At various time points (e.g., 0, 1, 4, 24 hours), take aliquots of the solution.
-
Quantify the concentration of free cyanide using a validated method, such as:
-
Colorimetric Assay: Using a reagent like chloramine-T and a pyridine-barbituric acid solution, which forms a colored product with cyanide.
-
Ion-Selective Electrode: Using a cyanide-specific electrode to measure the ion concentration directly.
-
-
Include a positive control (e.g., KCN) and a negative control (vehicle).
-
Protocol 4.2: Cellular Bioenergetics Analysis
-
Rationale: To assess the impact of the compound on mitochondrial respiration. Inhibition of Complex IV by released cyanide will produce a characteristic profile: a sharp decrease in the oxygen consumption rate (OCR) without a primary effect on the extracellular acidification rate (ECAR), which is a measure of glycolysis.[13]
-
Methodology:
-
Seed cells in a Seahorse XF Cell Culture Microplate.
-
Prior to the assay, replace the culture medium with Seahorse XF Assay Medium and incubate in a non-CO₂ incubator.
-
Load the injector ports of the sensor cartridge with this compound and a series of mitochondrial stressors:
-
Port A: this compound or vehicle.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (uncoupling agent).
-
Port D: Rotenone/Antimycin A (Complex I/III inhibitors).
-
-
Perform the assay using an Agilent Seahorse XF Analyzer to measure OCR and ECAR in real-time.
-
Analyze the data: A significant drop in basal and maximal respiration after the injection of the compound, mimicking the effect of the positive control (e.g., sodium azide or KCN), strongly supports the cyanide release mechanism.[13]
-
Data Presentation and Interpretation
Quantitative data from the proposed protocols should be summarized for clear interpretation.
Table 1: Summary of Covalent Modification Data (Hypothetical)
| Parameter | Value | Interpretation |
| GSH Half-Life (t₁/₂) | 85 min | Moderately reactive, warrants further investigation. |
| Intact Protein Mass Shift | +185.1 Da | Confirms covalent adduction to the model protein. |
| Cell Viability IC₅₀ (48h) | 15.2 µM | Exhibits moderate cytotoxicity. |
| Papain Inhibition IC₅₀ | 5.8 µM (30 min pre-inc.) | Potent, time-dependent enzyme inhibition observed. |
| k_inact/K_I | 12,000 M⁻¹s⁻¹ | Efficient covalent inactivation of the target. |
| Jump Dilution | No activity recovery | Suggests an irreversible mode of inhibition. |
| Modified Residue (LC-MS/MS) | Cys25 | Identifies the specific site of modification. |
Table 2: Summary of Bioenergetics Data (Hypothetical)
| Parameter | Vehicle Control | This compound (20 µM) | Interpretation |
| Basal OCR (pmol/min) | 120 ± 8 | 35 ± 5 | Significant inhibition of basal respiration. |
| Maximal Respiration (pmol/min) | 250 ± 15 | 40 ± 6 | Near-complete ablation of spare respiratory capacity. |
| ATP-Linked Respiration (pmol/min) | 95 ± 7 | 15 ± 4 | Drastic reduction in mitochondrial ATP production. |
| Basal ECAR (mpH/min) | 30 ± 3 | 45 ± 4 | Compensatory increase in glycolysis. |
Conclusion
The provided framework enables a thorough and logical investigation into the mechanism of action of this compound. By systematically testing the dual hypotheses of covalent modification and cyanide release, researchers can elucidate the primary drivers of its biological activity. The results of these studies will not only define the compound's molecular toxicology profile but could also uncover potential therapeutic applications, particularly if specific and potent covalent interactions are identified. This structured approach, combining chemical reactivity, cellular assays, and advanced analytical techniques, ensures a high degree of scientific integrity and yields unambiguous, actionable data.
References
- Benchchem. The Dichotomous Reactivity of Benzoyl Cyanide: A Technical Guide for Advanced Organic Synthesis.
-
Koehler, M. F., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
-
Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]
-
BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]
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Domainex. Covalent inhibitor drug discovery. [Link]
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Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Bioconjugate Chemistry, 31(1), 26-38. [Link]
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Organic Syntheses. Benzoyl cyanide. [Link]
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Kumar, R., et al. (2007). Benzoyl Cyanide: A Mild and Efficient Reagent for Benzoylation of Nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 26(1), 75-84. [Link]
-
Kumar, V., et al. (2005). 'Green' methodology for efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid. Bioorganic & Medicinal Chemistry, 13(14), 4467-72. [Link]
-
Organic Syntheses. Benzyl Cyanide. [Link]
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PubChem. 2,5-Dichlorobenzyl cyanide. [Link]
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PubChem. This compound. [Link]
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Doncsisin, A., et al. (2021). Cyanide overproduction impairs cellular bioenergetics in Down syndrome. Redox Biology, 40, 101855. [Link]
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Zsengeller, Z. K., et al. (2021). Physiological concentrations of cyanide stimulate mitochondrial Complex IV and enhance cellular bioenergetics. The FASEB Journal, 35(6), e21647. [Link]
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Szabo, C., et al. (2021). The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter. The FEBS Journal, 289(9), 2481-2497. [Link]
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Bebarta, V. S., et al. (2016). Impairment of mitochondrial respiration following ex-vivo cyanide exposure in peripheral blood mononuclear cells. Clinical Toxicology, 54(4), 303-307. [Link]
-
Pharmaffiliates. 2,5-Dichloro benzoyl Cyanide. [Link]
-
Bwalya, G., et al. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. International Journal of Molecular Sciences, 25(22), 13809. [Link]
-
Petrikovics, I., et al. (1986). Mechanism of Chemical Action and Treatment of Cyanide Poisoning. Defense Technical Information Center. [Link]
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Raza, S. K., & Jaiswal, D. K. (1995). Mechanism of Cyanide Toxicity and Efficacy of its Antidotes. Defence Science Journal, 45(4), 331-341. [Link]
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Application Notes & Protocols: Safe Handling, and Disposal of 2,5-Dichlorobenzoyl Cyanide
Abstract
These application notes provide a comprehensive guide for the safe handling, storage, and disposal of 2,5-Dichlorobenzoyl cyanide for researchers, scientists, and drug development professionals. This document emphasizes established safety protocols and explains the rationale behind these procedures to ensure a thorough understanding of the risks associated with this compound. The protocols outlined are designed to be self-validating systems, integrating best practices from authoritative sources to minimize exposure and mitigate risks.
Introduction to this compound: A Profile of a Potent Reagent
This compound, with the molecular formula C₈H₃Cl₂NO, is a reactive chemical intermediate used in organic synthesis.[1] Its structure, featuring a cyanide group attached to a dichlorinated benzoyl moiety, makes it a valuable building block in the development of pharmaceutical compounds and other complex organic molecules. However, the presence of the cyanide group necessitates stringent safety protocols due to its high toxicity. This guide will detail the necessary procedures to handle this compound responsibly, ensuring the safety of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its acute toxicity if swallowed, inhaled, or in contact with skin, and its potential to cause serious skin and eye irritation.[2][3] While specific toxicological data for the 2,5-isomer are not extensively documented, data from structurally similar compounds like benzoyl cyanide and other dichlorinated benzyl cyanides indicate a high degree of toxicity.[3][4]
Core Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be highly toxic based on related compounds.[3][5] The cyanide moiety can be rapidly absorbed and inhibits cellular respiration.
-
Skin and Eye Irritation: Causes serious eye and skin irritation.[2]
-
Reactivity: Incompatible with strong oxidizing agents, acids, bases, and reducing agents.[4] Contact with acids or moisture can release highly toxic and flammable hydrogen cyanide gas.[6][7]
Exposure Limits
While specific occupational exposure limits (OELs) for this compound have not been established, the limits for cyanides are well-documented and should be strictly adhered to.
| Regulatory Body | Exposure Limit (as CN) | Details |
| OSHA | 5 mg/m³ | Permissible Exposure Limit (PEL) over an 8-hour time-weighted average (TWA)[6][8] |
| NIOSH | 5 mg/m³ (4.7 ppm) | Ceiling Limit (C) as a 10-minute exposure[6] |
| NIOSH | 25 mg/m³ (as CN) | Immediately Dangerous to Life or Health (IDLH)[6] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.
| Body Area | Required PPE | Rationale and Specifications |
| Respiratory | NIOSH-approved respirator | For handling solids outside of a certified chemical fume hood, a full-facepiece respirator with cartridges effective against organic vapors, acid gases, and particulates (P100 filter) is required.[7] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and dispose of them after handling the compound.[7] |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles and a face shield are necessary to protect against splashes and airborne particles.[9] |
| Body | Chemical-resistant lab coat/apron | A lab coat, preferably made of a chemical-resistant material, should be worn and buttoned completely.[9] |
Protocols for Safe Handling and Storage
Adherence to strict protocols is critical to prevent exposure and accidents.
Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A certified chemical fume hood is mandatory for all operations involving this compound.[2]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[8]
-
Personal Protective Equipment: Don all required PPE as outlined in Section 3.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation. Use spark-proof tools.[9]
-
Avoid Incompatibilities: Keep the compound away from acids, strong bases, oxidizing agents, and water.[4]
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[2][8] Decontaminate all surfaces and equipment.
Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container.[2]
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight. The storage area should be secure and accessible only to authorized personnel.[9]
-
Segregation: Store separately from incompatible materials, particularly acids and oxidizing agents.[4]
Emergency Procedures: Rapid and Effective Response
Spill Response
A spill of this compound requires immediate and careful attention.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][10] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7] |
Disposal Procedures: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
Waste Segregation and Collection
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid this compound waste.
-
Contaminated labware (gloves, pipette tips, etc.).
-
Solvent rinsates containing the compound.
-
-
Containerization: Use chemically resistant, sealed containers for all waste streams.[7]
Chemical Inactivation and Disposal Protocol
Due to the hazardous nature of this compound, it must be disposed of as hazardous waste through a licensed disposal company.[2][7] Do not attempt to neutralize or dispose of this chemical down the drain.[9]
Caption: Protocol for the safe disposal of this compound waste.
Conclusion
This compound is a valuable reagent in scientific research and development, but its potential hazards demand a high level of respect and caution. By understanding the chemical's properties and adhering to the detailed protocols outlined in these application notes, researchers can mitigate the risks and ensure a safe laboratory environment.
References
- National Center for Biotechnology Information. "Criteria for a Recommended Standard: Occupational Exposure to Hydrogen Cyanide and Cyanide Salts". CDC Stacks.
- North Carolina Department of Health and Human Services. "CYANIDE FACT SHEET". NC DPH: Epidemiology.
- New Jersey Department of Health. "CYANIDE HAZARD SUMMARY". NJ.gov.
- National Institute for Occupational Safety and Health. "Criteria for a Recommended Standard - Occupational Exposure to Hydrogen Cyanide and Cyanide Salts (NaCN, KCN, and Ca(CN)2)". National Technical Reports Library - NTIS.
- The National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards - Potassium cyanide (as CN)". Centers for Disease Control and Prevention.
- TCI Chemicals. "SAFETY DATA SHEET - 2,5-Difluorobenzyl Cyanide". TCI Chemicals.
- Capot Chemical. "MSDS of 2,3-Dichlorobenzoyl cyanide". Capot Chemical.
- Fisher Scientific. "SAFETY DATA SHEET - 2,6-Dichlorophenylacetonitrile". Fisher Scientific.
- Santa Cruz Biotechnology, Inc. "SC-492388 - SAFETY DATA SHEET". Santa Cruz Biotechnology, Inc..
- ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 2,3-Dichlorobenzoyl cyanide". ChemicalBook.
- National Center for Biotechnology Information. "this compound". PubChem.
- Sigma-Aldrich. "SAFETY DATA SHEET - 2,5-Dichlorobenzoic acid". Sigma-Aldrich.
- TCI Chemicals. "SAFETY DATA SHEET - Benzoyl Cyanide". TCI Chemicals.
- Merck Millipore. "SAFETY DATA SHEET - 3,4-Dichlorobenzyl cyanide". Merck Millipore.
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- 10. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
strategies for improving the yield of 2,5-Dichlorobenzoyl cyanide synthesis
Welcome to the Technical Support Center for the synthesis of 2,5-Dichlorobenzoyl cyanide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic strategies for improved yield and purity.
Introduction to this compound Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity, stemming from the electrophilic carbonyl carbon and the nucleophilic cyanide group, makes it a versatile building block in organic chemistry.[2] The primary and most common route to its synthesis involves the reaction of 2,5-dichlorobenzoyl chloride with a cyanide source. While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide will delve into the nuances of this synthesis, offering practical solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most established method is the reaction of 2,5-dichlorobenzoyl chloride with a cyanide salt.[3] Copper(I) cyanide (CuCN) is a classic reagent for this transformation, often requiring high temperatures.[3] More contemporary approaches may utilize alkali metal cyanides like sodium cyanide (NaCN) in the presence of a catalyst.[4]
Q2: What are the main challenges in this synthesis that can lead to low yields?
Several factors can contribute to diminished yields:
-
Purity of Starting Materials: Impurities in the 2,5-dichlorobenzoyl chloride, such as the corresponding benzoic acid, can interfere with the reaction.
-
Reaction Conditions: Inadequate temperature control, insufficient reaction time, or poor mixing can lead to incomplete conversion.
-
Cyanide Source Reactivity: The low solubility of some cyanide salts, like CuCN, can be a rate-limiting factor.[5]
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Product Degradation: Acyl cyanides can be sensitive to moisture and may decompose during workup and purification.[6]
Q3: Are there alternative synthetic routes to this compound?
While the direct cyanation of 2,5-dichlorobenzoyl chloride is the most common approach, an alternative strategy involves the synthesis of 2,5-dichlorobenzonitrile as a precursor. This can be achieved through the cyanation of 1,2,4-trichlorobenzene with cuprous cyanide at high temperatures in the presence of a high-boiling tertiary amine like quinoline.[7][8] The resulting 2,5-dichlorobenzonitrile can then be a starting point for further transformations.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Low Quality Starting Material | Assess the purity of 2,5-dichlorobenzoyl chloride using GC or NMR. If necessary, purify by distillation. | Acidic impurities like 2,5-dichlorobenzoic acid can neutralize the cyanide source or catalyze side reactions. |
| Inactive Cyanide Source | Use freshly opened or properly stored cyanide salts. Consider using a more soluble cyanide source or a phase-transfer catalyst. | Cyanide salts can degrade upon exposure to moisture and atmospheric carbon dioxide, reducing their nucleophilicity. |
| Insufficient Reaction Temperature | Carefully monitor the internal reaction temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. | The cyanation of acyl chlorides is often endothermic and requires sufficient thermal energy to proceed at a reasonable rate. |
| Poor Mixing | Ensure vigorous and efficient stirring, especially in heterogeneous reactions involving solid cyanide salts. | Inadequate mixing can lead to localized concentration gradients and prevent the reactants from coming into contact, thereby hindering the reaction. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Water | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | 2,5-Dichlorobenzoyl chloride is highly susceptible to hydrolysis, which will lead to the formation of 2,5-dichlorobenzoic acid. |
| Reaction Temperature is Too High | Optimize the reaction temperature. A lower temperature for a longer duration may be preferable. | Excessive heat can lead to decomposition of the product and the formation of colored impurities or polymeric materials. |
| Side reactions of the Cyanide Ion | In reactions using alkali metal cyanides, consider using a phase-transfer catalyst to enhance the nucleophilicity of the cyanide ion over its basicity. | The cyanide ion is also a base and can promote side reactions. A phase-transfer catalyst can help shuttle the cyanide ion into the organic phase as a "naked" and more nucleophilic anion.[6][9] |
Problem 3: Difficult Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product is an Oil or Low-Melting Solid | After initial workup, attempt purification by vacuum distillation. If distillation is not effective, consider crystallization from a non-polar solvent at low temperatures. | This compound is a solid at room temperature, but impurities can depress its melting point, making it appear as an oil.[1] |
| Contamination with Copper Salts | After the reaction, quench the mixture with an aqueous solution of a complexing agent like aqueous ammonia or ethylenediamine to dissolve copper salts before extraction. | Copper salts can be difficult to remove by simple filtration and may co-precipitate with the product. |
| Thermal Decomposition during Distillation | Use a high-vacuum system to lower the boiling point of the product and minimize thermal stress during distillation. | Acyl cyanides can be thermally labile, and prolonged exposure to high temperatures can lead to decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,5-Dichlorobenzoyl Chloride and Copper(I) Cyanide (Adapted from a general procedure for benzoyl cyanides)
This protocol is adapted from a well-established method for the synthesis of benzoyl cyanides.[3]
Materials:
-
2,5-Dichlorobenzoyl chloride (1.0 eq)
-
Copper(I) cyanide (1.2 eq)
-
Anhydrous high-boiling solvent (e.g., xylene or monochlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple, add copper(I) cyanide.
-
Heat the flask under vacuum and then backfill with an inert gas.
-
Add the anhydrous solvent, followed by the 2,5-dichlorobenzoyl chloride via a syringe.
-
Heat the reaction mixture to reflux (typically 130-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or HPLC. The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Filter the mixture to remove the insoluble copper salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization from a suitable solvent (e.g., hexane).
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workup -> extract;
extract -> dry;
dry -> purify;
purify -> end;
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Caption: Workflow for the PTC-catalyzed synthesis of this compound.
Analytical Methods for Purity Assessment
Ensuring the purity of this compound is crucial for its use in subsequent synthetic steps. A combination of analytical techniques should be employed for a comprehensive assessment.
Method Information Provided Typical Parameters Gas Chromatography (GC) Purity assessment, detection of volatile impurities. Column: DB-5 or similar non-polar capillary column. Injector Temp: 250 °C. Oven Program: 80 °C (2 min), then ramp to 200 °C at 10 °C/min. Detector: FID or MS.[10] High-Performance Liquid Chromatography (HPLC) Purity assessment, detection of non-volatile impurities. Column: C18 reverse-phase column. Mobile Phase: Acetonitrile/water gradient. Detector: UV at a suitable wavelength (e.g., 254 nm). Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities. ¹H and ¹³C NMR in CDCl₃. Infrared (IR) Spectroscopy Confirmation of functional groups (C=O, C≡N). Characteristic stretches for carbonyl and nitrile groups.
Safety Precautions
Working with cyanide-containing compounds requires strict adherence to safety protocols.
-
Handling: All manipulations involving cyanide salts and this compound should be performed in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8]
-
Toxicity: Acyl cyanides are toxic and can release hydrogen cyanide (HCN) gas upon contact with acids or moisture.[1] Be aware of the signs and symptoms of cyanide poisoning.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) in a basic solution before disposal, in accordance with institutional and local regulations.
References
- Di Bella, E. P. (1972). Production of 2,5-dichlorobenzonitrile. U.S. Patent No. 3,644,471. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (2024). Lamotrigine. Retrieved from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
- Kočar, D., & Antončič, M. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. U.S. Patent Application No. 12/448,531.
- Doubleday, W. W., et al. (2010). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development, 14(3), 631-639.
- Makosza, M. (2000). Phase-transfer catalysis. A general and efficient methodology for performing reactions of organic and inorganic anions with organic substrates. Pure and Applied Chemistry, 72(7), 1399-1403.
- Clarke, H. T., & Read, R. R. (1925). o-Tolunitrile and p-Tolunitrile. Organic Syntheses, 5, 102.
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
- Mąkosza, M. (2006). Phase transfer catalysis in pharmaceutical industry–where are we?. Acta poloniae pharmaceutica, 63(6), 461-472.
- Wang, Y., et al. (2013). Synthesis method for 2,5-dichloronitrobenzene. Chinese Patent No. CN103044262A.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Job, A., & Schütz, J. (2006). Process for preparing substituted benzoyl cyanides. U.S. Patent Application No. 10/556,664.
- Zhang, W., et al. (2014). Method for synthesizing 3,5-dichlorobenzoic acid. Chinese Patent No. CN103224451B.
- Romano, U., & Tesei, R. (1991). Process for preparing aromatic nitriles. European Patent No. EP0441004B1.
- Wang, J., et al. (2013). Preparation method of 6-chloro-2-mercaptobenzoic acid. Chinese Patent No. CN103360288B.
- Sharma, R., et al. (2020). Recent updates on analytical methods for detection of cyanide in human blood. Asian Journal of Pharmacy and Pharmacology, 6(3), 150-163.
- Štrogl, J., & Liška, F. (1998). Process for preparing benzyl cyanide being optionally substituted on benzene ring. Czech Patent No. CZ2008474A3.
-
McCampbell Analytical, Inc. (n.d.). Cyanide Study. Retrieved from [Link]
-
Hach. (n.d.). Cyanide Analysis Guide. Retrieved from [Link]
- Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9.
-
US EPA. (2007). An Overview and Comparison of Methods for Cyanide Analysis. Retrieved from [Link]
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- 9. ptfarm.pl [ptfarm.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Purification of 2,5-Dichlorobenzoyl Cyanide
Welcome to the technical support guide for the advanced purification of 2,5-Dichlorobenzoyl cyanide (2,5-DCBC). This resource is designed for researchers, chemists, and drug development professionals who handle this critical intermediate. Here, we address common challenges and provide robust, field-proven protocols to help you achieve the high purity required for downstream applications, such as the synthesis of active pharmaceutical ingredients (APIs) like Lamotrigine.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound (CAS 64985-85-9) is a reactive organic compound featuring a benzoyl group with two chlorine substituents and a cyanide moiety.[3] Its high reactivity makes it a valuable intermediate in organic synthesis.[3] Purity is paramount because impurities can lead to significant issues in multi-step syntheses, including:
-
Formation of problematic side-products: Isomeric impurities can lead to the synthesis of incorrect final products, which are often difficult and costly to separate.[1]
-
Reduced reaction yields: Impurities can interfere with catalysts or reagents, lowering the efficiency of subsequent reactions.
-
Compromised API safety and efficacy: In pharmaceutical development, even trace impurities can have unintended biological effects, impacting the safety profile of the final drug.
Q2: What are the most common impurities found in crude this compound?
Understanding the impurity profile is the first step toward effective purification. Crude 2,5-DCBC typically contains impurities stemming from its synthesis, which usually involves the reaction of 2,5-dichlorobenzoyl chloride with a cyanide source, such as copper(I) cyanide.[4][5]
Common Impurities Include:
-
Isomeric Dichlorobenzoyl Cyanides: Synthesis of the 2,5-dichloro precursor can often yield a mixture of isomers. Therefore, it is common to find other dichlorobenzoyl cyanides such as the 2,3-, 2,4-, 2,6-, and 3,4-isomers in the crude product.[1][4]
-
Unreacted Starting Material: Residual 2,5-dichlorobenzoyl chloride.
-
Hydrolysis Products: this compound is sensitive to water.[4] Exposure to moisture can lead to hydrolysis, forming 2,5-dichlorobenzoic acid.[6]
-
Side-Reaction Products: The corresponding 2,5-dichlorobenzoic anhydride can form as a by-product during synthesis.[4]
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., toluene, acetonitrile) may be present.[5][7]
Q3: What are the primary methods for purifying this compound?
The choice of purification method depends on the nature and quantity of the impurities. The most effective techniques are:
-
Recrystallization: Excellent for removing small amounts of impurities that have different solubility profiles from the main compound.
-
Vacuum Distillation: Ideal for separating compounds with different boiling points, particularly for removing non-volatile inorganic salts or high-boiling organic impurities.
-
Flash Column Chromatography: A highly effective technique for separating compounds with similar polarities, such as isomers.[8][9]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Oily or Gummy Product After Recrystallization | 1. Incomplete solvent removal.2. Presence of low-melting eutectic mixture of isomers.3. Residual starting material (2,5-dichlorobenzoyl chloride) which is a liquid at room temp. | 1. High-Vacuum Drying: Dry the product under high vacuum at a moderate temperature (e.g., 30-40°C) for several hours to remove trapped solvent.2. Solvent System Re-evaluation: The current solvent may not be optimal. Test alternative solvent systems (e.g., heptane, cyclohexane, or a mixture) to improve crystal lattice formation and exclude impurities.3. Secondary Purification: If isomer contamination is high, proceed with flash column chromatography for separation. |
| Low Recovery from Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used during dissolution or washing. | 1. Use a Co-solvent: Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the saturated solution to induce precipitation.2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. When washing the filtered crystals, use a minimal amount of ice-cold solvent to reduce product loss. |
| Product Discoloration (Yellow to Brown) | 1. Thermal degradation during distillation or heating.2. Presence of trace impurities that are colored or polymerize upon heating. | 1. Lower Distillation Temperature: Use a high-quality vacuum pump to lower the boiling point and reduce thermal stress. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.2. Activated Carbon Treatment: Before the final crystallization step, dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and filter through Celite to remove colored impurities. |
| Persistent Impurity Peak in HPLC/GC Analysis | 1. Co-elution of an impurity with the product.2. An isomeric impurity that is difficult to separate under current conditions. | 1. Modify Analytical Method: For HPLC, adjust the mobile phase composition, gradient, or switch to a different column chemistry (e.g., phenyl-hexyl instead of C18). For GC, adjust the temperature ramp rate.2. Employ Orthogonal Purification: If recrystallization fails, use a different technique based on a different physical principle. Flash column chromatography is the best choice for separating isomers.[8] |
Section 3: Advanced Purification Protocols
Disclaimer: this compound and its reagents are hazardous. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Optimized Recrystallization
This protocol is designed to remove polar impurities like 2,5-dichlorobenzoic acid and less soluble non-polar contaminants.
Step-by-Step Methodology:
-
Solvent Selection: Based on literature, non-polar solvents like petroleum ether or n-heptane are effective.[5][7] The goal is to find a solvent where 2,5-DCBC is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude 2,5-DCBC (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of n-heptane (start with 30-40 mL) and heat the mixture gently (e.g., to 60-70°C) with stirring until the solid dissolves completely. Add more solvent in small portions only if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-heptane (2 x 10 mL) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The expected melting point of the pure compound is around 60°C.[7]
Protocol 2: Flash Column Chromatography
This is the method of choice for separating challenging isomeric impurities.[1]
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[8]
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system where the isomers have different retention factors (Rf) on a Thin Layer Chromatography (TLC) plate. Start with a non-polar solvent and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate. For 2,5-DCBC, a low-polarity system like 98:2 Hexane:Ethyl Acetate is a good starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude 2,5-DCBC in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method typically results in better separation.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. Apply gentle air pressure to achieve a steady flow rate.[9]
-
Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
Visual Workflow for Purification
Below is a generalized workflow for the purification and analysis of this compound.
Caption: General purification and analysis workflow for 2,5-DCBC.
Section 4: Purity Assessment Methods
Verifying the purity of your final product is a critical, self-validating step.
| Technique | Principle of Operation | Information Provided | Suitability for 2,5-DCBC |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase (e.g., C18 column) and a liquid mobile phase.[10] | Provides quantitative data on the purity (% area) and detects non-volatile impurities. Excellent for separating isomers.[1] | Highly Recommended. The primary method for quantitative purity assessment. A reversed-phase C18 column with a water/acetonitrile mobile phase is a standard choice. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase.[10] | Detects volatile impurities, including residual solvents and some isomeric by-products. | Recommended. Complementary to HPLC. Useful for checking for residual solvents like toluene or acetonitrile. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed information about molecular structure. | Confirms the chemical structure of the desired product and can detect structurally different impurities. | Essential for structural confirmation. ¹H and ¹³C NMR should be performed to verify the identity of the purified compound. |
| Melting Point Analysis | A pure crystalline solid has a sharp, defined melting point. Impurities typically broaden and depress the melting point range. | A quick, qualitative indicator of purity. | Good preliminary check. A sharp melting point around 60°C indicates high purity.[7] |
Troubleshooting Logic for Purity Analysis
This diagram outlines a decision-making process when initial purity checks fail.
Caption: Decision tree for troubleshooting failed purity analysis.
References
-
Reddy, V.V., et al. (n.d.). AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry. Available at: [Link]
- Job, G. E., et al. (2006). Process for preparing substituted, preferably halogen-substituted, benzoyl cyanides. U.S. Patent Application Publication No. US 2006/0281948 A1.
- Reddy, K. R., et al. (2003). Process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine. U.S. Patent No. 6,639,072 B1.
- Sotelo, E., & Kouklovsky, C. (2009). Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. U.S. Patent Application Publication No. US 2009/0312544 A1.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Available at: [Link]
- Di Bella, E. P. (1972). Production of 2,5-dichlorobenzonitrile. U.S. Patent No. 3,644,471.
- Červená, V., et al. (2010). Process for preparing benzyl cyanide being optionally substituted on benzene ring. Czech Patent No. CZ2008474A3.
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
Sources
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- 2. This compound | LGC Standards [lgcstandards.com]
- 3. CAS 64985-85-9: this compound | CymitQuimica [cymitquimica.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
identifying and minimizing side reactions in the synthesis of 2,5-Dichlorobenzoyl cyanide
Technical Support Center: Synthesis of 2,5-Dichlorobenzoyl Cyanide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly reactive and versatile intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and detail validated protocols to help you optimize your synthesis and minimize the formation of unwanted byproducts.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered during the synthesis of this compound.
Q1: What is the standard reaction for synthesizing this compound?
The most common and reliable method is the nucleophilic acyl substitution of 2,5-Dichlorobenzoyl chloride with a cyanide salt. While various cyanide sources can be used, copper(I) cyanide (CuCN) is often preferred for the synthesis of aromatic acyl cyanides as it tends to produce cleaner reactions and higher yields compared to alkali metal cyanides like NaCN or KCN.[1][2] The reaction is typically performed in an aprotic solvent at elevated temperatures.
Q2: Why is my yield consistently low, with 2,5-Dichlorobenzoic acid being the main isolated product?
This is the most frequent issue and almost always points to hydrolysis. Both the starting material, 2,5-Dichlorobenzoyl chloride, and the product, this compound, are extremely sensitive to moisture.[3][4] Water will readily react with the acyl chloride to form 2,5-Dichlorobenzoic acid, consuming your starting material.[4] Any product that does form can also be hydrolyzed back to the same carboxylic acid. Therefore, maintaining strictly anhydrous (water-free) conditions is paramount.
Q3: Which cyanide source should I use: Copper(I) Cyanide or Sodium/Potassium Cyanide?
For aromatic acyl chlorides, Copper(I) Cyanide (CuCN) is generally the superior choice.[1][5] Alkali metal cyanides (NaCN, KCN) can be more nucleophilic but can also promote side reactions, including dimerization or polymerization of the acyl cyanide product.[3] CuCN provides a milder and often more selective cyanation, leading to a cleaner product profile.[2] However, CuCN suffers from poor solubility, which can slow the reaction rate. This is often overcome by using a polar aprotic solvent like acetonitrile or by employing a phase-transfer catalyst.[5]
Q4: What are the optimal temperature and solvent conditions?
The reaction typically requires heating to proceed at a reasonable rate, often in the range of 80°C to 165°C.[2][6] The specific temperature depends on the solvent and cyanide source. When using CuCN without a solvent, temperatures can be high (e.g., 160-165°C).[7] If a solvent like acetonitrile is used, the reaction can often proceed at a lower temperature (e.g., 80°C).[6] The key is to use a temperature that is high enough to drive the reaction to completion in a reasonable timeframe without causing thermal decomposition of the product.
Part 2: Troubleshooting Guide: Identifying and Minimizing Side Reactions
This section addresses specific experimental problems, explains the underlying chemical causes, and provides actionable solutions.
Problem 1: Low or No Yield of this compound
-
Observation: TLC or HPLC analysis shows a significant amount of unreacted 2,5-Dichlorobenzoyl chloride and/or a polar spot corresponding to 2,5-Dichlorobenzoic acid.
-
Primary Cause: Hydrolysis. As discussed in the FAQ, moisture is the primary culprit. The acyl chloride starting material is highly electrophilic and reacts rapidly with water.[4][8]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried in an oven (e.g., >120°C overnight) and cooled under a stream of dry, inert gas (e.g., Nitrogen or Argon).[3]
-
Use Anhydrous Solvents: Use commercially available anhydrous solvents or freshly distill your solvents over an appropriate drying agent. Store them over molecular sieves.
-
Inert Atmosphere: The entire reaction, including reagent transfers, should be conducted under a positive pressure of an inert gas using Schlenk line or glove box techniques.[3]
-
Check Reagent Purity: Ensure your 2,5-Dichlorobenzoyl chloride is of high purity and has not been previously exposed to atmospheric moisture.
-
Problem 2: Formation of an Insoluble, High-Molecular-Weight Byproduct
-
Observation: An insoluble, often polymeric or tar-like material forms in the reaction flask.
-
Primary Cause: Dimerization or Polymerization. Acyl cyanides can undergo self-condensation, a reaction often initiated by basic impurities or excessive heat.[3]
-
Troubleshooting Steps:
-
Purify Reagents: Ensure all reagents, especially the cyanide salt and solvent, are free from basic contaminants.
-
Strict Temperature Control: Avoid overheating the reaction mixture. Use an oil bath with a thermocouple for precise temperature regulation. Do not heat for longer than necessary; monitor the reaction to determine completion.[3]
-
Choose the Right Cyanide Source: As mentioned, using CuCN can suppress the formation of undesired dimeric acyl cyanides compared to more basic alkali metal cyanides.[3]
-
Problem 3: The Reaction is Extremely Slow or Stalls
-
Observation: Reaction monitoring (TLC, HPLC, GC-MS) shows that the conversion of the starting material has stopped, even with heating.
-
Primary Cause: Poor Solubility of Copper(I) Cyanide. CuCN is notoriously insoluble in many organic solvents, which can be the rate-limiting factor.[5]
-
Troubleshooting Steps:
-
Solvent Choice: Switching to a more polar aprotic solvent like acetonitrile can increase the solubility of CuCN and enhance the reaction rate.[2][5]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like cetyltrimethylammonium bromide (CTAB) can be effective. The PTC helps to shuttle the cyanide anion into the organic phase. Note that some PTCs, like tetrabutylammonium bromide (TBABr), have been reported to cause clumping of the CuCN solid, leading to inconsistent results. CTAB is often a better choice to avoid this issue.[5]
-
Mechanical Agitation: Ensure vigorous stirring to maximize the surface area contact between the solid CuCN and the dissolved acyl chloride.
-
Summary of Key Side Reactions and Mitigation Strategies
| Side Reaction | Causal Factor(s) | Mitigation Strategy |
| Hydrolysis | Presence of water in reagents or glassware. | Implement strict anhydrous and inert atmosphere techniques.[3] |
| Dimerization/Polymerization | Basic impurities; excessive heat. | Use high-purity reagents; maintain precise temperature control.[3] |
| Ester Formation | Use of protic solvents (e.g., alcohols). | Use only aprotic solvents (e.g., acetonitrile, toluene).[1] |
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound using Copper(I) Cyanide
This protocol is adapted from established procedures for the synthesis of aromatic acyl cyanides.[2][7]
Materials:
-
2,5-Dichlorobenzoyl chloride (1.0 eq)
-
Copper(I) Cyanide (CuCN) (1.2 eq)
-
Anhydrous Toluene
-
Oven-dried, three-neck round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Setup: Assemble the oven-dried glassware and flush the system with dry nitrogen for 15-20 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: To the flask, add Copper(I) Cyanide (1.2 eq). Add anhydrous toluene to create a stirrable suspension.
-
Heating: Begin vigorous stirring and heat the suspension to reflux (approx. 110°C).
-
Substrate Addition: Dissolve 2,5-Dichlorobenzoyl chloride (1.0 eq) in a small amount of anhydrous toluene and add it dropwise to the refluxing CuCN suspension over 30 minutes.
-
Reaction: Maintain the reaction at reflux. Monitor the disappearance of the starting material by a suitable method (e.g., TLC or GC-MS). A typical reaction time is 5-7 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to approximately 60°C.
-
Filter the hot mixture through a pad of Celite to remove the inorganic copper salts. Wash the filter cake with warm toluene.
-
Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a non-polar solvent like petroleum ether to yield this compound as a solid.[2][7]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Procedure:
-
Carefully withdraw a small aliquot from the reaction mixture using a nitrogen-purged syringe.
-
Quench the aliquot in a vial containing a small amount of a protic solvent like methanol (this will convert any remaining acyl chloride to the more stable methyl ester) and dilute with ethyl acetate.
-
Spot the diluted sample on a silica gel TLC plate.
-
Develop the plate using a solvent system such as 4:1 Hexanes:Ethyl Acetate.
-
Visualize the spots under UV light (254 nm). The starting material (or its methyl ester derivative) and the product should have different Rf values. The reaction is complete when the spot for the starting material is no longer visible.
Part 4: Visualization of Pathways and Workflows
Main Reaction Pathway
Caption: Synthesis of this compound from its acyl chloride.
Major Side Reaction: Hydrolysis
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (n.d.). Common side reactions of acetyl cyanide and how to avoid them.
- BenchChem. (n.d.). 2,5-Dichlorobenzyl cyanide | 3218-50-6.
- ChemicalBook. (2023). Synthesis Methods of 2,5 - Dichlorobenzoic Acid.
- Chemistry Stack Exchange. (2018). Why is acetyl cyanide not obtained from acetyl chloride?.
- BenchChem. (n.d.). This compound | 64985-85-9.
- ChemicalBook. (n.d.). 2,3-Dichlorobenzoyl cyanide synthesis.
- ResearchGate. (n.d.). An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine.
- Wikipedia. (n.d.). Acyl cyanide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Applications of 2,5-Dichlorobenzoyl Chloride.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Google Patents. (n.d.). US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
- Google Patents. (n.d.). EP1731503A2 - Method for the preparation of benzoyl cyanides.
- Google Patents. (n.d.). US 2006/0281948 A1 - Process for preparing substituted benzoyl cyanides.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Hydrolysis of 2-Chlorobenzal Chloride.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
troubleshooting common problems in reactions involving 2,5-Dichlorobenzoyl cyanide
Welcome to the technical support center for 2,5-Dichlorobenzoyl Cyanide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and frequently asked questions encountered during its use in a practical, question-and-answer format, grounded in established chemical principles. Our goal is to provide you with the expertise and insights needed to troubleshoot your reactions effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the handling, storage, and properties of this compound.
Q1: What are the key reactive features of this compound?
A1: this compound possesses two primary sites of reactivity. The most prominent is the acyl cyanide functional group, which makes the carbonyl carbon highly electrophilic.[1] This feature renders it an excellent acylating agent for a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. The cyanide group acts as a good leaving group in these transformations. Secondly, the dichlorinated benzene ring, activated by the electron-withdrawing benzoyl cyanide moiety, can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, although this is generally a less favored reaction pathway compared to acylation.
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is critical to maintain the reactivity and purity of this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. It is advisable to store it under an inert atmosphere, such as nitrogen or argon, as it is sensitive to hydrolysis.
Q3: What are the primary safety concerns when working with this compound?
A3: As with any cyanide-containing compound, this compound is toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Exposure via inhalation, ingestion, or skin contact can be harmful. Upon decomposition, which can occur at high temperatures, it may release toxic gases such as hydrogen chloride and hydrogen cyanide. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Section 2: Troubleshooting Guide for Common Reactions
This section provides in-depth troubleshooting advice for specific problems that may arise during reactions involving this compound.
Issue 1: Low Yield of the Desired Acylated Product
Q: I am reacting this compound with a primary amine, but I am observing a low yield of the expected amide. What are the potential causes and how can I improve the yield?
A: Low yields in acylation reactions with this compound can stem from several factors. Here is a systematic approach to troubleshooting this issue:
1. Purity and Stability of this compound:
-
Causality: The reagent may have degraded due to improper storage, primarily through hydrolysis. The presence of moisture will convert the acyl cyanide to the much less reactive 2,5-dichlorobenzoic acid, which will not participate in the desired acylation reaction under standard conditions.
-
Troubleshooting Steps:
-
Confirm the purity of your this compound. If it is old or has been exposed to air, consider purifying it by recrystallization or distillation, or using a fresh batch.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.
-
Use anhydrous solvents for the reaction.
-
2. Reaction Conditions:
-
Causality: The reaction conditions may not be optimal for the specific nucleophile being used. Factors such as solvent, temperature, and reaction time play a crucial role.
-
Troubleshooting Steps:
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Temperature: While many acylations proceed at room temperature, some less nucleophilic amines may require gentle heating. However, excessive heat can promote side reactions. Start at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry: Ensure the stoichiometry of the reactants is appropriate. A slight excess of the amine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
3. Presence of Competing Side Reactions:
-
Causality: Besides the desired acylation, other reactions can consume the starting material. The most common side reactions are hydrolysis (as mentioned above) and, under more forcing conditions, nucleophilic aromatic substitution (SNAr) on the dichlorinated ring.
-
Troubleshooting Steps:
-
To minimize hydrolysis, maintain strictly anhydrous conditions.
-
To avoid SNAr, use the mildest possible reaction conditions (e.g., lower temperature) that still allow the acylation to proceed at a reasonable rate. The benzoyl cyanide group is a deactivating group for electrophilic aromatic substitution but an activating group for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to it.[2][3]
-
Issue 2: Formation of an Unexpected Side Product
Q: I have isolated my desired product, but I also have a significant amount of a side product with a mass corresponding to the substitution of one of the chlorine atoms with my nucleophile. Why is this happening and how can I prevent it?
A: The formation of this side product is a classic example of a competing Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Causality: The electron-withdrawing nature of the benzoyl cyanide group makes the aromatic ring electron-deficient and thus susceptible to attack by strong nucleophiles.[2][3] The chlorine atoms on the ring can act as leaving groups. This side reaction is more likely to occur with highly nucleophilic reagents or when the reaction is heated for extended periods.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: SNAr reactions typically have a higher activation energy than acylation. Running your reaction at a lower temperature (e.g., 0 °C or room temperature) should favor the desired acylation.
-
Control Stoichiometry: Using a large excess of the nucleophile can drive the SNAr reaction. Try using closer to a 1:1 stoichiometry.
-
Choice of Base: If a base is used to scavenge the liberated HCN, a bulky, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is preferred over smaller, more nucleophilic bases.
-
Issue 3: Difficult Purification of the Final Product
Q: My reaction seems to have worked, but I am struggling to separate my product from the remaining starting materials and byproducts. What are some effective purification strategies?
A: Purification challenges often arise from unreacted starting materials or the formation of polar byproducts.
-
Causality: Unreacted this compound can be difficult to separate from the product due to similar polarities. The formation of 2,5-dichlorobenzoic acid via hydrolysis introduces a polar, acidic impurity that can complicate purification.
-
Troubleshooting and Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and extract the acidic 2,5-dichlorobenzoic acid impurity into the aqueous layer.
-
Follow with a wash with water and then a saturated brine solution to remove any remaining water-soluble impurities.
-
-
Chromatography:
-
If the aqueous workup is insufficient, column chromatography on silica gel is typically effective.
-
Use a solvent system with a gradient of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate) to elute the components. The less polar product should elute before the more polar impurities.
-
-
Recrystallization:
-
If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification. Common solvent systems include ethanol/water, hexane/ethyl acetate, or toluene.
-
-
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for the Acylation of an Amine
This protocol provides a starting point for the acylation of a primary or secondary amine with this compound.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous workup and purification as described in the troubleshooting section.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Aprotic and non-reactive with the acyl cyanide. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions like SNAr. |
| Base (if needed) | Triethylamine, DIPEA | Non-nucleophilic to avoid competing reactions. |
| Stoichiometry | ~1:1 (Amine:Acyl Cyanide) | Avoids excess nucleophile that could promote SNAr. |
Visualization of Reaction Pathways
The following diagram illustrates the desired acylation pathway versus the potential SNAr side reaction.
Caption: Desired acylation vs. potential SNAr side reaction.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues.
Caption: A logical workflow for troubleshooting common issues.
References
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 2,5-Dichlorobenzoyl Cyanide
Welcome to the technical support center for the synthesis and optimization of 2,5-Dichlorobenzoyl cyanide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this reaction and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the nucleophilic substitution of 2,5-Dichlorobenzoyl chloride with a cyanide salt.[1][2] Variations of this reaction include the use of different cyanide sources, such as sodium cyanide (NaCN), potassium cyanide (KCN), or copper(I) cyanide (CuCN), often in the presence of a catalyst to facilitate the reaction.[3][4][5]
Q2: Why is a catalyst often required for this reaction?
The reaction between an organic-soluble acyl chloride and an inorganic cyanide salt, which is typically soluble in an aqueous or polar phase, faces a significant challenge due to the mutual insolubility of the reactants.[6][7] To overcome this phase barrier, a phase-transfer catalyst (PTC) is often employed to transport the cyanide anion from the aqueous or solid phase into the organic phase where the reaction can proceed efficiently.[6][8] In other cases, catalysts like copper(I) salts are used to activate the cyanide source.[9]
Q3: What are the critical parameters to control for a successful synthesis?
For a successful and high-yielding synthesis of this compound, meticulous control over several parameters is crucial:
-
Reagent Purity: Ensure the 2,5-Dichlorobenzoyl chloride is of high purity and free from residual acid or moisture, which can lead to unwanted side reactions.
-
Temperature: The reaction temperature must be carefully optimized to ensure a reasonable reaction rate without promoting the formation of byproducts.
-
Solvent System: The choice of solvent is critical for reactant solubility and reaction kinetics.
-
Agitation: Efficient mixing is essential, especially in biphasic systems, to maximize the interfacial area for the reaction to occur.[10]
-
Moisture Control: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride and the acyl cyanide product.
Troubleshooting Guide
This section provides a detailed question-and-answer format to address specific issues you may encounter during your experiments.
Q4: My reaction is very slow or shows no conversion. What are the likely causes and solutions?
A sluggish or stalled reaction is a common issue. Here’s a systematic approach to troubleshoot it:
-
Cause 1: Inefficient Phase Transfer: If you are using an alkali metal cyanide (NaCN, KCN) with an organic solvent, the cyanide anion may not be effectively transferred to the organic phase.
-
Cause 2: Poor Solubility of Cyanide Source: Copper(I) cyanide (CuCN) is an effective cyanide source but has low solubility in many organic solvents, which can be the rate-limiting factor.[11]
-
Solution: Consider using a polar aprotic co-solvent like acetonitrile, which can enhance the solubility of CuCN and increase the reaction rate.[11] However, be aware that this may complicate product isolation.
-
-
Cause 3: Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent.
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried.
-
-
Cause 4: Insufficient Temperature: The reaction may require thermal energy to overcome the activation barrier.
Q5: I'm observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
The most common byproduct in benzoyl cyanide synthesis is the dimer, benzoyloxy-phenyl malodinitrile.[5]
-
Cause: This byproduct can form, particularly at higher temperatures or with prolonged reaction times.
-
Solution 1: Optimize Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
Solution 2: Controlled Addition of Reagents: Adding the 2,5-Dichlorobenzoyl chloride slowly to the cyanide source can help maintain a low concentration of the acyl chloride, minimizing self-condensation reactions.
-
Q6: My isolated yield is low despite good conversion. Where am I losing my product?
Low isolated yields can be attributed to several factors during the workup and purification stages.
-
Cause 1: Hydrolysis: this compound is an acyl cyanide and is susceptible to hydrolysis, especially in the presence of water and base or acid.
-
Solution: Ensure that the workup is performed under anhydrous or non-aqueous conditions as much as possible. If an aqueous wash is necessary, use cold, neutral water and minimize contact time.
-
-
Cause 2: Difficulties in Purification: Separating the product from inorganic salts and the catalyst can be challenging.
-
Cause 3: Inconsistent Reaction Profile with PTC: When using certain phase-transfer catalysts like TBABr with CuCN, clumping of the solid CuCN can lead to inconsistent reaction rates and yields from batch to batch.[11]
-
Solution: Consider switching to a different PTC like cetyltrimethylammonium bromide (CTAB), which has been shown to prevent this clumping behavior and provide more consistent results.[11]
-
Experimental Protocols
Below are two representative protocols for the synthesis of this compound, illustrating different catalytic approaches.
Protocol 1: Synthesis using Copper(I) Cyanide in Toluene
This protocol is adapted from a procedure for a similar dichlorobenzoyl cyanide.[12][13]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-Dichlorobenzoyl chloride (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Heating: Heat the mixture to 160-165 °C and stir vigorously at this temperature for 7 hours under a nitrogen atmosphere.
-
Workup: a. Cool the reaction mixture to 85 °C. b. Carefully add toluene to the mixture and stir for 1 hour at 60 °C. c. Cool the mixture to 15 °C and filter to remove the inorganic salts. d. Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purification: Crystallize the crude product from petroleum ether to obtain this compound.
Protocol 2: Phase-Transfer Catalyzed Synthesis
This protocol is based on the principles of phase-transfer catalysis for the synthesis of benzoyl cyanides.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 2,5-Dichlorobenzoyl chloride (1.0 eq) dissolved in an organic solvent such as dichloromethane or toluene.
-
Aqueous Phase: In a separate beaker, prepare a solution of sodium cyanide (1.2 eq) in water.
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBABr, 0.05 eq), to the reaction flask.
-
Reaction: Vigorously stir the two-phase mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Workup: a. Once the reaction is complete, separate the organic layer. b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or crystallization.
Data Presentation
| Parameter | Protocol 1 (CuCN) | Protocol 2 (PTC) | Key Considerations |
| Cyanide Source | Copper(I) Cyanide | Sodium Cyanide | CuCN can give cleaner reactions but is less soluble. NaCN is cheaper but requires a PTC. |
| Catalyst | None (CuCN acts as reagent) | Phase-Transfer Catalyst (e.g., TBABr) | PTC choice can impact reaction consistency.[11] |
| Solvent | Toluene (for workup) | Dichloromethane/Toluene and Water | Biphasic system requires vigorous stirring. |
| Temperature | 160-165 °C | Room Temperature to mild heating | High temperatures can lead to byproducts. |
| Workup | Filtration and Crystallization | Liquid-liquid extraction | PTC needs to be removed during workup. |
Visualizations
Reaction Mechanism using Phase-Transfer Catalysis
Caption: Phase-transfer catalysis mechanism for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- A Comparative Guide to Phase-Transfer Catalysts for Benzyl Cyanide Synthesis. Benchchem.
- Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Benzyl Cyanide. Benchchem.
- Koenig, K. E., & Weber, W. P. (1974). Synthesis of benzoyl cyanides by phase transfer catalysis. Tetrahedron Letters, 15(30), 2533-2534.
- 2,5-Dichlorobenzyl cyanide | 3218-50-6. Benchchem.
- Phase-Transfer Catalysis (PTC). Macmillan Group.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
- Lamotrigine. Wikipedia.
- 2,3-Dichlorobenzoyl cyanide synthesis. ChemicalBook.
- Process for the production of benzoyl cyanide (IV). Google Patents.
- An In-depth Technical Guide on the Core Aspects of Benzoyl Cyanide: Natural Sources and Synthetic Production. Benchchem.
- Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents.
- Process for the production of benzoyl cyanide (I). Google Patents.
- An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. ResearchGate.
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. Google Patents.
Sources
- 1. 2,5-Dichlorobenzyl cyanide | 3218-50-6 | Benchchem [benchchem.com]
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- 4. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 5. US4144269A - Process for the production of benzoyl cyanide (IV) - Google Patents [patents.google.com]
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- 12. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 13. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
study of the stability and degradation pathways of 2,5-Dichlorobenzoyl cyanide
Welcome to the technical support center for 2,5-Dichlorobenzoyl Cyanide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the handling and study of this reactive intermediate. Our goal is to equip you with the knowledge to ensure the stability of your compound and to accurately interpret your experimental results.
Introduction to this compound
This compound is a bifunctional organic molecule featuring a highly reactive acyl cyanide group attached to a dichlorinated benzene ring.[1][2] The electron-withdrawing nature of the two chlorine atoms and the cyanide group makes the carbonyl carbon exceptionally electrophilic, rendering the compound a potent acylating agent but also susceptible to degradation.[3] Understanding its stability and degradation pathways is paramount for its effective use in multi-step syntheses and for the accurate interpretation of analytical data.
This guide will delve into the critical aspects of working with this compound, providing practical, field-proven insights to navigate the challenges associated with its use.
Stability and Storage
Proper storage is the first line of defense against the degradation of this compound. Due to its sensitivity, incorrect storage can lead to the rapid formation of impurities, compromising the integrity of your experiments.
| Parameter | Recommended Condition | Rationale | Potential Consequences of Deviation |
| Temperature | Store in a cool place.[4] Recommended storage temperature is often specified on the product label. | Minimizes the rate of potential thermal decomposition and hydrolysis. | Increased degradation rate, leading to the formation of 2,5-dichlorobenzoic acid and other byproducts. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | The compound is moisture-sensitive.[6] An inert atmosphere prevents hydrolysis from atmospheric moisture. | Hydrolysis to 2,5-dichlorobenzoic acid. |
| Light | Store in a dark place, in an amber vial. | While specific photodecomposition data is limited, related chlorinated aromatic compounds are known to undergo photodegradation. | Potential for free-radical mediated degradation pathways, leading to a complex mixture of byproducts. |
| Container | Tightly sealed container.[4][7] | Prevents exposure to atmospheric moisture and oxygen. | Accelerated hydrolysis and potential for oxidative degradation. |
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: I observe a white precipitate forming in my stock solution of this compound in an organic solvent. What is it likely to be?
A1: The most probable identity of the white precipitate is 2,5-dichlorobenzoic acid. This is the primary product of hydrolysis, which can occur if your solvent contains trace amounts of water or if the container is not properly sealed from atmospheric moisture. Acyl cyanides are highly susceptible to hydrolysis.[5][8]
Q2: My reaction yield is consistently low when using this compound as a reagent. What could be the cause?
A2: Low reaction yields can stem from several factors related to the stability of this compound:
-
Reagent Degradation: Your starting material may have already partially hydrolyzed to 2,5-dichlorobenzoic acid, which is unreactive under most acylation conditions. It is advisable to check the purity of your reagent before use.
-
Reaction Conditions: The presence of water in your reaction mixture, even in trace amounts, will consume your reagent through hydrolysis. Ensure all glassware is oven-dried and solvents are anhydrous.[5]
-
Competitive Nucleophiles: If your reaction mixture contains multiple nucleophiles, the highly reactive this compound may react unselectively.
Q3: What are the primary degradation pathways I should be aware of?
A3: The two most significant degradation pathways for this compound are hydrolysis and nucleophilic attack by other species in your reaction mixture.
-
Hydrolysis: This is the most common degradation pathway, leading to the formation of 2,5-dichlorobenzoic acid and hydrogen cyanide.[8] The rate of hydrolysis is pH-dependent.[8]
-
Reaction with Nucleophiles: As a potent acylating agent, it will readily react with any nucleophiles present, including alcohols, amines, and thiols.[9][10] This is often the desired reaction but can be a degradation pathway if these are present as impurities.
Q4: How should I handle spills of this compound?
A4: Spills should be handled with caution due to the toxicity of the compound.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[7] Ensure the area is well-ventilated and avoid creating dust.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in my chromatogram (HPLC/GC-MS). | Degradation of the analyte during sample preparation or analysis. | * Check Sample Preparation: Ensure solvents are dry and sample handling is performed quickly to minimize exposure to air and moisture. * Analyze Immediately: Analyze samples as soon as they are prepared. * Lower Injection Port Temperature (for GC): High temperatures can cause thermal decomposition. |
| Inconsistent reaction kinetics. | Variability in the purity of the starting material or the presence of moisture. | * Verify Starting Material Purity: Use a fresh bottle or re-purify the compound if necessary. * Strict Anhydrous Conditions: Use freshly dried solvents and oven-dried glassware. Perform reactions under an inert atmosphere. |
| Formation of a viscous, insoluble material in the reaction flask. | Polymerization or the formation of complex byproducts. | * Avoid Basic Conditions: Basic impurities can catalyze polymerization.[5] * Control Temperature: Run reactions at the lowest effective temperature to minimize side reactions. |
| Difficulty in purifying the product away from a persistent impurity. | The impurity may be a structurally similar byproduct of the synthesis of this compound. | * Identify the Impurity: Use mass spectrometry and NMR to identify the structure of the impurity. Common impurities can include isomers (e.g., 2,4- or 3,4-dichlorobenzoyl cyanide). * Optimize Purification: Develop a specific purification protocol (e.g., a specialized chromatography method or recrystallization) to separate the impurity. |
Degradation Pathways and Mechanisms
A fundamental understanding of the degradation pathways is crucial for designing stable formulations and interpreting analytical results.
Hydrolytic Degradation
The primary degradation pathway for this compound is hydrolysis. This proceeds via nucleophilic attack of water on the highly electrophilic carbonyl carbon. The presence of two electron-withdrawing chlorine atoms on the benzene ring further activates the carbonyl group towards nucleophilic attack, making this compound more susceptible to hydrolysis than benzoyl cyanide itself.[8]
The reaction proceeds as follows:
C₈H₃Cl₂NO + H₂O → C₇H₄Cl₂O₂ + HCN (this compound) + (Water) → (2,5-Dichlorobenzoic acid) + (Hydrogen Cyanide)
Caption: Hydrolytic degradation of this compound.
Thermal Degradation
Photodegradation
Chlorinated aromatic compounds are known to be susceptible to photodegradation. The energy from UV light can lead to the cleavage of the carbon-chlorine bond, initiating a free-radical chain reaction. This can result in a complex mixture of degradation products, including dechlorinated species and phenolic compounds. It is therefore crucial to protect solutions of this compound from light.
Experimental Protocols
To aid in your research, we provide the following generalized experimental protocols for the analysis of this compound and its primary degradation product.
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general method for assessing the purity of this compound and detecting the presence of 2,5-dichlorobenzoic acid.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile.
Caption: General workflow for HPLC analysis.
Protocol 2: Monitoring Hydrolytic Degradation
This protocol can be used to study the rate of hydrolysis of this compound under specific conditions.
-
Prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., acetonitrile).
-
Prepare buffered aqueous solutions at the desired pH values.
-
Initiate the degradation study by adding a small aliquot of the stock solution to the buffered solution at a controlled temperature.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by the HPLC method described in Protocol 1 to determine the concentration of remaining this compound and the formation of 2,5-dichlorobenzoic acid.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
References
- TCI Chemicals. (2025-08-06).
- BenchChem. (December 2025). common side reactions of acetyl cyanide and how to avoid them. BenchChem Technical Support Team.
- Merck Millipore.
- ChemicalBook. (2025-09-27). Chemical Safety Data Sheet MSDS / SDS - 2,3-Dichlorobenzoyl cyanide.
- Pharmaffiliates. CAS No : 64985-85-9 | Product Name : 2,5-Dichloro benzoyl Cyanide.
- DTIC. (2008-12-01). synthesis and mass spectral analysis of hd degradation products.
- Fisher Scientific. (2010-11-16).
- BenchChem. (2025). An In-depth Technical Guide to Benzoyl Cyanide (CAS 613-90-1).
- Sigma-Aldrich. (2024-09-07).
- BenchChem. (2025). The Dichotomous Reactivity of Benzoyl Cyanide: A Technical Guide for Advanced Organic Synthesis.
- CymitQuimica. CAS 64985-85-9: this compound.
- BenchChem. (2025).
- Journal of the Chemical Society B. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. RSC Publishing.
- Elsevier. (2023-04-26).
- ChemicalBook. 2,3-Dichlorobenzoyl cyanide synthesis.
- Organic Syntheses. benzoyl cyanide.
- LGC Standards. This compound.
- ResearchGate. Optimization of Reaction Conditions for Reduction of Benzoyl Cyanide.
- PubChem. This compound | C8H3Cl2NO | CID 3017546.
- South Dakota State University. (2010-05-06). The Analysis of Cyanide and its Breakdown Products in Biological Samples. Open PRAIRIE.
- Google Patents. US3644471A - Production of 2 5-dichlorobenzonitrile.
- ChemicalBook. 2,3-Dichlorobenzoyl cyanide | 77668-42-9.
- PubChem. 2,5-Dichlorobenzyl cyanide | C8H5Cl2N | CID 3531200.
- Simson Pharma Limited. This compound | CAS No- 64985-85-9.
- The Southern African Institute of Mining and Metallurgy. The quantification of cyanide and its reaction products during leaching and cyanide destruction processes. SAIMM.
- NIH. (2019-04-08).
- South Dakota State University. The Analysis of Cyanide and its Metabolites in Biological Samples. Open PRAIRIE.
- Chemistry Stack Exchange. (2018-02-23).
- Asian Journal of Chemistry.
- Journal of the Chemical Society, Dalton Transactions.
- Journal of the Chemical Society B. Acylation. Part XXII.
- NRC Research Press. Thermal decomposition products of polyacrylonitrile. Canada.ca.
- Wikipedia. Acyl cyanide.
- The Journal of Organic Chemistry. Reaction of acyl cyanides with Grignard reagents.
- The Southern African Institute of Mining and Metallurgy. The quantification of cyanide and its reaction products during leaching and cyanide destruction processes. SAIMM.
- YouTube. (2015-05-10). Nucleophilic substitution reactions with cyanide.
- US EPA. EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis.
- Eawag.
- PubMed.
- DTIC. Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers.
- ResearchGate.
- Organic Chemistry Revision Sheets. Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism Notes.
- LGC Standards. This compound.
Sources
- 1. 2,3-Dichlorobenzoyl cyanide | 77668-42-9 [chemicalbook.com]
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- 11. Photochemical Degradation of Cyanides and Thiocyanates from an Industrial Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
methods for handling and removing impurities in 2,5-Dichlorobenzoyl cyanide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2,5-Dichlorobenzoyl Cyanide. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for handling, purifying, and troubleshooting common issues encountered with this highly reactive and versatile reagent.
Section 1: Safety & Handling First - A Non-Negotiable Priority
Acyl cyanides are potent, reactive compounds, and their handling demands the utmost respect for safety protocols. This compound is toxic, corrosive, and extremely sensitive to moisture.
Q: What are the primary safety precautions for handling this compound?
A: Due to its toxicity, all manipulations must be performed within a certified chemical fume hood.[1] Adherence to the following is mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
-
Inert Atmosphere: Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during transfers and reactions.[2]
-
Avoid Incompatibilities: Keep the compound strictly away from water, acids, bases, and strong oxidizing agents.[2][3] Contact with acids, even weak acids or moisture, will liberate highly toxic hydrogen cyanide (HCN) gas.[3]
-
Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) and residual cyanide compounds must be disposed of as hazardous cyanide waste according to your institution's specific protocols.[1] Never mix cyanide waste with acidic waste streams.
Q: How should I properly store this reagent to ensure its stability and my safety?
A: Proper storage is critical for maintaining the reagent's purity and for safety.
-
Store in a tightly sealed container, preferably the original manufacturer's bottle, with the cap securely fastened.
-
The storage area must be a cool, dry, dark, and well-ventilated location, separate from acids and oxidizing materials.[2][4]
-
For added security and to prevent accidental contact with incompatible chemicals, it is best practice to store cyanide compounds in a locked, dedicated cabinet.[3][4]
Section 2: Understanding Potential Impurities (FAQs)
The purity of this compound is paramount for successful downstream applications. Recognizing potential impurities is the first step toward their removal.
Q: What are the most common impurities I might find in my sample of this compound?
A: Impurities typically arise from the synthetic route—commonly the reaction of 2,5-dichlorobenzoyl chloride with a cyanide source—or from degradation.
| Impurity Type | Specific Example | Common Source / Cause |
| Unreacted Starting Material | 2,5-Dichlorobenzoyl chloride | Incomplete reaction during synthesis. |
| Hydrolysis Products | 2,5-Dichlorobenzoic acid | Exposure of the starting material or product to moisture.[2][5] |
| Synthesis Byproducts | 2,5-Dichlorobenzoic anhydride | Side reaction during the conversion of the benzoic acid to the benzoyl chloride, or during the cyanation step.[6] |
| Isomeric Impurities | 2,4- or 3,4-Dichlorobenzoyl cyanide | Use of an isomerically impure starting material (e.g., dichlorobenzoyl chloride).[7] |
| Residual Solvents | Toluene, Monochlorobenzene, Xylene | Incomplete removal of high-boiling solvents used during synthesis.[8][9] |
| Polymerization Products | High molecular weight species | Initiated by the presence of basic impurities.[2] |
Q: My ¹H NMR spectrum shows unexpected aromatic signals. How can I begin to identify the impurity?
A: The first step is to compare the spectrum to a reference for pure this compound. Then, consider the likely impurities:
-
2,5-Dichlorobenzoic Acid: This hydrolysis product will have a distinct, broad singlet for the carboxylic acid proton (often >10 ppm) and shifts in the aromatic protons compared to the parent compound.
-
Unreacted 2,5-Dichlorobenzoyl Chloride: The chemical shifts of the aromatic protons will be slightly different from the cyanide product. Comparing your spectrum to the starting material's spectrum is the most direct method of identification.
-
Isomeric Impurities: These are challenging to distinguish by ¹H NMR alone as they will have similar aromatic splitting patterns. HPLC or GC-MS is often required for definitive identification.[7]
Q: Why is my product a yellow oil or discolored solid instead of the expected colorless solid?
A: A yellow or oily appearance often indicates the presence of impurities. This can be due to residual high-boiling aromatic solvents used in the synthesis or the formation of polymeric byproducts.[2][8] Thermal decomposition during a high-temperature reaction or distillation can also lead to discoloration.
Section 3: Troubleshooting Guide for Purification
The choice of purification method depends on the nature and scale of the impurities. The following decision tree and scenarios provide a guide to selecting the appropriate strategy.
Caption: Decision workflow for purifying this compound.
Scenario 1: "My crude product is contaminated with unreacted 2,5-dichlorobenzoyl chloride."
-
Causality: The cyanation reaction did not proceed to completion.
-
Solution: Fractional vacuum distillation is often the most effective method. 2,5-Dichlorobenzoyl chloride has a different boiling point than the corresponding cyanide, allowing for separation. For analogous compounds, fractional distillation has been shown to be an effective purification technique.[10]
Scenario 2: "I suspect my product has hydrolyzed to 2,5-dichlorobenzoic acid. How do I confirm and remove it?"
-
Causality: Exposure to atmospheric or solvent-borne moisture. Acyl cyanides are highly susceptible to hydrolysis.[2]
-
Confirmation: An IR spectrum will show a broad O-H stretch (~3000 cm⁻¹) and a shifted carbonyl peak for the carboxylic acid. TLC analysis will also show a more polar spot that streaks.
-
Solution: Recrystallization is the preferred method here. The difference in polarity and crystal lattice energy between the cyanide and the carboxylic acid allows for efficient separation. A non-polar solvent system like hexane or petroleum ether can be used, where the acid impurity has lower solubility.[11] Avoid aqueous washes (e.g., with sodium bicarbonate), as this will likely lead to widespread hydrolysis of your desired product.
Scenario 3: "My product contains residual high-boiling solvents like monochlorobenzene."
-
Causality: These solvents are often used in the synthesis of benzoyl cyanides and are difficult to remove on a standard rotary evaporator.[9]
-
Solution: High-vacuum distillation is the most robust method to separate the product from the solvent.[8][10] Alternatively, for small scales, you can dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane) and precipitate it by adding a non-solvent (like cold hexane), then filter and dry in vacuo.
Scenario 4: "HPLC analysis indicates the presence of isomeric impurities."
-
Causality: The starting material, 2,3-dichlorobenzoyl chloride, was likely contaminated with other isomers.[7]
-
Solution: This is the most challenging separation.
-
Preparative HPLC or Silica Gel Column Chromatography: These are the most effective methods for separating isomers. A non-polar mobile phase system, such as a hexane/ethyl acetate or pentane/ether gradient, is typically employed.[12][13]
-
Repeated Recrystallization: This may enrich the desired isomer but is often less efficient and results in significant yield loss.
-
Section 4: Detailed Experimental Protocols
Note: These protocols are generalized and may require optimization. Always perform on a small scale first.
Protocol 1: Purification by Vacuum Distillation
This method is ideal for removing non-volatile salts and residual solvents.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Procedure: Place the crude this compound (e.g., 5-10 g) in the distillation flask.
-
Evacuation: Slowly and carefully apply vacuum. A cold trap between the apparatus and the pump is essential.
-
Heating: Gently heat the flask using an oil bath.
-
Fraction Collection: Collect fractions based on boiling point. The boiling point will be significantly lower than at atmospheric pressure (for the related 2,3-isomer, a boiling point of 115°C at 2 mbar has been reported).[8]
-
Analysis: Analyze the collected fractions by TLC, GC, or NMR to confirm purity before combining.
Protocol 2: Purification by Recrystallization
This method is effective for removing impurities with different solubility profiles, such as 2,5-dichlorobenzoic acid.
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold. Petroleum ether or hexane are good starting points.[11]
-
Dissolution: In an oven-dried flask under a nitrogen atmosphere, add the minimum amount of hot solvent to the crude product to fully dissolve it.
-
Cooling: Slowly cool the solution to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration under a blanket of dry nitrogen.
-
Washing: Quickly wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 3: High-Purity Purification by Silica Gel Column Chromatography
This is the best method for removing closely related impurities like isomers.[12][13]
-
Column Packing: Pack a silica gel column using a non-polar solvent system (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity if necessary (e.g., by slowly adding ethyl acetate).
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum.
Section 5: Visualizing Impurity Origins
Understanding where impurities are introduced is key to preventing them. The following diagram illustrates the common synthetic pathway and the origin points of typical contaminants.
Caption: Origins of impurities during the synthesis of this compound.
References
-
Oakwood, T. S., & Weisgerber, C. A. (1955). Benzoyl cyanide. Organic Syntheses, 35, 11. doi:10.15227/orgsyn.035.0011. Retrieved from [Link]
-
Reddy, V. V., et al. (2011). An Impurity Profile Study of Lamotrizine. Rasayan Journal of Chemistry, 4(2), 256-267. Retrieved from [Link]
-
Wang, Z., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2154. doi:10.3390/molecules28052154. Retrieved from [Link]
-
Olah, G. A., et al. (2004). Supporting Information for: A mild and efficient method for the preparation of aroyl cyanides. Angewandte Chemie International Edition, 43(13), 1643-1645. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Rao, S. N., et al. (2024). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Mansa STM Publishers. Retrieved from [Link]
-
University of Pittsburgh. (2015). Safety Manual EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE. Retrieved from [Link]
-
Reddy, M. S., et al. (2003). U.S. Patent No. 6,639,072 B1. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
-
Adams, R., & Thal, A. F. (1922). Benzyl cyanide. Organic Syntheses, 2, 9. doi:10.15227/orgsyn.002.0009. Retrieved from [Link]
-
Job, A., et al. (2009). U.S. Patent Application Publication No. US 2009/0312544 A1. Retrieved from [Link]
-
Di Bella, E. P. (1972). U.S. Patent No. 3,644,471. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
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Job, A., et al. (2006). U.S. Patent Application Publication No. US 2006/0281948 A1. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
Wikipedia. (2023). Acyl cyanide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017546, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3531200, 2,5-Dichlorobenzyl cyanide. Retrieved from [Link]
-
Unruh, J. D., & McLoughlin, D. J. (1993). U.S. Patent No. 5,210,313. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]
- Geisel, M., et al. (2006). EP1731503A2 - Method for the preparation of benzoyl cyanides.
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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challenges and solutions for scaling up the synthesis of 2,5-Dichlorobenzoyl cyanide
Technical Support Center: Synthesis of 2,5-Dichlorobenzoyl Cyanide
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges encountered during synthesis, offering field-proven insights and solutions in a direct question-and-answer format. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Section 1: Critical Safety Protocols & FAQs
The synthesis of any acyl cyanide involves highly toxic reagents that demand rigorous safety procedures. All operations involving cyanide salts must be conducted in a properly functioning chemical fume hood by trained personnel.[1][2] Never work alone when handling cyanides.[3][4]
Q1: What are the primary hazards associated with this synthesis?
A1: The main hazards stem from the cyanide source (e.g., NaCN, KCN, CuCN) and the potential for generating highly toxic hydrogen cyanide (HCN) gas.[5]
-
Acute Toxicity: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin.[6] They act rapidly by inhibiting cellular respiration.[3]
-
HCN Gas Evolution: Cyanide salts react with acids or moisture to produce hydrogen cyanide (HCN), a volatile and extremely poisonous gas.[4][7] Accidental acidification of the reaction mixture or waste is a critical risk.
-
Reaction Exotherm: The cyanation reaction can be exothermic, requiring careful temperature control to prevent runaways, especially during scale-up.
Q2: What is the mandatory Personal Protective Equipment (PPE)?
A2: A multi-layered approach to PPE is essential.
-
Body: A lab coat must be worn and kept fully fastened.[6] For larger scale operations, a chemical-resistant apron is recommended.[6]
-
Hands: Double-gloving with nitrile gloves is the minimum requirement.[3][7] Check gloves for any tears or defects before use.[1]
-
Eyes/Face: Safety glasses are mandatory at all times.[6] When there is a splash hazard, upgrade to chemical splash goggles and a full-face shield.[1][7]
Q3: How do I properly quench the reaction and handle cyanide waste?
A3: Quenching must be done carefully to neutralize any remaining cyanide. A common and effective method involves treatment with an alkaline bleach (sodium hypochlorite) solution.
-
Cool the reaction mixture in an ice bath.
-
Prepare a fresh, stirred solution of 10-15% aqueous sodium hypochlorite (bleach). Ensure the pH is alkaline (>10) by adding sodium hydroxide if necessary. This prevents the formation of toxic cyanogen chloride.
-
Slowly and carefully add the reaction mixture to the bleach solution with vigorous stirring. The addition should be controlled to manage the exotherm.
-
Allow the mixture to stir for several hours (or overnight) to ensure complete oxidation of the cyanide to the much less toxic cyanate ion.[8]
-
All contaminated glassware, gloves, and solid waste should be immersed in a dedicated bleach bath for at least 24 hours before standard cleaning or disposal as hazardous waste.[8]
Q4: What is the emergency procedure for an accidental exposure?
A4: Immediate and decisive action is critical.
-
Inhalation: Remove the individual to fresh air immediately. Call for emergency medical services (e.g., 911) and inform them of a cyanide exposure.[6][7]
-
Skin Contact: Remove all contaminated clothing and rinse the affected area under a safety shower for at least 15 minutes.[6][7]
-
Eye Contact: Flush the eyes at an emergency eyewash station for at least 15 minutes.[4][7] Your institution must have a specific emergency plan for cyanide work, which may include the availability of an antidote kit (e.g., amyl nitrite, sodium thiosulfate).[5] All personnel must be trained on this plan before commencing work.
Section 2: Troubleshooting the Synthesis Workflow
This section addresses specific technical problems that can arise during the synthesis of this compound from its corresponding acid chloride.
Workflow Overview: Cyanation of 2,5-Dichlorobenzoyl Chloride
Caption: General workflow for this compound synthesis.
Reagent & Catalyst Issues
Q5: My reaction is sluggish or fails to initiate. What's the likely cause related to my reagents?
A5: This issue often points to the reactivity of the cyanide source or the efficiency of the catalyst system.
-
Cyanide Source: Alkali metal cyanides (NaCN, KCN) are notoriously hygroscopic. Absorbed moisture can hydrolyze the starting acid chloride and reduce the nucleophilicity of the cyanide ion. Always use freshly opened, finely ground, and thoroughly dried cyanide salts. Copper(I) cyanide (CuCN) is often used in these reactions and can be more reliable, though its solubility can be a limiting factor.[9]
-
Phase-Transfer Catalyst (PTC) Inefficiency: When using a biphasic system (e.g., an organic solvent with solid NaCN/KCN), a Phase-Transfer Catalyst is crucial for transporting the cyanide anion into the organic phase where the reaction occurs.[10][11] If the reaction is slow, consider:
-
Catalyst Choice: Tetrabutylammonium bromide (TBAB) is common, but for some substrates, lipophilicity is key. A catalyst with longer alkyl chains like cetyltrimethylammonium bromide (CTAB) can be more effective. In one documented scale-up, switching from TBAB to CTAB prevented the clumping of the cyanide salt and led to more consistent reaction profiles.[9]
-
Catalyst Loading: While screening reactions may use 5-10 mol%, industrial processes aim for lower loadings (e.g., 1-2 mol%) for cost and purification reasons.[12] If the reaction is slow, a modest increase in catalyst loading may be beneficial.
-
Reaction Condition Problems
Q6: I'm observing significant byproduct formation, primarily 2,5-Dichlorobenzoic acid. How can I prevent this?
A6: The formation of 2,5-Dichlorobenzoic acid is a direct result of hydrolysis of the 2,5-Dichlorobenzoyl chloride starting material.
-
Ensure Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents (e.g., distilled toluene or acetonitrile). Dry all glassware in an oven and cool under an inert atmosphere (Nitrogen or Argon). Perform all reagent transfers under this inert atmosphere.
-
Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Many cyanation procedures using CuCN are run at high temperatures (e.g., 160-165 °C).[13][14] However, PTC-catalyzed reactions can often be run at lower temperatures. A temperature profile study is recommended to find the optimal balance between reaction rate and purity.
Q7: The reaction stalls before reaching full conversion. What troubleshooting steps should I take?
A7: A stalled reaction suggests a component has been consumed or deactivated.
Caption: Decision tree for troubleshooting a stalled cyanation reaction.
-
Physical Deactivation: As noted, cyanide salts can clump, especially during scale-up, reducing the available surface area for the reaction.[9] This is a mass transfer limitation. Ensure agitation is sufficient to maintain a fine suspension of the solid reagents.
-
Catalyst Poisoning: Impurities in the starting material or solvent (e.g., water, acidic impurities) can react with and deactivate the PTC.
-
Insolubility: The product or intermediates might precipitate or coat the cyanide salt, preventing further reaction. Changing to a solvent in which all components are more soluble, such as acetonitrile, can sometimes resolve this, though it may complicate the product isolation.[9]
Work-up & Purification Challenges
Q8: My crude product is an oil/dark solid and is difficult to purify. What are the best practices?
A8: Proper work-up and selection of the right purification method are key.
-
Filtration: After the reaction, it's often necessary to filter off inorganic salts (e.g., CuCl, NaCl).[13][15] This should be done before aqueous work-up to simplify the process. Adding a solvent like toluene can help dilute the mixture for easier filtration.[13]
-
Aqueous Wash: Wash the organic layer with water to remove residual soluble salts and then with a mild brine solution to aid phase separation. Avoid acidic washes which could generate HCN.
-
Purification Method:
-
Vacuum Distillation: This is an effective method for purifying acyl cyanides, separating the product from non-volatile impurities and catalyst residues.[15][16]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., petroleum ether, heptane-toluene) can yield high-purity material.[13][14] This is often the preferred method for large-scale production to ensure isomeric purity.[17]
-
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Inactive/wet cyanide source.2. Inefficient Phase-Transfer Catalyst (PTC).3. Hydrolysis of starting material. | 1. Use fresh, dry, finely ground cyanide salt.2. Screen different PTCs (e.g., TBAB, CTAB); optimize loading.3. Ensure strictly anhydrous conditions (solvent, glassware, atmosphere). |
| Incomplete Conversion | 1. Poor mixing/clumping of solids.2. Catalyst deactivation.3. Low reaction temperature. | 1. Increase agitation; use a mechanical stirrer for scale-up.2. Use high-purity reagents; consider adding more catalyst.3. Gradually increase temperature while monitoring for byproducts. |
| High Impurity Profile | 1. Presence of water in the reaction.2. Reaction temperature is too high.3. Impure starting 2,5-dichlorobenzoyl chloride. | 1. Use anhydrous solvents and inert atmosphere.2. Optimize temperature to balance rate and selectivity.3. Re-purify starting material before use. |
| Difficult Purification | 1. Residual inorganic salts.2. Presence of PTC in the final product.3. Formation of colored, high MW byproducts. | 1. Filter the reaction mixture before aqueous work-up.2. Use vacuum distillation or perform multiple aqueous washes.3. Purify via vacuum distillation or crystallization. |
Section 3: Scaling Up the Synthesis
Q9: What are the primary challenges when scaling this synthesis from grams to kilograms?
A9: Scaling up introduces challenges related to heat and mass transfer, as well as operational safety.
-
Heat Management: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more difficult. A controlled, slow addition of one of the reagents (e.g., the cyanide salt or the acid chloride) is crucial to manage the reaction exotherm. A patent for a similar synthesis specifies adding sodium cyanide over 5-8 hours.[15][16] The reactor must have an efficient cooling system.
-
Mass Transfer (Mixing): What works with a magnetic stir bar in a flask will not work in a 100 L reactor. Powerful overhead mechanical stirring is required to ensure the solid cyanide salt remains suspended and the catalyst can function effectively. Inefficient mixing is a primary cause of failed scale-up attempts, leading to stalled reactions and localized "hot spots."
-
Reagent Handling: Safely handling kilograms of cyanide powder requires specialized equipment like glove boxes or contained charging systems to prevent operator exposure and environmental release.
Q10: Is Phase-Transfer Catalysis (PTC) a good strategy for industrial-scale synthesis?
A10: Yes, PTC is an excellent and widely used strategy for industrial synthesis.[18]
-
Advantages: It allows the use of inexpensive, stable alkali cyanide salts (NaCN, KCN) with common organic solvents.[10] Reaction conditions are often milder than high-temperature fusion methods, improving the product's purity profile. It avoids the need for stoichiometric amounts of expensive or difficult-to-handle reagents.
-
Considerations for Scale-up:
-
Catalyst Separation: The PTC must be removed from the final product. This is typically achieved through aqueous washes or distillation.
-
Cost: While the catalyst is used in small amounts, its cost can be a factor. However, this is often offset by higher yields and milder conditions.[18]
-
Solvent Choice: Solvents like methylene chloride, while common in labs, are often avoided in industrial settings.[12] Toluene or xylene are more typical choices for this type of reaction.[19]
-
References
-
Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. (n.d.). National Institutes of Health (NIH). [Link]
-
Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]
-
Cyanides. (2014, March 24). University of Illinois Division of Research Safety. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport. [Link]
-
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety. [Link]
-
Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group, Princeton University. [Link]
-
Handling Potassium Cyanide during the Reaction. (2021, September 13). Imperial College London. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT Environmental Health & Safety. [Link]
-
Halpern, M. (n.d.). PTC Cyanation. PTC Organics, Inc. [Link]
-
Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]
-
Working safely with cyanide compounds. (n.d.). University of St Andrews. [Link]
-
Lamotrigine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Biswas, T. (2022, January 5). Phase Transfer Catalyst (PTC) Chemistry. YouTube. [Link]
-
Cyanation reaction safety. (2024, June 6). YouTube. [Link]
-
An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. (n.d.). ResearchGate. [Link]
- Production of 2,5-dichlorobenzonitrile. (1972). U.S. Patent No. 3,644,471.
-
Process for preparing substituted benzoyl cyanides. (2006). U.S. Patent Application No. 2006/0281948 A1. Google Patents. [Link]
- Process for the preparation of acyl cyanide compounds. (1979). U.S. Patent No. 4,143,068.
- Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2012). European Patent No. EP2024345B1.
-
Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride. (2009). U.S. Patent Application No. 2009/0312544 A1. Google Patents. [Link]
-
Process for the preparation of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3-5-diamine, commonly known as lamotrigine. (2003). U.S. Patent No. 6,639,072 B1. Google Patents. [Link]
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Technical Support Center: Overcoming Challenges in the Functionalization of 2,5-Dichlorobenzoyl Cyanide
Introduction
Welcome to the technical support center for the functionalization of 2,5-Dichlorobenzoyl Cyanide. This molecule, a valuable building block in medicinal chemistry and materials science, presents a unique set of challenges due to its electronic properties and multiple reactive sites. The presence of two chlorine atoms, an electron-withdrawing benzoyl group, and a reactive cyanide moiety creates a complex landscape for synthetic transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
This document provides a structured approach to overcoming common hurdles, from regioselectivity in substitution reactions to the prevention of unwanted side reactions. Our goal is to empower you to achieve your synthetic targets efficiently and with high yields.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with this compound.
Q1: Which chlorine atom is more reactive towards Nucleophilic Aromatic Substitution (SNAr)?
A1: The chlorine at the C2 position (ortho to the benzoyl group) is generally more activated towards SNAr. The electron-withdrawing nature of the benzoyl group (-I, -M effects) stabilizes the negative charge of the Meisenheimer intermediate more effectively when the nucleophile attacks the C2 position. This leads to a lower activation energy for the C2 substitution pathway compared to the C5 position.[1][2] However, steric hindrance from the adjacent benzoyl group can sometimes favor substitution at C5, especially with bulky nucleophiles.
Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish. What are the key parameters to check first?
A2: For palladium-catalyzed cross-coupling of aryl chlorides, catalyst system selection is paramount.[3][4] Key factors include:
-
Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often necessary to facilitate the oxidative addition of the C-Cl bond, which is a challenging step.[5][6]
-
Palladium Precursor: Using a pre-formed catalyst or a combination like Pd₂(dba)₃ or Pd(OAc)₂ with the appropriate ligand is critical.
-
Base: A strong, non-nucleophilic base is typically required. For Suzuki couplings, bases like K₃PO₄ or Cs₂CO₃ are effective at activating the boronic acid without promoting side reactions.[7][8] For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is often necessary.[9][10]
-
Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are standard.
Q3: How can I prevent hydrolysis of the benzoyl cyanide group during my reaction?
A3: The benzoyl cyanide moiety is susceptible to hydrolysis, especially under basic or strongly acidic aqueous conditions, which yields the corresponding benzoic acid.[11][12] To mitigate this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
-
Choice of Base: For reactions requiring a base, select one that is compatible with the cyanide group. For Suzuki couplings, anhydrous bases like powdered KF or Cs₂CO₃ are often preferred.[7]
-
Work-up Procedure: During the work-up, minimize contact with aqueous acid or base. If an aqueous wash is necessary, use neutral or slightly acidic water and perform the extraction quickly at low temperatures.
Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems.
Guide 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Problem: Low or no yield of the desired biaryl product.
This is a frequent issue when coupling aryl chlorides. The workflow below outlines a systematic troubleshooting approach.
Caption: Troubleshooting workflow for a low-yield Suzuki coupling.
Detailed Troubleshooting Steps:
-
Catalyst System Inactivity:
-
Cause: The C-Cl bond of this compound is strong and requires a highly active catalyst for oxidative addition.[4] Traditional catalysts like Pd(PPh₃)₄ are often ineffective.
-
Solution: Employ a modern catalyst system designed for aryl chlorides. This typically involves a palladium(II) or palladium(0) source combined with a bulky, electron-rich phosphine ligand.[5] Refer to the table below for recommended systems.
-
-
Incorrect Base Selection:
-
Cause: The base plays a crucial role in the transmetalation step, forming a more nucleophilic boronate species.[7][13] An inappropriate base can lead to incomplete activation or side reactions.
-
Solution: Use a moderately strong base like K₃PO₄, K₂CO₃, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous to maximize its activity.
-
-
Sub-optimal Reaction Conditions:
-
Cause: Insufficient temperature or reaction time can lead to incomplete conversion. The presence of water can deactivate the catalyst and hydrolyze the starting material.[11]
-
Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents. Typical temperatures range from 80-110 °C. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Table 1: Recommended Suzuki Coupling Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition of aryl chlorides.[5][14] |
| Base | K₃PO₄, Cs₂CO₃ | Effective in promoting transmetalation without being overly harsh.[7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are standard. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
Problem: Poor regioselectivity or formation of a mixture of 2- and 5-substituted products.
Caption: Competing SNAr pathways on this compound.
Detailed Troubleshooting Steps:
-
Understanding the Controlling Factors:
-
Electronic Control: The benzoyl group strongly activates the C2 position for nucleophilic attack.[1] This is the dominant factor for most small to moderately sized nucleophiles, leading to the kinetically favored C2 product.
-
Steric Control: A bulky nucleophile (e.g., diisopropylamine) may face significant steric hindrance from the adjacent benzoyl group. This can increase the activation energy for attack at C2, making the less sterically hindered C5 position a competitive site.
-
-
Optimizing for C2-Selectivity:
-
Nucleophile Choice: If possible, use a less sterically demanding nucleophile.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C, if reactive enough) will favor the pathway with the lower activation energy, which is typically C2 substitution. This enhances kinetic control.
-
-
Optimizing for C5-Selectivity (if desired):
-
Bulky Nucleophile: Employ a sterically hindered nucleophile.
-
Higher Temperature: Higher temperatures can help overcome the higher activation barrier for C5 substitution and may allow the reaction to reach thermodynamic equilibrium, potentially favoring the C5 isomer if it is more stable.
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling at the C2-Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C2 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (3.0 eq, finely ground and dried)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol provides a method for the selective C2-amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add K₂CO₃ to the solution.
-
Add the primary amine dropwise at room temperature with stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is usually complete within 4-8 hours.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude solid or oil by recrystallization or column chromatography.
References
- Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic.
- Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid. Journal of the Chemical Society B: Physical Organic.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Buchwald–Hartwig amin
- The Suzuki Reaction. Chem 115 Myers.
- Suzuki Coupling. Organic Chemistry Portal.
- How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- The Ultimate Guide to Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Acylation. Part XXII. The mechanism of hydrolysis of acyl cyanides in concentrated aqueous acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
preventing the unwanted polymerization of 2,5-Dichlorobenzoyl cyanide
Technical Support Center: 2,5-Dichlorobenzoyl Cyanide
Welcome to the technical support center for this compound (CAS 64985-85-9). This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing its unwanted polymerization. As a highly reactive bifunctional molecule, this compound is a valuable synthetic intermediate, but its utility can be compromised by its propensity to form undesirable polymers.[1] This document provides in-depth troubleshooting advice and preventative protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so reactive?
This compound is an organic compound featuring a benzoyl group substituted with two chlorine atoms and an acyl cyanide functional group (-COCN).[1] This structure confers high reactivity for two primary reasons:
-
Electrophilic Carbonyl Carbon: The carbonyl carbon is highly activated by the electron-withdrawing effects of the adjacent cyanide group and the dichlorinated phenyl ring, making it a prime target for nucleophilic attack.
-
Reactive Cyano Group: The cyanide moiety itself can participate in various reactions and can be susceptible to hydrolysis or can act as a nucleophile under certain conditions.[1]
This dual reactivity makes it a versatile reagent but also predisposes it to instability and unwanted side reactions, most notably polymerization.[2]
Q2: What are the tell-tale signs of unwanted polymerization?
Researchers typically encounter one or more of the following symptoms, which strongly indicate that polymerization or degradation has occurred:
-
Color Change: The most common indicator is a change in color. A pure solution should be nearly colorless to light yellow. The formation of yellow, brown, or even black coloration is characteristic of cyanide-containing polymers, similar to those derived from hydrogen cyanide (HCN).[3][4]
-
Precipitate Formation: The appearance of an insoluble solid or high-viscosity oil in a previously clear solution is a strong sign of polymerization. These polymers are often intractable and difficult to characterize.
-
Decreased Purity: Analysis by techniques like HPLC or NMR will show a decrease in the concentration of the desired monomer and the appearance of broad, poorly resolved peaks corresponding to oligomeric or polymeric species.
-
Inconsistent Reaction Yields: If you observe a sudden drop in the yield of your desired product when using a stored solution of this compound, it is likely due to the degradation of the starting material.
Q3: What are the root causes of this compound polymerization?
The polymerization is typically initiated by contaminants or improper handling and storage conditions. The primary culprits are:
-
Basic Impurities: The polymerization of acyl cyanides can be initiated by bases.[2] Trace amounts of basic substances, such as residual cyanide salts (e.g., NaCN, KCN, or CuCN from synthesis)[5][6], amines, or hydroxides, can catalyze a chain reaction.
-
Moisture (Water): Water can hydrolyze this compound to 2,5-dichlorobenzoylformic acid and hydrogen cyanide. This not only consumes the starting material but also introduces acidic species that can catalyze other side reactions. Hydrolysis of the cyanide group can also regenerate cyanide ions, which are potent nucleophiles and polymerization initiators.[2]
-
Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including polymerization. Storing the compound at room temperature or higher significantly increases the risk of degradation.[7]
-
Oxygen and Light: While less common as primary initiators for this specific type of polymerization, exposure to air and UV light can sometimes generate radical species that may contribute to degradation pathways.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue: My freshly prepared solution of this compound turned dark brown overnight.
Plausible Cause: This rapid discoloration points to a potent initiator already present in your material or solvent. The most likely cause is contamination with a basic impurity, such as residual metal cyanides from its synthesis, or using a solvent that was not properly purified (e.g., containing trace amines).
Actionable Solutions:
-
Verify Purity of Starting Material: If possible, obtain a Certificate of Analysis for your batch of this compound. If you synthesized it yourself, ensure that all unreacted cyanide salts have been thoroughly removed during workup and purification.
-
Solvent Purity is Paramount: Use only high-purity, anhydrous solvents from a reputable supplier or freshly distill them according to standard procedures. Ensure solvents are stored under an inert atmosphere and over molecular sieves.
-
Implement an Acid Wash (Advanced): For non-protic solvents like dichloromethane or toluene, a gentle wash with a dilute, weak acid solution (e.g., 1% citric acid) followed by a brine wash and thorough drying can remove basic impurities. Caution: This must be done with extreme care to avoid hydrolysis of the main compound.
-
Discard and Remake: Given the rapid degradation, the solution is likely unsalvageable. It is safer and more efficient to discard the solution following appropriate hazardous waste protocols and prepare a fresh one using purified materials.[7]
Issue: I observed an insoluble white/off-white precipitate forming in my stock solution stored in the freezer.
Plausible Cause: This suggests a slower polymerization process, potentially initiated by trace amounts of moisture that entered the container during handling or were present in the solvent. Even at low temperatures, this process can occur over days or weeks. Another possibility is the precipitation of a less soluble degradation product.
Actionable Solutions:
-
Assess Solubility: Before assuming it is a polymer, confirm that the precipitate is not simply your compound crashing out due to the low temperature. Allow the solution to warm to room temperature under an inert atmosphere to see if it redissolves.
-
Filter and Re-standardize: If the precipitate does not redissolve, it is likely a polymer. The remaining solution may still be usable, but its concentration is now unknown. Filter the solution through a syringe filter (PTFE) under an inert atmosphere. The concentration of the filtrate must then be re-determined (e.g., by NMR with an internal standard or by quantitative HPLC) before use in a reaction.
-
Improve Storage Protocol: This incident highlights a breach in anhydrous storage. Review your handling procedures to minimize atmospheric exposure. Use septa-sealed bottles and positive nitrogen/argon pressure for storing solutions. See Protocol A for best practices.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving issues with this compound stability.
Caption: Troubleshooting workflow for this compound instability.
Core Prevention Strategies & Protocols
Proactive measures are far more effective than reactive troubleshooting. Integrating the following practices into your workflow will significantly enhance the stability and shelf-life of this compound.
Optimal Storage and Handling
Proper storage is the most critical factor in preventing polymerization. Acyl cyanides are sensitive to moisture and heat and should be handled accordingly.[8][9]
| Parameter | Recommended Condition | Avoid | Rationale |
| Temperature | ≤ 4°C (Refrigerator) or -20°C (Freezer) for long-term storage. | Room Temperature (≥ 20°C) | Slows the rate of decomposition and polymerization reactions.[7] |
| Atmosphere | Dry Inert Gas (Argon or Nitrogen) | Air / Humid Environments | Prevents contact with atmospheric moisture and oxygen, which can initiate degradation.[2][9] |
| Container | Borosilicate glass bottle with a PTFE-lined cap or a Sure/Seal™ bottle. | Plastic containers, poorly sealed vials, containers with rubber stoppers. | Ensures an inert, impermeable barrier against contaminants and moisture.[10] |
| Light | Amber glass bottle or storage in a dark cabinet. | Direct sunlight or UV light. | Minimizes potential light-induced radical reactions. |
Protocol A: Recommended Storage and Handling
-
Procurement: Purchase the smallest quantity of this compound necessary for your immediate experimental needs to avoid long-term storage issues.[11]
-
Receiving: Upon receipt, inspect the container seal. If it appears compromised, do not use the reagent. Place the sealed container inside a secondary container (e.g., a sealed bag with a desiccant) and store it immediately in a designated, locked refrigerator or freezer away from acids and oxidizers.[10][11]
-
Dispensing: Perform all manipulations inside a glove box or under a positive pressure of inert gas using Schlenk line techniques.
-
Weighing: Weigh the solid compound rapidly in a dry, tared vial. Immediately reseal the main container, purge with inert gas, and return to cold storage.
-
Solution Preparation: Prepare stock solutions using anhydrous solvents (see Protocol B ) under an inert atmosphere. Store solutions in septa-sealed vials, purging the headspace with inert gas before and after withdrawing aliquots with a gas-tight syringe.
Protocol B: Solvent Anhydrification and Degassing
-
Solvent Choice: Select a compatible, non-protic solvent (e.g., Toluene, Dichloromethane, Acetonitrile, THF). Note that while acetonitrile can be used in the synthesis of related compounds, its polarity might affect stability in long-term storage.[5][6]
-
Drying: Use a commercial solvent purification system (e.g., passing through activated alumina columns) or distill the solvent over an appropriate drying agent (e.g., CaH₂ for Dichloromethane/Toluene; Na/benzophenone for THF).
-
Storage: Store the freshly dried solvent in a sealed flask over activated 3Å or 4Å molecular sieves under an inert atmosphere.
-
Degassing (Optional but Recommended): To remove dissolved oxygen, subject the anhydrous solvent to three "freeze-pump-thaw" cycles or sparge with a stream of dry argon or nitrogen for 20-30 minutes.
Plausible Polymerization Mechanism
While the exact mechanism for this compound is not extensively published, a plausible pathway based on the known chemistry of acyl cyanides and other nitriles is an anionic polymerization initiated by a nucleophile, such as a cyanide ion (CN⁻).[2][12]
Caption: Plausible anionic polymerization pathway initiated by a cyanide ion.
References
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PubChem. This compound | C8H3Cl2NO | CID 3017546. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
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PubChem. 2,5-Dichlorobenzyl cyanide | C8H5Cl2N | CID 3531200. National Center for Biotechnology Information. Available from: [Link]
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Organic Syntheses. Benzoyl cyanide. Available from: [Link]
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University of Windsor. Cyanides Storage, Handling and General Use Information. Chemical Control Centre. Available from: [Link]
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MDPI. A Comprehensive Review of HCN-Derived Polymers. Available from: [Link]
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National Institutes of Health (NIH). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Available from: [Link]
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ResearchGate. Synthesis of benzoyl cyanide as a defensive secretion in vivo. Available from: [Link]
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National Institutes of Health (NIH). Crossroads at the Origin of Prebiotic Chemical Complexity: Hydrogen Cyanide Product Diversification. Available from: [Link]
- Google Patents. US4113773A - Process for the production of benzoyl cyanide (I).
- Google Patents. US3644471A - Production of 2 5-dichlorobenzonitrile.
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ResearchGate. An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine | Request PDF. Available from: [Link]
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ResearchGate. Thermal Decomposition Properties and Thermal Hazard Assessment of Di(2,4-dichlorobenzoyl) Peroxide (DCBP) | Request PDF. Available from: [Link]
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University of California, Berkeley. Safe Storage. Available from: [Link]
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Astrobiology at NASA. Environment of Prebiotic Earth and the Origin of Life: Chemistry of Hydrogen Cyanide. Available from: [Link]
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University of Pittsburgh. Safety Manual EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE. Available from: [Link]
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MDPI. HCN-Derived Polymers. Available from: [Link]
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University of Louisville. Chemical Segregation and Storage Guide. Available from: [Link]
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The Chemistry Blog. How to Safely Handle Reactive Chemicals. Available from: [Link]
- Google Patents. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride.
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National Institutes of Health (NIH). The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments. Available from: [Link]
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ResearchGate. Acetyl Cyanide. Available from: [Link]
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Validation & Comparative
comparison of 2,5-Dichlorobenzoyl cyanide with other benzoyl cyanide reagents
An In-Depth Comparative Guide to 2,5-Dichlorobenzoyl Cyanide and Other Benzoyl Cyanide Reagents
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can define the success of a synthetic pathway. Among the diverse array of available reagents, acyl cyanides, particularly benzoyl cyanides, offer a unique combination of reactivity and selectivity.[1] This guide provides a detailed comparison of this compound with other common benzoyl cyanide reagents, offering objective analysis and supporting data to inform reagent choice in advanced organic synthesis.
The Chemistry of Benzoyl Cyanides: A Primer
Benzoyl cyanides are a class of organic compounds featuring a cyanide group attached to a benzoyl carbonyl group.[1] Their synthetic value stems from the dual electrophilic nature of the carbonyl and cyanide carbons. However, the carbonyl carbon is significantly more electrophilic due to the high electronegativity of the oxygen atom, making these compounds excellent acylating agents.[2] The general reactivity can be modulated by substituents on the aromatic ring; electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, increasing reactivity, while electron-donating groups have the opposite effect.[3]
These reagents are synthesized by reacting the corresponding acyl halide with a metal cyanide, such as cuprous cyanide or sodium cyanide.[4][5]
Profile of the Reagent: this compound
This compound is an organic compound featuring a benzoyl group substituted with two chlorine atoms at the 2 and 5 positions.[6] The presence of these two strong electron-withdrawing chlorine atoms significantly enhances the electrophilic character of the carbonyl carbon, making it a highly reactive acylating agent.[6] This heightened reactivity is foundational to its utility as a key intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant Lamotrigine, and other specialty organic chemicals.[6][7][8]
Key Properties:
-
Molecular Formula: C₈H₃Cl₂NO[9]
-
Molecular Weight: 200.02 g/mol [9]
-
Appearance: Typically a solid compound.[6]
-
CAS Number: 64985-85-9[10]
Comparative Analysis of Benzoyl Cyanide Reagents
The performance of a benzoyl cyanide reagent is dictated by the electronic nature of its substituents. To understand the specific advantages of this compound, it is best compared against a spectrum of alternatives.
| Reagent | Substituent(s) | Electronic Effect | Expected Carbonyl Electrophilicity | Expected Reactivity |
| p-Methoxybenzoyl Cyanide | p-OCH₃ | Strong Electron-Donating | Lowest | Lowest |
| p-Methylbenzoyl Cyanide | p-CH₃ | Electron-Donating | Low | Low |
| Benzoyl Cyanide | -H | Neutral (Reference) | Moderate | Moderate |
| This compound | 2,5-di-Cl | Strong Electron-Withdrawing | Very High | Very High |
| p-Nitrobenzoyl Cyanide | p-NO₂ | Very Strong Electron-Withdrawing | Highest | Highest |
This table is constructed based on established principles of physical organic chemistry. The enhanced reactivity of acyl halides with electron-withdrawing substituents is well-documented and serves as a direct analogue for the reactivity of acyl cyanides.[3]
Reactivity: The Role of Electron-Withdrawing Groups
As illustrated in the table, the two chlorine atoms in this compound place it among the more reactive benzoylating agents. The inductive electron withdrawal by the halogens makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. This increased reactivity can lead to higher yields and faster reaction times compared to unsubstituted benzoyl cyanide or derivatives with electron-donating groups.[3] Its reactivity is expected to be comparable to, or slightly less than, that of p-nitrobenzoyl cyanide, which contains one of the strongest electron-withdrawing groups.
Caption: Relationship between substituent electronic effects and reagent reactivity.
Selectivity: The "Cyanide Effect"
A significant advantage of benzoyl cyanides over more conventional reagents like benzoyl chloride is their potential for high regioselectivity, particularly in complex molecules like carbohydrates and nucleosides.[11] This is often referred to as the "cyanide effect," where the cyanide ion can participate in hydrogen bonding, enhancing the nucleophilicity of a specific hydroxyl group and directing acylation to that site.[11] While this compound's high reactivity might sometimes reduce selectivity in kinetically controlled reactions, it remains a powerful tool for acylating hindered or less reactive nucleophiles. For substrates requiring exquisite selectivity, the less reactive benzoyl cyanide may be preferable, often used at low temperatures to isolate the kinetic product.[11][12]
Experimental Protocols
The following protocols provide standardized procedures for the synthesis of a dichlorobenzoyl cyanide and its application in a benzoylation reaction.
Protocol 1: Synthesis of 2,3-Dichlorobenzoyl Cyanide
This procedure, adapted from a patented method, details the synthesis of a dichlorinated benzoyl cyanide from its corresponding benzoyl chloride and is broadly applicable.[7]
Materials:
-
2,3-Dichlorobenzoyl chloride (100 mmol)
-
Cuprous iodide (I) (4.7 mmol)
-
Sodium cyanide (110 mmol)
-
Acetonitrile (50 mL)
Caption: Experimental workflow for the synthesis of dichlorobenzoyl cyanide.
Procedure:
-
Suspend 2,3-Dichlorobenzoyl chloride (20.0 g, 100 mmol) and cuprous iodide (0.90 g, 4.7 mmol) in acetonitrile (50 mL) in a suitable reaction vessel.[7]
-
Stir the mixture at room temperature until a yellow, homogeneous solution is formed.[7]
-
Slowly add solid sodium cyanide (5.15 g, 110 mmol) over 5-8 hours. The controlled addition is critical for managing the reaction exotherm and ensuring safety.[7]
-
After the addition is complete, continue stirring the reaction mixture for 1 hour.[7]
-
Monitor the reaction's progress by HPLC to ensure the consumption of the starting material.[7]
-
Filter the resulting mixture to remove the inorganic salt byproduct (mainly NaCl). Wash the filter cake with a small amount of acetonitrile.[7]
-
Remove the acetonitrile from the filtrate by distillation under reduced pressure.[7]
-
The crude product is then purified by vacuum distillation to yield 2,3-dichlorobenzoyl cyanide with >80% yield and high purity.[7]
Protocol 2: General N-Benzoylation of an Amine
This protocol describes a general method for the acylation of a primary amine using a benzoyl cyanide reagent.
Materials:
-
Primary Amine (e.g., Aniline) (1.0 equiv)
-
Benzoyl Cyanide Reagent (e.g., this compound) (1.05 equiv)
-
Pyridine or Triethylamine (as solvent and base)
-
Dichloromethane (as co-solvent, optional)
Procedure:
-
Dissolve the primary amine in pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the benzoyl cyanide reagent to the solution dropwise or in small portions.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-benzoylated amide.
Safety and Handling
Acyl cyanides, including this compound, are highly toxic compounds and must be handled with extreme caution in a well-ventilated fume hood.[4][6] They pose a risk of cyanide exposure through inhalation, ingestion, or skin contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of accidental exposure, seek immediate medical attention. All waste materials should be quenched and disposed of according to institutional safety guidelines for cyanide-containing compounds.
Conclusion
This compound is a potent and highly reactive acylating agent whose utility is derived from the strong electron-withdrawing nature of its two chlorine substituents. This makes it an excellent choice for reactions requiring high efficiency or for use with less reactive nucleophiles. However, for complex substrates where regioselectivity is the primary concern, a less reactive analogue like unsubstituted benzoyl cyanide may offer superior performance. The ultimate choice of reagent should be guided by a careful analysis of the substrate's structure, the desired reaction outcome, and the balance between reactivity and selectivity.
References
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A Comparative Guide to the Structural Validation of 2,5-Dichlorobenzoyl Cyanide Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary analytical methods for the structural validation of 2,5-Dichlorobenzoyl cyanide and its derivatives. We will delve into the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single Crystal X-ray Crystallography, offering a comprehensive toolkit for the structural elucidation of this important class of molecules.
Introduction to this compound
This compound (C₈H₃Cl₂NO) is an organic compound featuring a benzoyl group substituted with two chlorine atoms at the 2 and 5 positions, and a cyanide functional group.[1][2] This substitution pattern influences the electronic properties and reactivity of the molecule, making a precise structural confirmation essential. Acyl cyanides, in general, are highly reactive and versatile reagents in organic synthesis due to the electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing cyanide group.[3]
A plausible synthetic route to this compound involves the reaction of 2,5-dichlorobenzoyl chloride with a cyanide salt, such as cuprous cyanide. This method is analogous to the synthesis of other benzoyl cyanide derivatives.[4]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The Causality Behind NMR in Structural Validation
¹H NMR spectroscopy allows for the identification and quantification of hydrogen atoms in a molecule. The chemical shift of a proton is dictated by its electronic environment; protons near electronegative groups are "deshielded" and appear at a higher chemical shift (further downfield). The splitting pattern (multiplicity) of a signal, governed by the number of neighboring non-equivalent protons, reveals the connectivity of the carbon skeleton.
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count. The chemical shift of a carbon signal is also dependent on its electronic environment.
For this compound, we can predict the following spectral features based on established principles and data from similar compounds.[5][6]
Predicted NMR Data for this compound
¹H NMR (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 7.9 | d | 1H | H-6 | Expected to be the most downfield aromatic proton due to the anisotropic effect of the adjacent carbonyl group. It will be a doublet due to coupling with H-4. |
| ~ 7.6 - 7.7 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| ~ 7.5 - 7.6 | d | 1H | H-3 | Coupled to H-4, appearing as a doublet. |
¹³C NMR (100 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 180 - 185 | C=O | The carbonyl carbon is significantly deshielded and will appear far downfield. |
| ~ 135 - 140 | C-1 | The carbon attached to the carbonyl and cyanide groups. |
| ~ 133 - 136 | C-2, C-5 | Carbons bearing the chlorine atoms will be deshielded. |
| ~ 130 - 133 | C-4, C-6 | Aromatic carbons. |
| ~ 128 - 131 | C-3 | Aromatic carbon. |
| ~ 115 - 120 | C≡N | The nitrile carbon has a characteristic chemical shift in this region. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the expected chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.
The Logic of Mass Spectrometry in Structural Confirmation
In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their m/z. The mass of the molecular ion provides the molecular weight of the compound. The fragmentation pattern is often characteristic of the compound's structure, as weaker bonds are more likely to break. Aromatic carbonyl compounds typically show a strong molecular ion peak due to the stability of the aromatic ring. A common fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[7][8]
Expected Mass Spectrum Data for this compound
-
Molecular Ion (M⁺): The molecular weight of C₈H₃Cl₂NO is approximately 200.02 g/mol .[1] Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, we expect to see peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1.
-
Key Fragment Ions:
-
[M-CN]⁺: Loss of the cyanide radical (26 Da) would result in a fragment ion.
-
[M-CO]⁺: Loss of carbon monoxide (28 Da) is another possible fragmentation.
-
[C₇H₃Cl₂O]⁺: α-cleavage with loss of the cyanide group would give the 2,5-dichlorobenzoyl cation.
-
[C₆H₃Cl₂]⁺: Subsequent loss of CO from the benzoyl cation.
-
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]
-
Further dilute an aliquot of this solution to a final concentration of about 1-10 µg/mL.
-
-
Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the molecular ion peak cluster and confirm the isotopic pattern for two chlorine atoms.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Section 3: Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
The Rationale of IR Spectroscopy in Functional Group Identification
Different types of chemical bonds vibrate at characteristic frequencies. Therefore, the absorption of IR radiation at specific wavenumbers (cm⁻¹) can be correlated with the presence of particular functional groups. For this compound, we expect to see characteristic absorptions for the aromatic ring, the carbonyl group, and the nitrile group.[10][11]
Expected IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| ~ 3100-3000 | Aromatic C-H | Stretch |
| ~ 2240-2220 | C≡N (Nitrile) | Stretch |
| ~ 1680-1660 | C=O (Aromatic Ketone) | Stretch |
| ~ 1600-1450 | Aromatic C=C | Stretch |
| ~ 800-700 | C-Cl | Stretch |
Experimental Protocol for Solid-State IR Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Place the salt plate in the sample holder of the spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the expected functional groups.
-
Section 4: Single Crystal X-ray Crystallography
Single crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the overall molecular geometry in the solid state.[8][10]
The Definitive Nature of X-ray Crystallography
When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing the intensities and positions of the diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined. This technique provides an unambiguous determination of the molecular structure.[12]
Experimental Protocol for Single Crystal X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
-
Crystal Mounting:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.
-
-
Data Analysis:
-
Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.
-
Comparative Summary and Conclusion
Each of the discussed analytical techniques provides a unique and complementary piece of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry | Provides the most detailed structural information in solution. | Requires soluble samples, can be complex for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, structural fragments | High sensitivity, small sample amount required. | Does not provide detailed connectivity or stereochemical information. |
| IR Spectroscopy | Presence of functional groups | Fast, non-destructive, good for a quick assessment of reaction progress. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise 3D structure in the solid state | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
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comparative analysis of the reactivity of various dichlorobenzoyl cyanide isomers
A Comparative Guide to the Reactivity of Dichlorobenzoyl Cyanide Isomers
Introduction
Dichlorobenzoyl cyanides are a class of aromatic acyl cyanides that serve as pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. Their utility is exemplified by the role of 2,3-dichlorobenzoyl cyanide as a key precursor in the manufacturing of the anticonvulsant drug Lamotrigine[1][2]. The reactivity of these compounds is dominated by the electrophilic character of the carbonyl carbon, which is modulated by the number and position of electron-withdrawing chlorine atoms on the benzene ring.
For researchers in process development and medicinal chemistry, understanding the relative reactivity of different dichlorobenzoyl cyanide isomers is crucial for optimizing reaction conditions, predicting impurity profiles, and designing novel synthetic routes. This guide provides a comprehensive comparative analysis of the six major isomers of dichlorobenzoyl cyanide: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-. We will delve into the theoretical principles governing their reactivity, predict a relative reactivity ranking based on electronic and steric effects, and provide a robust experimental protocol for empirical validation.
Theoretical Framework: Factors Governing Reactivity
The primary reaction pathway for dichlorobenzoyl cyanides is nucleophilic acyl substitution[3][4][5]. This two-step mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the cyanide ion to yield the substituted product[5].
The rate of this reaction is primarily determined by the electrophilicity of the carbonyl carbon. Two main factors, dictated by the position of the chlorine atoms, influence this:
-
Electronic Effects : Chlorine atoms are strongly electronegative and withdraw electron density from the benzene ring via the inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. While chlorine can technically donate electron density through resonance (+M), the inductive effect is dominant in influencing the reactivity of the acyl group[6][7]. The magnitude of this electron-withdrawing effect is position-dependent.
-
Steric Effects : Chlorine atoms located in the ortho positions (2- and 6-) can physically obstruct the incoming nucleophile, hindering its approach to the carbonyl carbon. This steric hindrance can significantly decrease the reaction rate, irrespective of electronic effects[8].
The Hammett Equation: Quantifying Electronic Influence
To quantify the electronic impact of substituents, we can use the Hammett equation, a linear free-energy relationship that correlates reaction rates with the electronic properties of substituents[8][9]. The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (benzoyl cyanide).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent (in this case, chlorine). A positive σ value indicates an electron-withdrawing group.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects. For nucleophilic acyl substitution, ρ is positive, as the reaction is accelerated by electron-withdrawing groups[10].
For disubstituted systems, the electronic effects are approximately additive. We can estimate the overall electronic influence by summing the Hammett constants for each chlorine atom (Σσ).
| Substituent Position | Hammett Constant (σ) |
| meta-Chloro | +0.37 |
| para-Chloro | +0.23 |
| ortho-Chloro | ~ +0.20 (Value varies; often complicated by steric effects) |
Comparative Reactivity Analysis of Isomers
Based on the principles of electronic and steric effects, we can predict the relative reactivity of the dichlorobenzoyl cyanide isomers towards a given nucleophile. A higher positive Σσ value correlates with greater electron withdrawal, a more electrophilic carbonyl carbon, and thus, higher reactivity.
| Isomer | Chlorine Positions | Σσ (Estimated) | Predicted Reactivity | Dominant Effects |
| 3,5- | meta, meta | 0.74 | Highest | Strong, additive inductive withdrawal. No steric hindrance. |
| 3,4- | meta, para | 0.60 | High | Strong inductive and moderate resonance withdrawal. No steric hindrance. |
| 2,5- | ortho, meta | ~0.57 | Moderate-High | Strong inductive withdrawal, but potential for minor steric hindrance from the 2-chloro group. |
| 2,4- | ortho, para | ~0.43 | Moderate | Moderate inductive withdrawal, with potential for minor steric hindrance from the 2-chloro group. |
| 2,3- | ortho, meta | ~0.57 | Moderate-Low | Although electronically similar to the 2,5-isomer, adjacent chloro groups may lead to greater steric hindrance or bond-angle distortion, slightly reducing reactivity. |
| 2,6- | ortho, ortho | ~0.40 | Lowest | Severe steric hindrance from both sides of the carbonyl group will drastically impede nucleophilic attack, overriding the electronic effects. |
Predicted Reactivity Order (Highest to Lowest): 3,5- > 3,4- > 2,5- > 2,4- > 2,3- > 2,6-
This ranking highlights a clear hierarchy. The 3,5-dichlorobenzoyl cyanide isomer is predicted to be the most reactive due to the powerful and unobstructed electron-withdrawing effects from two meta-positioned chlorines. Conversely, 2,6-dichlorobenzoyl cyanide is expected to be the least reactive, as the carbonyl group is sterically shielded by two flanking ortho-chlorine atoms, presenting a significant physical barrier to nucleophilic attack.
Experimental Protocol: Kinetic Analysis by HPLC
To empirically validate the predicted reactivity order, a comparative kinetic study can be performed. This protocol outlines a method for determining the pseudo-first-order rate constants for the methanolysis of each dichlorobenzoyl cyanide isomer, monitored by High-Performance Liquid Chromatography (HPLC).
Objective
To determine the relative rates of reaction for the six dichlorobenzoyl cyanide isomers with methanol.
Materials and Reagents
-
Dichlorobenzoyl cyanide isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-)
-
Anhydrous Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water, HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Class A volumetric flasks and pipettes
-
Thermostatted reaction vials
-
HPLC system with a UV detector and a C18 column
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately prepare a 10.0 mM stock solution of each dichlorobenzoyl cyanide isomer in anhydrous acetonitrile.
-
Causality: Acetonitrile is used as a solvent because it is polar enough to dissolve the isomers but is a much weaker nucleophile than methanol, preventing premature reaction.
-
-
Reaction Initiation:
-
In a thermostatted vial at 25.0 ± 0.1 °C, pipette a volume of the isomer stock solution.
-
To initiate the reaction, add a large excess of methanol (e.g., using a pre-thermostatted solution of methanol in acetonitrile) to achieve a final isomer concentration of ~0.1 mM. The large excess of methanol ensures pseudo-first-order kinetics.
-
Immediately start a timer and vortex the solution for 3 seconds.
-
-
Time-Course Sampling and Quenching:
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing the HPLC mobile phase, which should be acidic (e.g., containing 0.1% TFA) to neutralize any basic impurities that could catalyze the reaction.
-
Trustworthiness: This quenching step is critical to stop the reaction precisely at the sampling time, ensuring accurate kinetic data.
-
-
HPLC Analysis:
-
Inject the quenched samples onto a C18 HPLC column.
-
Use an isocratic mobile phase (e.g., 60:40 ACN:Water with 0.1% TFA) that provides good separation between the dichlorobenzoyl cyanide peak and the corresponding methyl dichlorobenzoate product peak.
-
Monitor the elution profile using a UV detector at a wavelength where the starting material has strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Record the peak area of the starting dichlorobenzoyl cyanide at each time point.
-
Plot the natural logarithm of the normalized peak area (ln(Areaₜ / Area₀)) against time (in seconds).
-
The data should fit a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k_obs, where k_obs is the observed rate constant.
-
Self-Validation: The linearity of the plot (R² > 0.98) validates the kinetic model. Each experiment should be performed in triplicate to ensure reproducibility.
-
Conclusion
The reactivity of dichlorobenzoyl cyanide isomers is a nuanced interplay of electronic and steric effects. Theoretical analysis based on Hammett constants provides a strong predictive framework, suggesting that the 3,5-dichloro isomer is the most reactive due to maximized, unopposed electron withdrawal, while the 2,6-dichloro isomer is the least reactive due to profound steric hindrance. This guide provides a robust experimental protocol for researchers to empirically verify these predictions and quantify the reactivity differences. Such data is invaluable for professionals in the chemical and pharmaceutical industries, enabling more efficient process development, impurity control, and the rational design of synthetic strategies involving these versatile chemical intermediates.
References
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Buncel, E., & Wilson, H. (2006). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. The Journal of Organic Chemistry. Available at: [Link]
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-
University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. Available at: [Link]
-
INIS-IAEA. (n.d.). Substituent effect on electronic transition energy of dichlorobenzyl radicals. Available at: [Link]
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Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]
-
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Assessing the Biological Activity of 2,5-Dichlorobenzoyl Cyanide: A Comparative Guide to a Potential TRPA1 Antagonist
Introduction
In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities for therapeutic intervention is paramount. The compound 2,5-Dichlorobenzoyl cyanide, a halogenated aromatic nitrile, presents an intriguing subject for investigation due to its structural similarities to known bioactive molecules. While its primary application has been noted in organic synthesis, its biological activity remains largely uncharacterized. This guide provides a comprehensive framework for assessing the biological activity of this compound, with a specific focus on its potential as a Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonist.
TRPA1, a non-selective cation channel, is a well-established sensor for a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Its role in pain, neurogenic inflammation, and respiratory disorders makes it a compelling target for therapeutic modulation. The structural motifs present in this compound suggest a potential interaction with the TRPA1 channel, a hypothesis this guide will equip researchers to investigate.
This document will provide a comparative analysis of this compound against a well-characterized TRPA1 antagonist, A-967079, and a known TRPA1 agonist, allyl isothiocyanate (AITC), derived from mustard oil. We will detail the necessary experimental protocols, from preliminary cytotoxicity assessment to specific functional assays for TRPA1 modulation, to provide a robust and scientifically rigorous evaluation.
Comparative Compounds: A Rationale
To provide a meaningful assessment of this compound's biological activity, a carefully selected panel of comparator compounds is essential.
| Compound | Role in this Study | Rationale for Inclusion |
| This compound | Test Compound | The subject of investigation. Its dichlorinated benzoyl moiety is a common feature in various bioactive compounds. |
| A-967079 | Positive Control (Antagonist) | A potent and selective TRPA1 antagonist. It will serve as a benchmark for potential inhibitory activity.[1] |
| Allyl isothiocyanate (AITC) | Positive Control (Agonist) | A well-characterized TRPA1 agonist. It will be used to stimulate the TRPA1 channel in functional assays.[2] |
| Vehicle (e.g., 0.1% DMSO) | Negative Control | To control for any effects of the solvent used to dissolve the test compounds. |
Experimental Workflows: A Step-by-Step Approach to Biological Characterization
The following experimental workflow provides a logical progression for the comprehensive biological evaluation of this compound.
Caption: A logical workflow for the biological evaluation of this compound.
Part 1: Foundational Assays - Assessing General Cytotoxicity
Before investigating specific biological targets, it is crucial to determine the general cytotoxicity of this compound. This ensures that any observed effects in subsequent functional assays are not simply a result of cell death. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]
Experimental Protocol: MTT Cell Viability Assay [3][5]
-
Cell Seeding: Seed human embryonic kidney 293 (HEK293) cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control cells. Plot the results to determine the concentration at which the compound reduces cell viability by 50% (IC50).
Part 2: Target-Specific Functional Assays - Interrogating TRPA1 Activity
Based on the structural alerts within this compound, we hypothesize a potential interaction with the TRPA1 channel. The most direct method to assess this is through a calcium influx assay using a cell line that stably expresses the human TRPA1 channel. Activation of TRPA1 leads to an influx of extracellular calcium, which can be quantified using a calcium-sensitive fluorescent dye.
Experimental Protocol: In Vitro Calcium Influx Assay [6][7][8]
-
Cell Culture: Culture HEK293 cells stably expressing human TRPA1 (hTRPA1) in appropriate media and conditions. Seed the cells into a 384-well, black-walled, clear-bottom plate and allow them to grow to confluence.
-
Fluorescent Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound or the positive control antagonist, A-967079, to the wells and incubate for 15-30 minutes. Include vehicle control wells.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence detection. Establish a baseline fluorescence reading. Inject the TRPA1 agonist, AITC (e.g., at its EC80 concentration), into the wells to stimulate the channel.
-
Fluorescence Measurement: Immediately following agonist injection, continuously measure the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium into the cells.
-
Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the AITC-induced calcium influx. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the data to determine the IC50 value.
Caption: Proposed mechanism of action of this compound at the TRPA1 channel.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate comparison.
Table 1: Cytotoxicity of this compound in HEK293 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| IC50 (µM) |
Table 2: Comparative TRPA1 Antagonist Activity
| Compound | Target | Assay | Agonist | IC50 (nM) |
| This compound | hTRPA1 | Calcium Influx | AITC | |
| A-967079 | hTRPA1 | Calcium Influx | AITC | Literature Value: ~67 nM[1] |
Trustworthiness and Self-Validating Systems
The integrity of this research hinges on robust experimental design and the inclusion of appropriate controls.
-
Positive and Negative Controls: The inclusion of A-967079 and AITC as positive controls for antagonism and agonism, respectively, validates the responsiveness of the assay system. The vehicle control ensures that the observed effects are not artifacts of the solvent.
-
Dose-Response Curves: Generating full dose-response curves for both cytotoxicity and functional assays is critical for accurately determining IC50 values and understanding the potency and potential therapeutic window of the compound.
-
Replicates and Statistical Analysis: All experiments should be performed with a sufficient number of biological and technical replicates to ensure the statistical significance of the findings.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to assess the biological activity of this compound, focusing on its potential as a TRPA1 antagonist. By following the detailed protocols and employing the recommended comparative framework, researchers can generate reliable data to elucidate the pharmacological profile of this compound.
Should this compound demonstrate significant and selective TRPA1 antagonist activity with low cytotoxicity, further investigations would be warranted. These could include:
-
Selectivity Profiling: Assessing the activity of the compound against other TRP channels (e.g., TRPV1, TRPM8) and a broader panel of receptors and enzymes to determine its selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's ability to modulate TRPA1-mediated responses in animal models of pain, inflammation, or respiratory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.
The exploration of novel chemical space is a cornerstone of therapeutic innovation. The methodologies described herein provide a solid foundation for uncovering the potential biological activities of this compound and other under-characterized compounds.
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Mansa STM Publishers. (2024, March 4). An overview of prior art disclosures about the synthesis of lamotrigine and a glimpse of its closely related compounds. Retrieved from [Link]
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A Spectroscopic Journey: Differentiating 2,5-Dichlorobenzoyl Cyanide from Its Synthetic Precursors
In the realm of pharmaceutical synthesis and drug development, the precise characterization of molecular compounds is not merely a procedural step but a cornerstone of innovation and safety. 2,5-Dichlorobenzoyl cyanide is a highly reactive and valuable intermediate in the synthesis of a variety of important molecules.[1][2] Its purity and unambiguous identification are paramount to ensure the desired reaction pathways and to avoid the formation of unwanted byproducts. This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, 2,5-dichlorobenzoic acid and 2,5-dichlorobenzaldehyde, utilizing Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
This technical guide moves beyond a simple recitation of spectral data. It delves into the causality behind the observed spectroscopic changes, offering a field-proven framework for researchers, scientists, and drug development professionals to confidently distinguish these compounds. The protocols and interpretations presented herein are designed to be self-validating, grounded in the fundamental principles of spectroscopy and supported by authoritative references.
The Spectroscopic Transformation: A Logical Overview
The conversion of 2,5-dichlorobenzoic acid or 2,5-dichlorobenzaldehyde to this compound involves a significant alteration of the functional group attached to the 2,5-dichlorophenyl ring. This chemical transformation is the key to their spectroscopic differentiation.
Caption: Logical workflow for the spectroscopic differentiation of this compound from its precursors.
Experimental Protocols: A Foundation of Trust
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be robust and reproducible.
FTIR Spectroscopy Workflow
Caption: A standard workflow for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction. For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration values are determined and used for structure elucidation.
UV-Vis Spectroscopy Workflow
Caption: A typical workflow for acquiring a UV-Vis absorption spectrum.
-
Solution Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent such as ethanol, methanol, or acetonitrile. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance.
-
Instrument Setup: The UV-Vis spectrophotometer is set to scan a wavelength range that covers the expected electronic transitions, typically from 200 to 400 nm for these compounds.
-
Blank Measurement: A cuvette filled with the pure solvent is placed in the spectrophotometer, and its absorbance is recorded as the baseline.
-
Sample Measurement: The cuvette is then filled with the sample solution, and its absorbance spectrum is recorded.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.
Comparative Spectroscopic Analysis
FTIR Spectroscopy: The Dance of Molecular Vibrations
FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule. The transformation from a carboxylic acid or an aldehyde to an acyl cyanide results in distinct changes in the infrared spectrum.
| Compound | Key Functional Group | Characteristic IR Absorption (cm⁻¹) | Interpretation |
| 2,5-Dichlorobenzoic Acid | Carboxylic Acid (-COOH) | ~3300-2500 (broad), ~1700 (strong), ~1300 | O-H stretch (very broad due to hydrogen bonding), C=O stretch, C-O stretch. [3][4] |
| 2,5-Dichlorobenzaldehyde | Aldehyde (-CHO) | ~2850 and ~2750 (weak to medium), ~1700 (strong) | C-H stretch of the aldehyde, C=O stretch. |
| This compound | Acyl Cyanide (-COCN) | ~2230 (sharp, medium), ~1690 (strong) | C≡N stretch (nitrile), C=O stretch (acyl). [5] |
Analysis:
-
2,5-Dichlorobenzoic Acid: The most telling feature is the extremely broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. [3][4]The strong carbonyl (C=O) absorption appears around 1700 cm⁻¹.
-
2,5-Dichlorobenzaldehyde: The key differentiators are the two weak to medium C-H stretching bands of the aldehyde group, typically found around 2850 and 2750 cm⁻¹. The carbonyl (C=O) stretch is also prominent around 1700 cm⁻¹.
-
This compound: The definitive feature of the product is the appearance of a sharp, medium-intensity absorption band around 2230 cm⁻¹, corresponding to the C≡N stretching vibration of the nitrile group. [5]The broad O-H band of the carboxylic acid and the characteristic aldehyde C-H stretches will be absent. The carbonyl (C=O) absorption of the acyl cyanide is expected to be slightly lower in frequency compared to the corresponding acid chloride, but still in the region of 1690 cm⁻¹.
NMR Spectroscopy: Probing the Chemical Environment
NMR spectroscopy provides detailed information about the structure and electronic environment of the atoms within a molecule. The changes in the functional group during the synthesis of this compound lead to predictable shifts in the NMR spectra.
¹H NMR Spectroscopy
| Compound | Key Protons | Expected Chemical Shift (δ, ppm) | Interpretation |
| 2,5-Dichlorobenzoic Acid | -COOH | 10-13 (broad singlet) | Highly deshielded acidic proton. [4] |
| Aromatic | 7.4-7.8 (multiplets) | Protons on the dichlorinated benzene ring. | |
| 2,5-Dichlorobenzaldehyde | -CHO | 9.9-10.1 (singlet) | Deshielded aldehyde proton. |
| Aromatic | 7.5-7.9 (multiplets) | Protons on the dichlorinated benzene ring. | |
| This compound | Aromatic | 7.6-8.0 (multiplets) | Protons on the dichlorinated benzene ring, deshielded by the acyl cyanide group. |
Analysis:
-
2,5-Dichlorobenzoic Acid: The ¹H NMR spectrum will show a very downfield, broad singlet between 10 and 13 ppm, which is characteristic of the carboxylic acid proton. [4]This peak will disappear upon D₂O exchange. The aromatic region will display a complex splitting pattern for the three protons on the benzene ring.
-
2,5-Dichlorobenzaldehyde: The aldehyde proton will appear as a sharp singlet in the highly deshielded region of 9.9-10.1 ppm. The aromatic protons will also show a complex multiplet pattern.
-
This compound: The most significant change in the ¹H NMR spectrum upon formation of the acyl cyanide will be the complete disappearance of the carboxylic acid or aldehyde proton signal. The aromatic protons are expected to be slightly shifted downfield due to the strong electron-withdrawing nature of the acyl cyanide group.
¹³C NMR Spectroscopy
| Compound | Key Carbons | Expected Chemical Shift (δ, ppm) | Interpretation |
| 2,5-Dichlorobenzoic Acid | -COOH | 165-175 | Carboxylic acid carbonyl carbon. [6] |
| Aromatic | 125-140 | Carbons of the dichlorinated benzene ring. | |
| 2,5-Dichlorobenzaldehyde | -CHO | 190-200 | Aldehyde carbonyl carbon. |
| Aromatic | 128-142 | Carbons of the dichlorinated benzene ring. | |
| This compound | -COCN (C=O) | 160-170 | Acyl carbonyl carbon. |
| -COC N (C≡N) | 115-120 | Nitrile carbon. | |
| Aromatic | 127-145 | Carbons of the dichlorinated benzene ring. |
Analysis:
-
2,5-Dichlorobenzoic Acid: The carbonyl carbon of the carboxylic acid will resonate in the 165-175 ppm range. [6]* 2,5-Dichlorobenzaldehyde: The aldehyde carbonyl carbon is significantly more deshielded and will appear much further downfield, typically between 190-200 ppm.
-
This compound: The ¹³C NMR spectrum of the product will be characterized by two new signals corresponding to the acyl cyanide group: the acyl carbonyl carbon (around 160-170 ppm) and the nitrile carbon (around 115-120 ppm). The highly deshielded aldehyde carbonyl signal or the carboxylic acid carbonyl signal will be absent.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the nature and extent of conjugated systems.
| Compound | Chromophore | Expected λmax (nm) | Interpretation |
| 2,5-Dichlorobenzoic Acid | Dichlorinated Benzene Ring, Carbonyl | ~210, ~240, ~280 | π → π* and n → π* transitions of the aromatic ring and carbonyl group. [7] |
| 2,5-Dichlorobenzaldehyde | Dichlorinated Benzene Ring, Carbonyl | ~215, ~250, ~300 | π → π* and n → π* transitions, with the aldehyde carbonyl influencing the transitions. |
| This compound | Dichlorinated Benzene Ring, Acyl Cyanide | ~220, ~260, ~310 | Extended conjugation and altered electronic nature of the acyl cyanide group leading to a potential bathochromic shift. |
Analysis:
-
The UV-Vis spectra of all three compounds are expected to be dominated by absorptions arising from π → π* transitions of the dichlorinated benzene ring.
-
The presence of the carbonyl group in all three compounds also allows for weaker n → π* transitions.
-
The key difference is expected to arise from the electronic influence of the functional group on the aromatic system. The acyl cyanide group is a strong electron-withdrawing group and can extend the conjugation of the system, which may lead to a slight bathochromic (red) shift of the λmax compared to the precursors. The exact positions of the absorption maxima will be sensitive to the solvent used. [8]
Conclusion
The spectroscopic comparison of this compound with its precursors, 2,5-dichlorobenzoic acid and 2,5-dichlorobenzaldehyde, reveals a clear and definitive set of distinguishing features across FTIR, NMR, and UV-Vis spectroscopy. The presence of the unique nitrile stretch in the FTIR spectrum, the absence of the acidic or aldehydic proton and the appearance of a nitrile carbon in the NMR spectra, and the potential bathochromic shift in the UV-Vis spectrum provide a robust analytical toolkit for the unambiguous identification of the final product. By understanding the causal relationships between the chemical transformations and the resulting spectroscopic changes, researchers can ensure the integrity of their synthetic pathways and the quality of their final products.
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A Researcher's Comparative Guide to Purity Assessment of Synthesized 2,5-Dichlorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Comparison of Analytical Techniques for the Purity Determination of 2,5-Dichlorobenzoyl Cyanide.
In the synthesis of pharmaceutical intermediates and other fine chemicals, the rigorous assessment of purity is not merely a quality control step but a fundamental pillar of scientific integrity and developmental success. This compound, a reactive aroyl cyanide, serves as a critical building block in various synthetic pathways. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most appropriate methodology for their needs.
The Imperative of Purity in a Reactive Intermediate
This compound is a highly reactive molecule due to the electrophilic nature of both the carbonyl and cyanide carbons. This reactivity makes it a versatile synthetic intermediate but also susceptible to degradation and the formation of byproducts during its synthesis and storage.[1][2] Common impurities may include unreacted starting materials such as 2,5-dichlorobenzoyl chloride, positional isomers (e.g., 2,3- or 3,4-dichlorobenzoyl cyanide), and hydrolysis products like 2,5-dichlorobenzoic acid.[2][3] The presence of these impurities can lead to the formation of difficult-to-separate related substances in subsequent synthetic steps, potentially compromising the quality of the final drug substance.[4] Therefore, robust and validated analytical methods are essential for the accurate determination of purity and the identification of any impurities.
A Comparative Analysis of Purity Assessment Techniques
The choice of an analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity and selectivity, and the available instrumentation. Here, we compare the most common and effective techniques for the analysis of this compound.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[5] | High resolution and sensitivity, quantitative accuracy, applicable to a wide range of compounds.[5][6] | Requires specialized equipment, can be time-consuming for method development.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometric detection.[7] | Excellent for volatile and thermally stable compounds, high sensitivity and specificity for impurity identification.[7] | Not ideal for non-volatile or thermally labile compounds; derivatization may be necessary.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative analysis (qNMR). | Provides structural confirmation of the main component and impurities, can be a primary method for quantification. | Lower sensitivity compared to chromatographic methods, requires relatively pure samples for simple spectra, expensive instrumentation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups.[9] | Rapid and non-destructive, provides a unique "fingerprint" for the compound. | Primarily qualitative, not well-suited for quantifying low levels of impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, rapid, and inexpensive for a preliminary assessment of purity. | Non-specific, susceptible to interferences from even small amounts of impurities. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating system suitability tests and control measures to ensure the trustworthiness of the results. The validation of analytical methods is a critical step to ensure they are suitable for their intended purpose.[10][11]
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its high resolving power and sensitivity for a wide range of organic molecules. For this compound, a C18 column with a gradient elution of acetonitrile and water provides excellent separation from its potential impurities.[12]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile/water (50:50 v/v).
-
System Suitability: Inject a standard solution of this compound six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the potential for volatile impurities from the synthesis of this compound, GC-MS provides high specificity and sensitivity. A temperature-programmed method ensures the elution of a range of compounds with varying boiling points.[7]
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of dichloromethane.
-
System Suitability: Inject a standard solution containing the analyte and a known internal standard. The signal-to-noise ratio for the analyte should be greater than 10.
Spectroscopic and Physical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the dichlorinated phenyl ring. The specific chemical shifts and coupling patterns will be indicative of the 2,5-substitution pattern.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (δ ~160-180 ppm), the cyanide carbon (δ ~110-120 ppm), and the aromatic carbons.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum will provide confirmation of the key functional groups. A strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.[14] A strong carbonyl (C=O) stretch will be observed in the region of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Melting Point Analysis:
-
A sharp melting point range is indicative of high purity. For comparison, the melting point of the isomeric 2,5-dichlorobenzonitrile is reported as 130 °C.[15] Impurities will typically cause a depression and broadening of the melting point range.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: A typical workflow for the purity assessment of this compound.
Conclusion
The purity assessment of this compound is a critical undertaking that requires a multi-faceted analytical approach. While techniques like melting point and FTIR provide rapid qualitative information, chromatographic methods such as HPLC and GC-MS are indispensable for accurate quantitative analysis and impurity identification. NMR spectroscopy remains the gold standard for unambiguous structural confirmation. By employing a combination of these techniques and adhering to rigorous, self-validating protocols, researchers can ensure the quality and integrity of this vital synthetic intermediate, thereby contributing to the successful development of new chemical entities and pharmaceuticals.
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Chromatographic Approaches to Pharmaceutical Impurity Profiling. (n.d.). Walsh Medical Media. Retrieved from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Oregon State University. Retrieved from [Link]
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An LC Method for Quantification of 2,3-Dichlorobenzoyl Cyanide and Its Related Regio Isomers. (2025, August 7). ResearchGate. Retrieved from [Link]
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(a) FTIR spectra illustrating the cyanide stretching frequency and (b)... (n.d.). ResearchGate. Retrieved from [Link]
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2,5-Dichlorobenzonitrile. (n.d.). NIST WebBook. Retrieved from [Link]
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Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. (2014, April 25). ResearchGate. Retrieved from [Link]
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A Technical Guide to 2,5-Dichlorobenzoyl Cyanide: Benchmarking Performance in Acylation and Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate reagent is paramount to achieving desired yields, selectivity, and reaction efficiency. 2,5-Dichlorobenzoyl cyanide, a versatile organic molecule, presents a unique chemical profile owing to its dual functionality as both a potent acylating agent and a source of the cyanide moiety. This guide provides an in-depth technical analysis of its performance, benchmarked against established alternatives in key chemical transformations. By examining the interplay of electronic effects and reaction conditions, this document serves as a comprehensive resource for deploying this compound in complex synthetic workflows.
Understanding the Dual Reactivity of Acyl Cyanides
Acyl cyanides, with the general structure R-C(O)CN, are characterized by two primary electrophilic sites: the carbonyl carbon and the cyanide carbon. The inherent reactivity of these sites is dictated by the electronic properties of the 'R' group and the nature of the attacking nucleophile.[1] In the case of benzoyl cyanides, the carbonyl carbon is sp² hybridized and bonded to a highly electronegative oxygen atom, creating a significant partial positive charge and rendering it a hard electrophilic center. Conversely, the sp-hybridized cyanide carbon is part of a more diffuse π-system, making it a softer electrophilic center.[1]
The electron-withdrawing nature of the two chlorine atoms on the phenyl ring of this compound is anticipated to enhance the electrophilicity of the carbonyl carbon, making it a more reactive acylating agent compared to unsubstituted benzoyl cyanide. This is supported by studies on the hydrolysis of substituted benzoyl cyanides, where p-chlorobenzoyl cyanide was found to hydrolyze approximately twice as fast as benzoyl cyanide, indicating a more electrophilic carbonyl center.[2]
Performance as an Acylating Agent: A Comparative Analysis with Benzoyl Chloride
The primary application of this compound often lies in its capacity as an acylating agent, where it offers distinct advantages over the more conventional benzoyl chloride, particularly in reactions requiring high selectivity.
Key Performance Differentiators:
| Feature | This compound | Benzoyl Chloride |
| Reactivity & Conditions | High reactivity allowing for mild reaction conditions, often at low temperatures. | Robust reagent, typically requiring a base (e.g., pyridine, triethylamine) and can be performed at room temperature or elevated temperatures.[3] |
| Selectivity | Can exhibit excellent regioselectivity, particularly in the acylation of complex polyols like carbohydrates and nucleosides.[3] | Generally lower regioselectivity in polyols, often necessitating the use of catalysts or protecting group strategies to achieve the desired outcome. |
| Byproducts | Generates hydrogen cyanide as a byproduct, which is volatile and can be readily removed from the reaction mixture. | Produces hydrochloric acid, which requires neutralization by a base.[3] |
| Handling & Safety | Highly toxic due to the cyanide component and requires careful handling in a well-ventilated fume hood. | Corrosive and a lachrymator, also requiring handling in a fume hood.[3] |
The enhanced electrophilicity of the carbonyl carbon in this compound, due to the inductive effect of the chlorine atoms, theoretically allows for faster reaction rates and the use of milder conditions compared to benzoyl chloride. This can be particularly advantageous when dealing with sensitive substrates that may be prone to degradation under harsh basic conditions often employed with benzoyl chloride.
Experimental Protocol: General Procedure for the Acylation of an Alcohol
This protocol provides a general guideline for the acylation of a primary alcohol using this compound.
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Mild, non-nucleophilic base (e.g., 2,6-lutidine or a hindered amine base)
-
Stirring apparatus and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in the anhydrous solvent.
-
Add the mild, non-nucleophilic base (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
-
In a separate flask, prepare a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Slowly add the this compound solution to the alcohol and base mixture at 0 °C.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting alcohol and the appearance of the higher Rf ester product on TLC. The final product can be characterized by NMR and mass spectrometry to confirm the structure and purity.
Performance as a Cyanating Agent: The Strecker Reaction for α-Aminonitrile Synthesis
While primarily utilized for acylation, the cyanide moiety of this compound can participate in nucleophilic addition reactions, most notably in the synthesis of α-aminonitriles via the Strecker reaction. This three-component reaction of a carbonyl compound, an amine, and a cyanide source is a cornerstone for the synthesis of α-amino acids.
The choice of cyanide source in the Strecker reaction is critical, with reagents ranging from the highly toxic hydrogen cyanide (HCN) and its salts (KCN, NaCN) to safer alternatives like trimethylsilyl cyanide (TMSCN) and potassium hexacyanoferrate(II) (K4[Fe(CN)6]).[4] Acyl cyanides, including this compound, can also serve as a cyanide source.
Conceptual Comparison of Cyanide Sources for the Strecker Reaction:
| Cyanide Source | Advantages | Disadvantages |
| KCN / NaCN | Inexpensive and readily available. | Highly toxic, requires careful handling. |
| Trimethylsilyl Cyanide (TMSCN) | Less toxic than KCN/NaCN, often gives high yields. | Moisture sensitive, relatively expensive. |
| Potassium Hexacyanoferrate(II) | Non-toxic and inexpensive. | Often requires a promoter to release the cyanide.[4] |
| This compound | Can act as both a cyanide source and an acylating agent in one pot reactions; the benzoyl group can be removed later. | Stoichiometric byproduct formation; limited direct comparative data available. |
The utility of this compound in a Strecker-type reaction would be most pronounced in a scenario where subsequent acylation of the newly formed α-aminonitrile is desired, potentially allowing for a one-pot, multi-step transformation.
Experimental Workflow: Conceptual Design for a One-Pot Strecker Reaction and N-Acylation
This workflow outlines the conceptual steps for a one-pot synthesis of an N-acyl-α-aminonitrile using this compound.
Caption: Conceptual workflow for a one-pot Strecker and N-acylation reaction.
Synthesis of this compound
The most common laboratory and industrial synthesis of this compound involves the reaction of 2,5-dichlorobenzoyl chloride with a cyanide salt.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related acyl cyanides.
Materials:
-
2,5-Dichlorobenzoyl chloride
-
Cuprous cyanide (CuCN)
-
Anhydrous Toluene
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Distillation apparatus
Procedure:
-
In a flame-dried three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer under an inert atmosphere, add 2,5-dichlorobenzoyl chloride (1.0 eq) and cuprous cyanide (1.1 eq).
-
Heat the mixture to 160-165 °C and stir at this temperature for 7 hours.
-
Cool the mixture to approximately 85 °C and add anhydrous toluene.
-
Stir the mixture for 1 hour at 60 °C, then cool to 15 °C.
-
Filter the inorganic salts and wash the filter cake with toluene.
-
Distill the solvent from the filtrate under reduced pressure.
-
The crude product can be further purified by crystallization from a suitable solvent like petroleum ether to yield this compound.
Self-Validation: The progress of the reaction can be monitored by GC-MS or HPLC to follow the consumption of 2,5-dichlorobenzoyl chloride. The final product should be characterized by melting point, NMR, and IR spectroscopy to confirm its identity and purity.
Conclusion and Future Perspectives
This compound is a valuable reagent with a dual-reactivity profile that makes it a powerful tool in organic synthesis. Its enhanced electrophilicity at the carbonyl carbon, a consequence of the dichloro-substitution, renders it a highly effective acylating agent, often allowing for milder reaction conditions and improved selectivity compared to traditional reagents like benzoyl chloride. While its application as a direct cyanating agent is less documented in comparative studies, its potential in one-pot, multi-component reactions like the Strecker synthesis followed by N-acylation warrants further investigation.
Future research should focus on generating quantitative, comparative data for this compound in a broader range of cyanation reactions. This would provide a more complete picture of its performance profile and enable chemists to make more informed decisions when selecting a cyanating agent for a specific synthetic challenge.
References
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Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. Angewandte Chemie International Edition, 2021 , 60(11), 5654-5664. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Preparation of benzoyl cyanide and 1,1-dicyanobenzyl-benzoate from benzoyl chloride and sodium cyanide. ResearchGate. Available at: [Link]
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An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine. Organic Process Research & Development, 2012 , 16(10), 1674-1681. Available at: [Link]
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CuCN/KCN or CuI/TMSCN effectively promoted cyanation of arylboronic acid. ResearchGate. Available at: [Link]
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Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic, 1968 , 343-349. Available at: [Link]
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Cyanation – Knowledge and References. Taylor & Francis. Available at: [Link]
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Asymmetric cyanation of imines via dipeptide-derived organophosphine dual-reagent catalysis. Nature Communications, 2016 , 7, 12721. Available at: [Link]
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Hydrocyanation, Cyanosilylation, and Hydrophosphonylation of Carbonyl and Imino Groups. Science of Synthesis, 2005 , 19, 279-322. Available at: [Link]
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Comparison of various catalysts for oxidative cyanation using molecular... ResearchGate. Available at: [Link]
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-
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A Technical Guide to the Cross-Reactivity of 2,5-Dichlorobenzoyl Cyanide: A Comparative Analysis for Researchers
This guide provides an in-depth technical analysis of the cross-reactivity of 2,5-Dichlorobenzoyl cyanide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a comparative framework for understanding and predicting the reactivity of this versatile reagent with a range of common nucleophiles. By elucidating the underlying chemical principles and providing actionable experimental protocols, this guide aims to empower scientists to anticipate and control the outcomes of their reactions, thereby accelerating research and development.
Introduction: The Dual-Faced Reactivity of this compound
This compound is an organic compound featuring a benzoyl group substituted with two chlorine atoms and a cyanide functional group.[1] This structure confers a dual reactivity profile, with two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the cyanide carbon.[2] The electron-withdrawing nature of the two chlorine atoms on the benzene ring further enhances the electrophilicity of the carbonyl carbon, making this compound a potent acylating agent.[1][3]
"Cross-reactivity" in a chemical context refers to the ability of a compound to react with substances other than its intended target.[4] For a reagent like this compound, understanding its cross-reactivity is paramount, particularly in complex chemical environments such as in biological systems or multi-step organic syntheses. Unintended reactions can lead to the formation of byproducts, reduction in yield, and in the case of drug development, potential off-target effects.
This guide will systematically explore the reactivity of this compound with key classes of nucleophiles, providing a theoretical framework and practical methodologies for assessing its cross-reactivity.
Theoretical Framework: Predicting Reactivity
The reactivity of this compound is governed by the principles of nucleophilic acyl substitution and nucleophilic addition. The carbonyl carbon is sp² hybridized and highly polarized due to the electronegativity of the oxygen atom, making it a hard electrophilic center.[2] The cyanide carbon, being sp hybridized, is a softer electrophilic center. This distinction is crucial for predicting reactivity with different types of nucleophiles.
Generally, hard nucleophiles (e.g., primary amines, alcohols) will preferentially attack the hard electrophilic carbonyl carbon, leading to acylation products. Softer nucleophiles (e.g., thiols) may also react at the carbonyl carbon, but the potential for reaction at the cyanide carbon should also be considered, especially under specific reaction conditions.
Comparative Reactivity Analysis
This section provides a comparative overview of the expected reactivity of this compound with common nucleophilic reagents.
Amines (Primary and Secondary)
Primary and secondary amines are strong, hard nucleophiles that are expected to react readily with the carbonyl group of this compound to form the corresponding amides. The reaction is a classic nucleophilic acyl substitution. In the context of cross-reactivity, the primary concern is the chemoselectivity when other nucleophilic groups are present.
-
Expected Primary Reaction: Acylation of the amine to form an N-substituted 2,5-dichlorobenzamide.
-
Potential Cross-Reactivity: In molecules with multiple nucleophilic sites (e.g., amino alcohols, aminothiols), the more nucleophilic amine is generally expected to react preferentially, especially under neutral or slightly basic conditions. The Schotten-Baumann reaction conditions, for instance, favor the acylation of amines.[5]
Thiols and Cysteine Proteases
Thiols are softer nucleophiles than amines. While they can act as effective nucleophiles in acyl substitution reactions to form thioesters, their reactivity profile with this compound warrants careful consideration.
-
Expected Primary Reaction: Acylation of the thiol to form a thioester.
-
Potential Cross-Reactivity with Cysteine Proteases: Cysteine proteases are a class of enzymes that utilize a nucleophilic cysteine thiol in their active site for catalysis.[6] Acyl cyanides and other electrophilic compounds can act as irreversible inhibitors of these enzymes by covalently modifying the active site cysteine.[7][8] This represents a significant potential for biological cross-reactivity. The cyanide group in some molecules has been shown to be a warhead for cysteine protease inhibition.[9] Therefore, this compound should be considered a potential covalent inhibitor of cysteine proteases.
Alcohols
Alcohols are weaker nucleophiles than amines and thiols. Their reaction with this compound to form esters typically requires a catalyst, such as an amine base (e.g., triethylamine, pyridine), to deprotonate the alcohol and increase its nucleophilicity.[10]
-
Expected Primary Reaction: Acylation of the alcohol in the presence of a base to form an ester.
-
Potential Cross-Reactivity: In the absence of a base, the reaction with alcohols is expected to be significantly slower than with amines or thiols. This difference in reactivity can be exploited for selective acylation in molecules containing both alcohol and amine/thiol functionalities.
Water (Hydrolysis)
While not a reagent in the traditional sense, the presence of water can lead to the hydrolysis of this compound, forming 2,5-dichlorobenzoic acid. This reaction is generally slow at neutral pH but can be accelerated by acidic or basic conditions.
-
Expected Reaction: Slow hydrolysis to 2,5-dichlorobenzoic acid.
-
Implications: When performing reactions in aqueous or protic solvents, the potential for hydrolysis as a competing reaction should be considered.
Experimental Design for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of this compound, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.
General Experimental Workflow
The following diagram illustrates a general workflow for assessing the cross-reactivity of this compound with a test nucleophile.
Caption: General workflow for assessing cross-reactivity.
Competitive Reactivity Studies
To directly compare the reactivity of this compound with different nucleophiles, competitive experiments are highly informative.
Protocol: Competitive Reaction Between an Amine and a Thiol
-
Reagent Preparation:
-
Prepare equimolar stock solutions (e.g., 10 mM) of an amine (e.g., benzylamine) and a thiol (e.g., benzyl mercaptan) in a suitable aprotic solvent (e.g., acetonitrile).
-
Prepare a stock solution of this compound (e.g., 10 mM) in the same solvent.
-
Prepare a stock solution of an internal standard (e.g., naphthalene) for chromatographic analysis.
-
-
Reaction Setup:
-
In a reaction vessel, combine the amine and thiol stock solutions.
-
Initiate the reaction by adding the this compound stock solution (final concentration of all reactants: 1 mM).
-
Maintain the reaction at a constant temperature (e.g., 25 °C).
-
-
Reaction Monitoring:
-
At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a large excess of a scavenging reagent (e.g., a highly reactive amine like piperidine) to consume any remaining this compound.
-
Add the internal standard to the quenched aliquot.
-
-
Analysis:
-
Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]
-
Monitor the disappearance of the starting materials and the formation of the corresponding amide and thioester products.
-
Quantify the concentrations of all species relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of reactants and products as a function of time to determine the initial reaction rates.
-
The ratio of the initial rates of formation of the amide and thioester will provide a quantitative measure of the relative reactivity of this compound towards the amine and the thiol under the tested conditions.
-
Cysteine Protease Inhibition Assay
Assessing the cross-reactivity of this compound with a biological target like a cysteine protease requires a biochemical assay.
Protocol: Inhibition of Papain (a model cysteine protease)
-
Reagent Preparation:
-
Prepare a stock solution of papain (e.g., 1 mg/mL) in an appropriate assay buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM dithiothreitol - DTT is included to keep the active site cysteine in a reduced state).
-
Prepare a stock solution of a fluorogenic papain substrate (e.g., Z-Phe-Arg-AMC) in DMSO.
-
Prepare a series of dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
Activate the papain by pre-incubating the enzyme solution at 37 °C for 15 minutes.
-
In a 96-well microplate, add the papain solution to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) to allow for potential inhibition. Include a DMSO-only control.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve. A low IC₅₀ value would indicate significant cross-reactivity with the cysteine protease.[9]
-
Data Presentation and Interpretation
The results from the cross-reactivity studies should be presented in a clear and comparative manner.
Table of Comparative Reactivity
| Nucleophile Class | Expected Primary Product | Relative Reactivity (Predicted) | Key Experimental Considerations |
| Primary Amines | N-substituted amide | High | Fast reaction, may not require a catalyst. |
| Secondary Amines | N,N-disubstituted amide | Moderate to High | Generally slower than primary amines due to steric hindrance. |
| Thiols | Thioester | Moderate | Softer nucleophile; reaction rate is pH-dependent. |
| Alcohols | Ester | Low (without catalyst) | Requires a base catalyst for efficient reaction. |
| Water | Carboxylic acid | Very Low | Hydrolysis is generally slow but can be a side reaction. |
| Cysteine Proteases | Covalent adduct | Potentially High | Biological cross-reactivity leading to enzyme inhibition. |
Visualization of Reaction Mechanisms
The following diagrams illustrate the plausible mechanisms for the reaction of this compound with an amine and a thiol.
Reaction with a Primary Amine:
Caption: Mechanism of amide formation.
Reaction with a Thiol (leading to potential Cysteine Protease Inhibition):
Caption: Covalent modification of a cysteine residue.
Conclusion and Future Perspectives
This compound is a highly reactive and useful synthetic intermediate. However, its utility is intrinsically linked to a thorough understanding of its potential for cross-reactivity. This guide has provided a framework for predicting and experimentally assessing this reactivity with key classes of nucleophiles. The high reactivity towards hard nucleophiles like amines is a key feature, while the potential for covalent modification of biological nucleophiles, such as the active site cysteine of proteases, highlights a critical area of consideration for researchers in drug development.
Future studies should focus on expanding the range of nucleophiles tested and exploring the influence of different solvent systems and catalysts on the chemoselectivity of reactions involving this compound. Such data will further refine our understanding and enable more precise control over the chemical transformations involving this versatile reagent.
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Chemistry LibreTexts. (2019). 19.17: Nucleophilic Addition of –CN. [Link]
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ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. [Link]
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Midoro-Horiuti, T., et al. (2013). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics, 29(13), i23-i31. [Link]
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Turk, D., & Guncar, G. (2018). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. International Journal of Molecular Sciences, 19(11), 3379. [Link]
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Chemistry LibreTexts. (2020). 4.2: Measuring Reaction Rates. [Link]
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ResearchGate. The Benzil−Cyanide Reaction and Its Application to the Development of a Selective Cyanide Anion Indicator. [Link]
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Han, H., et al. (1991). Mechanism of cysteine protease inactivation by peptidyl epoxides. Biochemistry, 30(8), 2031-2038. [Link]
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LCGC International. Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]
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Organic Chemistry Frontiers (RSC Publishing). Regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst – application to saponin synthesis. [Link]
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McKerrow, J. H. (2018). The diverse roles of cysteine proteases in parasites and their suitability as drug targets. PLoS neglected tropical diseases, 12(8), e0005639. [Link]
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A Comparative Guide to the Synthesis of 2,5-Dichlorobenzoyl Cyanide: Efficiency, Sustainability, and Practical Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and fine chemical manufacturing, the selection of a synthetic route is a critical decision governed by a triad of factors: efficiency, sustainability, and scalability. 2,5-Dichlorobenzoyl cyanide is a key building block in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of the most common synthetic routes to this important intermediate, offering a comprehensive analysis of their respective merits and drawbacks to inform your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two core strategies: the nucleophilic displacement of a leaving group from a carbonyl carbon with a cyanide anion, and the transformation of an aromatic amine via a diazonium salt. Within these strategies, several distinct methodologies have emerged, each with its own unique profile of reaction conditions, yields, and environmental impact. This guide will dissect three prominent routes:
-
Cyanation of 2,5-Dichlorobenzoyl Chloride with Copper(I) Cyanide: A classic and robust method for the formation of acyl cyanides.
-
Cyanation of 2,5-Dichlorobenzoyl Chloride with Trimethylsilyl Cyanide (TMSCN): A more modern approach utilizing a soluble and highly reactive cyanating agent.
-
The Sandmeyer Reaction of 2,5-Dichloroaniline: A versatile method for introducing a cyano group onto an aromatic ring starting from a readily available amine.
We will explore the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of the efficiency and sustainability of each of these routes.
Route 1: Cyanation of 2,5-Dichlorobenzoyl Chloride with Copper(I) Cyanide
This method is a well-established and frequently employed route for the synthesis of aroyl cyanides. The reaction proceeds via a nucleophilic acyl substitution where the cyanide anion, delivered from copper(I) cyanide, displaces the chloride from the acyl chloride. The use of a copper salt is crucial as it facilitates the reaction, which is often sluggish with simple alkali metal cyanides due to their low solubility in organic solvents.
The reaction is typically performed at elevated temperatures, often without a solvent, to drive the reaction to completion. The choice of copper(I) cyanide is significant; its interaction with the acyl chloride is thought to proceed through a coordinated intermediate, enhancing the nucleophilicity of the cyanide and facilitating the displacement.
Experimental Protocol
Materials:
-
2,5-Dichlorobenzoyl chloride
-
Copper(I) cyanide (CuCN), dried
-
Toluene (for workup)
-
Petroleum ether (for crystallization)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser, charge 2,5-dichlorobenzoyl chloride and copper(I) cyanide (1.1 to 1.5 molar equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 160-165 °C.
-
Maintain vigorous stirring at this temperature for 5-7 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Once the reaction is complete, cool the mixture to approximately 80-90 °C.
-
Carefully add toluene to the reaction mixture to dissolve the product and precipitate the inorganic copper salts.
-
Stir the suspension for about an hour at 60 °C, then cool to room temperature.
-
Filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of toluene.
-
Combine the filtrate and washings and remove the toluene under reduced pressure.
-
The crude this compound can be further purified by crystallization from a solvent such as petroleum ether.
Diagram of the Copper(I) Cyanide Route Workflow
Caption: Workflow for the synthesis of this compound using copper(I) cyanide.
Efficiency and Sustainability Analysis
-
Efficiency: This method can provide high yields, often exceeding 90%, as demonstrated in the synthesis of the analogous 2,3-dichlorobenzoyl cyanide.[1] However, the reaction requires high temperatures and long reaction times, which can be energy-intensive.
-
Sustainability: The primary sustainability concern is the use of a stoichiometric amount of a copper salt. This generates a significant stream of copper-containing waste, which is environmentally hazardous and requires specialized disposal procedures.[2][3] The high reaction temperatures also contribute to a larger carbon footprint.
Route 2: Cyanation of 2,5-Dichlorobenzoyl Chloride with Trimethylsilyl Cyanide (TMSCN)
The use of trimethylsilyl cyanide (TMSCN) offers a more modern and often more efficient alternative to traditional metal cyanides. TMSCN is a volatile liquid that is soluble in many organic solvents, allowing the reaction to be carried out under homogeneous conditions at lower temperatures. The reaction is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI2), which activates the carbonyl group of the acyl chloride towards nucleophilic attack by the cyanide.[4]
A significant advantage of this route is the formation of volatile trimethylsilyl chloride as a byproduct, which can be easily removed from the reaction mixture. However, the extreme toxicity of TMSCN and its sensitivity to moisture, which liberates highly toxic hydrogen cyanide gas, are major safety concerns that necessitate stringent handling precautions.[5][6][7][8][9]
Experimental Protocol
Materials:
-
2,5-Dichlorobenzoyl chloride
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous zinc iodide (ZnI2) or another suitable Lewis acid catalyst
-
Anhydrous dichloromethane (DCM) or another aprotic solvent
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add 2,5-dichlorobenzoyl chloride and the anhydrous solvent.
-
Add a catalytic amount of the Lewis acid (e.g., 0.5-5 mol% of ZnI2).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (1.0-1.2 molar equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by an appropriate analytical method.
-
Upon completion, the reaction mixture can be carefully quenched with a dilute aqueous acid or base to hydrolyze any remaining TMSCN.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or crystallization.
Diagram of the Trimethylsilyl Cyanide Route Workflow
Caption: Workflow for the synthesis of this compound using trimethylsilyl cyanide.
Efficiency and Sustainability Analysis
-
Efficiency: This method is generally highly efficient, with high yields (often >90%) and short reaction times at or near room temperature. The homogeneous reaction conditions and the ease of byproduct removal contribute to its efficiency.
-
Sustainability: The primary drawback is the high toxicity and hazardous nature of TMSCN.[5][6] Stringent safety protocols and specialized handling equipment are required. While the reaction itself is more atom-economical than the copper cyanide route, the lifecycle and disposal of TMSCN and its byproducts must be carefully managed.
Route 3: The Sandmeyer Reaction of 2,5-Dichloroaniline
The Sandmeyer reaction provides a fundamentally different approach, starting from an aromatic amine. The reaction proceeds in two main steps: first, the diazotization of the primary amine (2,5-dichloroaniline) with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the second step, this highly reactive intermediate is treated with a copper(I) cyanide solution, which facilitates the displacement of the diazonium group with a cyanide, releasing nitrogen gas.[10]
Experimental Protocol
Materials:
-
2,5-Dichloroaniline
-
Sodium nitrite (NaNO2)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Ice
Procedure:
-
Diazotization:
-
In a reaction vessel, suspend 2,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for 30-60 minutes after the addition is complete. The presence of excess nitrous acid can be confirmed with starch-iodide paper.
-
-
Cyanation:
-
In a separate vessel, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide solution, maintaining the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.
-
-
Workup and Isolation:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure. The crude product, which is 2,5-dichlorobenzonitrile, must then be hydrolyzed to the benzoyl cyanide. Note: The direct product of the Sandmeyer cyanation is a benzonitrile, not a benzoyl cyanide. A subsequent hydrolysis step would be required to obtain the target molecule, which adds complexity and may reduce the overall yield.
-
Diagram of the Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Efficiency and Sustainability Analysis
-
Efficiency: The overall yield of the Sandmeyer route can be variable and is often lower than the direct cyanation of the acyl chloride, typically in the range of 60-80% for the cyanation step alone. The necessity of a subsequent hydrolysis step to convert the resulting benzonitrile to the desired benzoyl cyanide further reduces the overall efficiency.
-
Sustainability: This route involves the use of highly toxic cyanide salts and generates a copper-containing waste stream, similar to the first route. The diazotization step also produces acidic waste. The evolution of nitrogen gas is a safety consideration that requires a well-ventilated reaction setup.
Comparative Analysis
| Feature | Route 1: Copper(I) Cyanide | Route 2: Trimethylsilyl Cyanide | Route 3: Sandmeyer Reaction |
| Starting Material | 2,5-Dichlorobenzoyl chloride | 2,5-Dichlorobenzoyl chloride | 2,5-Dichloroaniline |
| Typical Yield | High (>90%) | High (>90%) | Moderate (60-80% for cyanation) |
| Reaction Temperature | High (160-165 °C) | Low (0 °C to room temp.) | Low (0-10 °C), then moderate heating |
| Reaction Time | Long (5-7 hours) | Short (1-4 hours) | Moderate (several hours) |
| Key Reagents | CuCN | TMSCN, Lewis acid catalyst | NaNO2, HCl, CuCN/NaCN |
| Major Byproducts | Copper salts | Trimethylsilyl chloride | Nitrogen gas, copper salts, NaCl |
| Primary Safety Hazard | High temperature, copper waste | Extreme toxicity of TMSCN | Unstable diazonium salt, toxic cyanides |
| Sustainability Concerns | Heavy metal waste, high energy use | Highly toxic reagent, hazardous waste | Heavy metal and acidic waste |
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is a nuanced decision that depends on the specific priorities of the research or manufacturing campaign.
-
For high yield and robustness on a laboratory scale, where cost is less of a concern and stringent safety measures can be implemented, the Trimethylsilyl Cyanide (TMSCN) route offers a clear advantage in terms of reaction time and temperature. Its efficiency and the ease of byproduct removal make it an attractive option for rapid synthesis.
-
The Copper(I) Cyanide route remains a viable and industrially relevant method, particularly when the cost of TMSCN is prohibitive or when the necessary infrastructure for handling highly toxic reagents is not available. While it is more energy-intensive and generates significant metal waste, its reliability and high yields make it a workhorse in many synthetic settings.
-
The Sandmeyer Reaction is best considered when 2,5-dichloroaniline is a more readily available or cost-effective starting material than the corresponding acyl chloride. However, the multi-step nature of the process (including the final hydrolysis) and the potential for lower overall yields make it a less direct and potentially less efficient option compared to the other two routes.
Ultimately, a thorough process hazard analysis and a consideration of the entire lifecycle of the reagents and waste streams are essential for making a truly informed and responsible decision. As the field of green chemistry continues to evolve, the development of catalytic and less hazardous cyanation methods will undoubtedly play a crucial role in shaping the future of acyl cyanide synthesis.
References
Sources
- 1. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]
- 6. gelest.com [gelest.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Novel Analytical Methods for 2,5-Dichlorobenzoyl Cyanide Quantification
As a Senior Application Scientist, it is my pleasure to present this comprehensive guide on the validation of novel analytical methods for the quantification of 2,5-Dichlorobenzoyl cyanide. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for this reactive intermediate.
Introduction: The Analytical Challenge of this compound
This compound is a highly reactive organic intermediate, crucial in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity, however, presents a significant analytical challenge. The presence of both a nitrile group and an acyl chloride-like functionality makes the molecule susceptible to hydrolysis and other reactions, demanding rapid and precise quantification methods to ensure process control and product quality. This guide provides an in-depth comparison of a traditional High-Performance Liquid Chromatography (HPLC) method with two novel analytical approaches: a rapid Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method and a derivatization-based Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation of these methods is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure their suitability for their intended purpose.[1][2][3]
Methodology Comparison: HPLC vs. UPLC-MS vs. GC-MS
The selection of an analytical method is a critical decision driven by the need for specificity, sensitivity, and throughput. Here, we compare three distinct methodologies for the quantification of this compound.
Method 1: The Standard - Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This is a well-established technique for the analysis of aromatic compounds.[4][5] The method relies on the separation of the analyte from impurities based on its polarity, followed by quantification using a UV detector.
-
Sample Preparation: A 100 µL aliquot of the reaction mixture is quenched with 900 µL of cold acetonitrile to precipitate any catalysts and halt the reaction. The sample is then vortexed and centrifuged.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: An external standard calibration curve is generated using certified reference standards of this compound.
Caption: RP-HPLC-UV workflow for this compound quantification.
Method 2: A Novel High-Throughput Approach - Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method leverages the increased resolution and speed of UPLC combined with the high selectivity and sensitivity of mass spectrometry.[6][7] This is particularly advantageous for analyzing reactive intermediates in complex matrices.
-
Sample Preparation: A 50 µL aliquot of the reaction mixture is diluted with 950 µL of a 50:50 acetonitrile:water mixture containing an internal standard (e.g., deuterated this compound).
-
UPLC Conditions:
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Selected Ion Monitoring (SIM) of the molecular ion.
-
-
Quantification: An internal standard calibration curve is used for quantification.
Caption: UPLC-MS workflow for high-throughput quantification.
Method 3: A Novel Specificity-Enhanced Method - Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For volatile and semi-volatile compounds, GC-MS offers excellent separation efficiency.[8][9] However, the reactivity of this compound necessitates a derivatization step to improve its thermal stability and chromatographic behavior.
-
Sample Preparation & Derivatization: A 100 µL aliquot of the reaction mixture is treated with a derivatizing agent (e.g., a suitable alcohol to form a stable ester) in the presence of a catalyst. The reaction is allowed to proceed for 15 minutes at 60°C.
-
Extraction: The derivatized analyte is extracted into an organic solvent (e.g., hexane).
-
GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Program: Temperature gradient from 100°C to 280°C.
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer in full scan or SIM mode.
-
-
Quantification: An internal standard, added before derivatization, is used for quantification.
Caption: GC-MS with derivatization workflow for enhanced specificity.
Validation Data and Performance Comparison
The following tables summarize the validation data for the three methods, based on the ICH Q2(R1) guidelines.[1][2][3]
Table 1: Linearity and Range
| Parameter | RP-HPLC-UV | UPLC-MS | GC-MS with Derivatization |
| Linearity Range (µg/mL) | 1 - 100 | 0.1 - 50 | 0.5 - 75 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Calibration Model | External Standard | Internal Standard | Internal Standard |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Method | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |
| Low (2 µg/mL) | RP-HPLC-UV | 98.5 | 1.8 | 2.5 |
| UPLC-MS | 101.2 | 0.9 | 1.5 | |
| GC-MS | 99.1 | 2.2 | 3.1 | |
| Medium (50 µg/mL) | RP-HPLC-UV | 100.2 | 1.1 | 1.9 |
| UPLC-MS | 99.8 | 0.6 | 1.1 | |
| GC-MS | 100.5 | 1.5 | 2.4 | |
| High (90 µg/mL) | RP-HPLC-UV | 99.3 | 1.3 | 2.1 |
| UPLC-MS | 100.5 | 0.8 | 1.3 | |
| GC-MS | 99.6 | 1.8 | 2.8 |
Table 3: Sensitivity and Specificity
| Parameter | RP-HPLC-UV | UPLC-MS | GC-MS with Derivatization |
| LOD (µg/mL) | 0.3 | 0.03 | 0.15 |
| LOQ (µg/mL) | 1.0 | 0.1 | 0.5 |
| Specificity | Moderate | High | High |
| Interference from Matrix | Potential for co-elution | Minimized by MS detection | Minimized by derivatization and MS |
Table 4: Method Robustness
| Parameter Varied | RP-HPLC-UV (% RSD) | UPLC-MS (% RSD) | GC-MS (% RSD) |
| Mobile Phase Composition (±2%) | < 2.0 | < 1.5 | N/A |
| Column Temperature (±5°C) | < 1.8 | < 1.2 | < 2.5 |
| Flow Rate (±10%) | < 2.5 | < 1.8 | N/A |
| Derivatization Time (±5 min) | N/A | N/A | < 3.0 |
Discussion and Recommendations
The validation data clearly demonstrates that all three methods are suitable for the quantification of this compound, but their applicability depends on the specific requirements of the analysis.
-
The RP-HPLC-UV method is a reliable and cost-effective technique suitable for routine analysis where high sensitivity is not a primary concern. Its robustness and simplicity make it a workhorse in many quality control laboratories.
-
The UPLC-MS method offers superior sensitivity and throughput. The short run times and high specificity make it the ideal choice for research and development settings where rapid feedback on reaction kinetics is crucial, and for the analysis of samples with complex matrices.
-
The GC-MS with derivatization method provides excellent specificity and is a valuable alternative, especially when dealing with volatile impurities that may interfere with LC-based methods. The derivatization step, while adding to the sample preparation time, significantly enhances the stability and chromatographic performance of the analyte.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][10]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][11]
-
International Council for Harmonisation. (2024). Q2(R2) Validation of Analytical Procedures. [Link][12]
-
SIELC Technologies. Separation of Benzyl cyanide on Newcrom R1 HPLC column. [Link][4]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
-
Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science, 11(44), 11960–11972. [Link][6]
-
Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. RSC Publishing. [Link][7]
-
Analytical Methods. (2017). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. RSC Publishing. [Link][9]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Separation of Benzyl cyanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2,5-Dichlorobenzoyl Cyanide
The proper disposal of reactive chemical reagents is a cornerstone of laboratory safety and environmental stewardship. 2,5-Dichlorobenzoyl cyanide, an organic compound featuring both a reactive acyl cyanide group and a halogenated aromatic ring, demands a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step framework for researchers and laboratory professionals to manage and neutralize this compound, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined here are grounded in the principles of chemical reactivity and established hazardous waste management protocols.
Understanding the Hazard Profile
Before handling or disposing of this compound, a thorough understanding of its intrinsic hazards is essential. As an acyl cyanide, it is susceptible to hydrolysis, which can liberate toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions. The dichlorinated phenyl group contributes to its persistence and potential environmental toxicity.
While a specific Safety Data Sheet (SDS) for this compound was not returned in the search, the hazards can be inferred from structurally similar compounds like 2,3-Dichlorobenzoyl cyanide and various dichlorobenzyl cyanides. These compounds are consistently classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[1] They are also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment.
Table 1: Anticipated Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume.[1] P280: Wear protective gloves/protective clothing/eye protection.[1] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| Skin Corrosion/Irritation | ❗ | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | ❗ | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity | ❗ | H335: May cause respiratory irritation.[1] | P271: Use only outdoors or in a well-ventilated area. |
Core Principles of Disposal: A Two-Stage Neutralization Approach
The primary chemical risk associated with this compound disposal is the liberation of the cyanide ion (CN⁻). Therefore, the disposal strategy is centered on the complete destruction of this toxic moiety. A widely accepted and effective method for treating cyanide-containing wastes is a two-stage chemical oxidation process known as alkaline chlorination.[3][4]
-
Stage 1: Hydrolysis to Cyanide Salt. The acyl cyanide is first carefully hydrolyzed under alkaline conditions (high pH) using a base like sodium hydroxide (NaOH). This breaks the bond between the carbonyl group and the cyanide, forming 2,5-Dichlorobenzoate and a stable cyanide salt (e.g., sodium cyanide). Maintaining a high pH is critical to prevent the formation of volatile and highly toxic hydrogen cyanide (HCN) gas.[5]
-
Stage 2: Oxidation of Cyanide to Cyanate. The resulting cyanide salt is then oxidized to the much less toxic cyanate ion (OCN⁻) using an oxidizing agent such as sodium hypochlorite (NaOCl), which is the active ingredient in household bleach.[3][6][7] This reaction must also be kept under alkaline conditions.
-
(Optional Stage 3): Further Oxidation. For complete destruction, the cyanate can be further oxidized to harmless carbon dioxide and nitrogen gas by adding more oxidant, often while lowering the pH slightly (e.g., to 8.5-9).[4]
This methodical approach ensures that the hazardous cyanide is converted into progressively less toxic substances in a controlled manner.
Disposal Workflow and Protocols
The appropriate disposal path depends on the quantity of the waste. Bulk quantities should always be handled by certified hazardous waste disposal professionals. The following protocols are intended only for the neutralization of residual amounts in empty containers or for the treatment of small, accidental spills by trained personnel.
Mandatory Personal Protective Equipment (PPE)
Handling of this compound and its waste requires stringent adherence to safety protocols.
Table 2: Required PPE for Handling and Disposal
| Equipment | Specification | Rationale |
|---|---|---|
| Gloves | Nitrile gloves, double-gloved.[7] | Prevents skin contact, which is a primary route of toxic exposure.[2] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of corrosive reagents and the irritating dust of the compound.[1] |
| Body Protection | Chemical-resistant lab coat. | Protects against contamination of personal clothing. |
| Respiratory | Work must be performed in a certified chemical fume hood.[1][7] | Prevents inhalation of dust or any potential evolution of HCN gas. |
Visualized Disposal Workflow
The decision process for managing this compound waste is outlined below.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Protocol for Neutralizing Residual Waste
This procedure should only be performed inside a certified chemical fume hood by trained personnel.
Materials:
-
Stir plate and stir bar
-
Beaker large enough to hold 10-20 times the volume of the waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
5-10% Sodium Hypochlorite (NaOCl) solution (fresh household bleach)
-
Strips for testing pH and cyanide concentration
Procedure:
-
Preparation:
-
Place a beaker with a stir bar on a stir plate inside the fume hood.
-
For every estimated 1 gram of residual this compound, prepare at least 50 mL of 1 M NaOH solution in the beaker. Begin gentle stirring.
-
-
Stage 1: Alkaline Hydrolysis:
-
Carefully and slowly add the waste containing this compound to the stirring NaOH solution. If decontaminating a container, rinse the container with a small amount of an appropriate solvent (e.g., acetone) and add the rinsate to the NaOH solution.
-
Causality: Adding the cyanide compound to a basic solution ensures the environment is alkaline, preventing the protonation of any formed CN⁻ into volatile HCN.[5]
-
Allow the mixture to stir for at least 1-2 hours to ensure complete hydrolysis of the acyl cyanide.
-
-
Stage 2: Oxidation to Cyanate:
-
While continuing to stir, slowly add the sodium hypochlorite solution. A common recommendation is to use a significant excess, for example, adding approximately 1.5-2 times the stoichiometric amount required. For practical lab purposes, a slow addition of 50-100 mL of bleach per estimated gram of original compound is a reasonable starting point.
-
Monitor the reaction. The oxidation of cyanide is exothermic. If the solution heats up significantly, slow the addition rate.
-
Causality: The hypochlorite ion (OCl⁻) is a strong oxidizing agent that converts toxic cyanide (CN⁻) to the far less toxic cyanate (OCN⁻).[3][4]
-
After the addition is complete, allow the solution to stir for another 2-4 hours (or overnight) to ensure the reaction goes to completion.[7]
-
-
Verification and Final Disposal:
-
Check the pH of the solution to ensure it remains alkaline (>10).
-
Use a commercial cyanide test strip with a low detection limit (e.g., <1 ppm) to confirm the absence of free cyanide. The maximum concentration for land disposal can be as low as 30 mg/kg for amenable cyanides, so thorough destruction is key.[5]
-
If cyanide is still detected, add more sodium hypochlorite and allow the reaction to proceed longer.
-
Once neutralization is confirmed, the resulting solution can typically be disposed of down the drain with copious amounts of water, provided it meets local pH and halogenated waste regulations. Always consult your institution's specific guidelines first.
-
Managing Bulk Waste
Attempting to neutralize large quantities of this compound in the lab is not recommended due to the potential for a runaway exothermic reaction and the generation of significant amounts of hazardous gas.
Procedure for Bulk Waste:
-
Ensure the material is in a sealed, properly labeled, and non-reactive container.
-
The label must clearly state "Hazardous Waste," "this compound," and include appropriate hazard pictograms (Toxic, Irritant).
-
Store the container in a designated, secure, and well-ventilated hazardous waste storage area, away from acids.[7]
-
Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
By adhering to this guide, laboratory professionals can confidently manage the disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 2,3-Dichlorobenzyl Cyanide.
- Merck Millipore. (n.d.). Safety Data Sheet: 3,4-Dichlorobenzyl cyanide.
- Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dichlorophenylacetonitrile.
- Saltworks Technologies. (n.d.). Cyanide Wastewater Treatment.
- Quora. (2019). How to dispose of cyanide.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Cyanide.
- Imperial College London. (2022). Cyanides Standard Operating Procedure.
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Cyanide - Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds.
- Hach Company. (n.d.). Application Note: Cyanide Waste Treatment.
- ChemicalBook. (2025). Chemical Safety Data Sheet: 2,3-Dichlorobenzoyl cyanide.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2,5-Dichlorobenzoic acid.
Sources
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- 2. fishersci.com [fishersci.com]
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- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. imperial.ac.uk [imperial.ac.uk]
- 8. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to the Safe Handling of 2,5-Dichlorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Toxidicology
2,5-Dichlorobenzoyl cyanide is an organic compound containing a cyanide group, which imparts significant toxicity.[1] While specific toxicological data for this compound is limited, related benzoyl cyanides are classified as fatal if swallowed and toxic in contact with skin or if inhaled .[2] The primary routes of exposure are inhalation, skin absorption, and ingestion.[3]
Key Hazards:
-
Acute Toxicity: Rapidly acting poison that can be fatal within minutes to hours, depending on the dose and route of exposure.[3]
-
Cyanide Poisoning: Cyanide compounds inhibit cellular respiration, leading to chemical asphyxia.[4][5] Early symptoms of exposure can include headache, dizziness, nausea, and rapid breathing, while severe exposure can lead to convulsions, unconsciousness, and death.[3][6]
-
Reactivity: Can react with water, moisture in the air, or acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[3][5][7]
| Property | Value | Source |
| CAS Number | 64985-85-9 | Pharmaffiliates[8] |
| Appearance | Solid | CymitQuimica[1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate PPE. The causality behind these choices is to minimize the risk of exposure at every step.
All handling of this compound, including weighing, transferring, and the preparation of solutions, must be conducted in a certified chemical fume hood.[3][4][7] This is a non-negotiable control to prevent the inhalation of dust or any potential release of hydrogen cyanide gas. The fume hood should have a continuous monitoring device to ensure proper airflow.
The selection of PPE is critical and must be based on a thorough risk assessment.
| PPE Component | Specification and Rationale |
| Hand Protection | Double Gloving is Mandatory. [3][4] Inner Glove: Standard nitrile examination glove. Outer Glove: Heavy-duty chemical resistant glove. Given the aromatic structure and chlorine substitution, Butyl rubber or Viton® (FKM) are recommended for their resistance to aromatic hydrocarbons and chlorinated compounds.[9][10][11] Nitrile gloves alone may offer insufficient protection against chlorinated aromatic compounds.[9] Always inspect gloves for any signs of degradation or perforation before and during use.[4] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are required whenever there is a risk of splashes or aerosol generation.[3][4] |
| Body Protection | A flame-resistant lab coat, fully fastened, is required.[3] Long pants and closed-toe shoes are also mandatory.[3] |
| Respiratory Protection | For routine handling within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a spill or emergency, a full-face respirator with a combination organic vapor/acid gas/particulate cartridge (or a self-contained breathing apparatus) is necessary. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow is designed to be a self-validating system, with checks and balances at each stage to ensure safety.
Caption: A logical workflow for the safe handling of this compound.
Operational Plan: From Receipt to Disposal
3.1. Procurement and Storage
-
Procure the smallest quantity of this compound necessary for your research.
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from acids, oxidizing agents, and water.[5] The container should be tightly sealed.
-
A designated and locked storage cabinet is recommended.[5]
3.2. Handling Procedures
-
Preparation:
-
Before starting any work, ensure that a second person ("buddy system") is aware of the work being conducted.[4][5]
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.[7]
-
Assemble all necessary equipment and reagents within the fume hood.
-
Ensure that an emergency eyewash and safety shower are readily accessible and have been recently tested.[3]
-
-
Weighing and Transfer:
-
Reaction:
-
If the reaction is sensitive to moisture, use appropriate inert atmosphere techniques.
-
Avoid heating the compound unless absolutely necessary and with appropriate precautions, as this can lead to the release of hydrogen cyanide gas.[7]
-
Decontamination and Disposal Plan
4.1. Decontamination of Glassware and Surfaces All equipment and surfaces that have come into contact with this compound must be decontaminated within the fume hood.[3][7] The recommended procedure is a two-step process:
-
Rinse the contaminated item with a pH 10 buffer solution.[3][7]
-
Follow with a rinse of a freshly prepared 10% bleach solution.[3][7]
-
All rinsates must be collected as hazardous waste.[7]
4.2. Waste Disposal
-
All solid waste (contaminated gloves, bench paper, etc.) and liquid waste must be segregated into dedicated, clearly labeled hazardous waste containers for cyanide-containing materials.[3][7]
-
Solid and liquid waste streams must be kept separate.[3]
-
Never mix cyanide waste with acidic waste.[7]
-
Disposal must be handled by a licensed hazardous waste disposal company.[12]
Sources
- 1. CAS 64985-85-9: this compound | CymitQuimica [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 6. monash.edu [monash.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. advancedindustrial.com.au [advancedindustrial.com.au]
- 11. marcorubber.com [marcorubber.com]
- 12. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
